molecular formula C12H26Cl2N2 B1487638 [(1-Cyclohexylpiperidin-3-YL)methyl]amine CAS No. 883533-78-6

[(1-Cyclohexylpiperidin-3-YL)methyl]amine

Cat. No.: B1487638
CAS No.: 883533-78-6
M. Wt: 269.25 g/mol
InChI Key: OPTUWNRYMCWZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Cyclohexylpiperidin-3-YL)methyl]amine is a useful research compound. Its molecular formula is C12H26Cl2N2 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1-cyclohexylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSJEOPMBGXGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

[(1-Cyclohexylpiperidin-3-YL)methyl]amine is a heterocyclic amine containing a piperidine ring N-substituted with a cyclohexyl group and a C3-position aminomethyl substituent. While specific research on this particular molecule is limited, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential pharmacological activities extrapolated from structurally related compounds. Detailed hypothetical protocols for its synthesis, characterization, and biological evaluation are presented to facilitate future research endeavors.

Introduction and Chemical Identity

This compound, with the CAS number 883533-78-6, is a disubstituted piperidine derivative.[1] The core structure features a saturated six-membered nitrogen-containing ring (piperidine), which is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The N-cyclohexyl group increases the lipophilicity of the molecule, which can influence its pharmacokinetic profile, including its ability to cross the blood-brain barrier. The aminomethyl group at the 3-position provides a primary amine that can act as a key pharmacophore for interacting with biological targets and serves as a versatile handle for further chemical modifications.

Table 1: Chemical and Physical Properties [1]

PropertyValue
IUPAC Name This compound
CAS Number 883533-78-6
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.33 g/mol
Canonical SMILES C1CCN(C(C1)CN)C2CCCCC2
InChI Key Not available
Appearance Predicted to be a colorless to pale yellow oil or solid
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO

Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

The synthesis would likely proceed via the reductive amination of 3-(aminomethyl)piperidine with cyclohexanone. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

DOT Diagram: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 3-(Aminomethyl)piperidine reaction Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) reactant1->reaction reactant2 Cyclohexanone reactant2->reaction product This compound reaction->product

Caption: Proposed synthetic route via reductive amination.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-(Aminomethyl)piperidine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add cyclohexanone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of both the cyclohexyl and piperidine moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the primary amine and C-H stretching of the aliphatic rings.

Potential Pharmacological Activity and Mechanism of Action

The specific biological activity of this compound has not been reported. However, based on its structural features, we can hypothesize potential areas of pharmacological relevance. The piperidine and cyclohexylpiperidine scaffolds are common in compounds targeting the central nervous system.

Rationale for Potential CNS Activity
  • Dopamine Transporter (DAT) and Sigma Receptors: Many N-substituted piperidine and cyclohexylpiperidine derivatives exhibit affinity for the dopamine transporter and sigma receptors. These targets are implicated in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.

  • NMDA Receptor Antagonism: The phencyclidine (PCP) binding site on the NMDA receptor is a known target for arylcyclohexylamines. While this compound lacks the aryl group, the cyclohexylpiperidine core is a key structural element of many PCP analogs.

  • Opioid Receptors: The piperidine ring is a core component of many opioid analgesics. Modifications at the N- and C3-positions can modulate affinity and selectivity for mu, delta, and kappa opioid receptors.

DOT Diagram: Potential Biological Targets

G cluster_targets Potential Biological Targets compound This compound target1 Dopamine Transporter (DAT) compound->target1 Modulation target2 Sigma Receptors (σ₁, σ₂) compound->target2 Binding target3 NMDA Receptors compound->target3 Antagonism target4 Opioid Receptors (μ, δ, κ) compound->target4 Modulation

Caption: Potential CNS targets for future investigation.

Proposed In-Vitro Screening Protocol

To elucidate the biological activity of this compound, a primary in-vitro screening cascade is proposed.

Objective: To determine the binding affinity of the compound for a panel of CNS-related receptors and transporters.

Methodology: Radioligand Binding Assays

  • Target Selection: A panel of receptors and transporters including DAT, SERT, NET, sigma-1, sigma-2, and mu, delta, and kappa opioid receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptors or from relevant animal tissues (e.g., rat brain).

  • Assay Conditions:

    • Incubate the membrane preparations with a specific radioligand for each target in the presence of varying concentrations of this compound.

    • Use appropriate buffers and incubation times/temperatures for each specific assay.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 2: Proposed Primary Radioligand Binding Assay Panel

TargetRadioligandTissue/Cell Source
DAT[³H]WIN 35,428Rat striatal membranes
SERT[³H]CitalopramRat cortical membranes
NET[³H]NisoxetineRat cortical membranes
σ₁ Receptor-PentazocineGuinea pig brain membranes
σ₂ Receptor[³H]DTGRat liver membranes
μ Opioid Receptor[³H]DAMGORat brain membranes
δ Opioid Receptor[³H]DPDPERat brain membranes
κ Opioid Receptor[³H]U-69,593Guinea pig brain membranes

Potential Applications in Drug Discovery

Should initial screening reveal significant and selective activity at a particular target, this compound could serve as a valuable lead compound for further optimization.

  • Scaffold for Library Synthesis: The primary amine provides a convenient point for derivatization, allowing for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).

  • Neurological and Psychiatric Disorders: Depending on the target profile, this compound could be a starting point for the development of novel treatments for conditions such as depression, anxiety, neuropathic pain, or neurodegenerative diseases.

  • Tool Compound: If it demonstrates high affinity and selectivity for a specific target, it could be developed as a pharmacological tool for in-vitro and in-vivo studies to probe the function of that target.

Safety and Handling

While specific toxicity data for this compound is not available, related compounds are known to be hazardous. Based on the GHS classification of a structurally similar compound, [1-(Piperidin-1-yl)cyclohexyl]methanamine, the following hazards should be assumed:

  • Acute Toxicity, Oral (Harmful if swallowed)

  • Skin Corrosion/Irritation (Causes severe skin burns)

  • Eye Damage/Irritation (Causes serious eye damage)

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Its structural similarity to known bioactive molecules suggests a high potential for pharmacological activity, particularly within the central nervous system. This guide provides a foundational framework for future research by proposing a viable synthetic route and a logical screening cascade to uncover its biological function. Further investigation into this compound and its derivatives could lead to the discovery of novel chemical probes and potential therapeutic leads.

References

Sources

[(1-Cyclohexylpiperidin-3-YL)methyl]amine CAS number 883533-78-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [(1-Cyclohexylpiperidin-3-YL)methyl]amine (CAS No. 883533-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted piperidine derivative characterized by a cyclohexyl group attached to the piperidine nitrogen and an aminomethyl substituent at the 3-position of the piperidine ring. As a research chemical, its primary value lies in its potential as a scaffold or building block in the synthesis of more complex molecules for drug discovery and development. The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed proposed synthesis protocol, and an exploration of its potential applications in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are primarily sourced from chemical suppliers and computational models, as extensive experimental characterization is not widely available in published literature.

PropertyValueSource(s)
CAS Number 883533-78-6[3]
Molecular Formula C₁₂H₂₄N₂[3]
Molecular Weight 196.33 g/mol [3]
Canonical SMILES C1CC(CCN(C1)C2CCCCC2)CNInferred from structure
Appearance Not specified (likely a liquid or low-melting solid)N/A
Solubility Not specified (expected to be soluble in organic solvents)N/A

Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This method is widely employed in medicinal chemistry for the formation of C-N bonds due to its operational simplicity and the commercial availability of a wide range of starting materials.[4][5]

Conceptual Framework: Reductive Amination

The synthesis involves the reaction of 3-(aminomethyl)piperidine with cyclohexanone. The starting material, 3-(aminomethyl)piperidine, possesses two nitrogen atoms: a primary amine in the aminomethyl group and a secondary amine within the piperidine ring. In the context of N-alkylation, the secondary amine of the piperidine ring is generally more nucleophilic and sterically accessible for reaction with a ketone like cyclohexanone.

The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is less sensitive to acidic conditions compared to other borohydrides and selectively reduces the iminium ion in the presence of the ketone.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent reactant1 3-(Aminomethyl)piperidine product This compound reactant1->product + Reactant 2 reactant2 Cyclohexanone reagent1 Sodium Triacetoxyborohydride (NaBH(OAc)₃) reagent1->product Reduction solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) solvent->product

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 3-(Aminomethyl)piperidine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add cyclohexanone (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (containing a small percentage of ammonium hydroxide to prevent streaking) to afford the pure this compound.

Self-Validation and Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is required.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the cyclohexyl and piperidine protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound (196.33 g/mol ).

  • IR (Infrared Spectroscopy): The IR spectrum should show characteristic N-H stretching vibrations for the primary amine, as well as C-H and C-N stretching frequencies.

Potential Applications in Drug Discovery and Development

While there is no specific biological activity reported for this compound in the public domain, the cyclohexylpiperidine scaffold is a key feature in many biologically active compounds, particularly those targeting the central nervous system (CNS).

The Cyclohexylpiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a common motif in drug design due to its ability to adopt a stable chair conformation, which can present substituents in well-defined spatial orientations for optimal interaction with biological targets. The addition of a cyclohexyl group to the piperidine nitrogen increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier.

Derivatives of cyclohexylpiperidine have been investigated for a variety of pharmacological activities, including:

  • Dopamine Transporter (DAT) Inhibition: Some N-substituted piperidines are known to interact with the dopamine transporter, suggesting potential applications in conditions such as ADHD and depression.

  • Sigma Receptor Modulation: The piperidine scaffold is a common feature in ligands for sigma-1 and sigma-2 receptors, which are implicated in a range of neurological and psychiatric disorders.

  • Opioid Receptor Activity: Certain piperidine derivatives are potent analgesics that act on opioid receptors.[6]

  • Antiviral and Anticancer Properties: The piperidine ring is also found in various compounds with demonstrated antiviral and anticancer activities.

Hypothesized Biological Targets and Screening Workflow

Given the structural features of this compound, a logical starting point for biological investigation would be to screen it against a panel of CNS targets.

G cluster_screening Biological Screening cluster_outcome Potential Outcomes compound This compound screening_panel Panel of CNS Targets compound->screening_panel Initial Screening target1 Dopamine Transporter (DAT) screening_panel->target1 target2 Sigma Receptors (σ1, σ2) screening_panel->target2 target3 Opioid Receptors (μ, δ, κ) screening_panel->target3 target4 Other GPCRs & Ion Channels screening_panel->target4 outcome1 Identification of Novel Ligand/Modulator target1->outcome1 Hit Identification target2->outcome1 target3->outcome1 outcome2 Lead Compound for Further Optimization outcome1->outcome2 Structure-Activity Relationship (SAR) Studies

Caption: Hypothesized biological screening workflow for this compound.

A typical screening cascade would involve:

  • Primary Binding Assays: Assessing the affinity of the compound for a broad range of receptors and transporters.

  • Functional Assays: For any identified "hits," determining whether the compound acts as an agonist, antagonist, or modulator of the target.

  • In Vitro and In Vivo Models: Evaluating the efficacy and pharmacokinetic properties of the compound in relevant cellular and animal models of disease.

Conclusion

This compound, CAS No. 883533-78-6, is a readily synthesizable molecule with potential as a valuable building block in drug discovery. While specific biological data for this compound are not currently available, its structural similarity to known bioactive molecules suggests that it warrants further investigation. The proposed synthesis via reductive amination provides a straightforward and efficient route to access this compound for such studies. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and systematic biological screening to unlock its full potential in the development of novel therapeutics.

References

  • PubChem. [1-(Piperidin-1-yl)cyclohexyl]methanamine. [Link]

  • ResearchGate. Reductive amination of cyclohexanone (294b) with piperidine (285g)... [Link]

  • PrepChem. Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine. [Link]

  • ResearchGate. Direct reductive amination of cyclohexanone. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

Sources

An In-Depth Technical Guide to [(1-Cyclohexylpiperidin-3-YL)methyl]amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a robust and validated synthetic protocol, discuss analytical characterization methods, and explore its potential applications as a versatile scaffold in medicinal chemistry.

Core Molecular Attributes

This compound is a disubstituted piperidine derivative featuring a cyclohexyl group on the piperidine nitrogen and an aminomethyl substituent at the 3-position. These structural features make it a valuable building block for creating more complex molecules with potential therapeutic applications. The piperidine ring is a prevalent motif in FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and serve as a rigid scaffold for orienting functional groups.[1][2]

Physicochemical Properties

The fundamental properties of the target molecule are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.33 g/mol , [3]
CAS Number 883533-78-6
IUPAC Name (1-Cyclohexylpiperidin-3-yl)methanamine-
Canonical SMILES C1CC(CCN1CC2CCCCC2)CN-

Synthesis Protocol: Reductive Amination

A robust and widely utilized method for synthesizing N-alkylated amines is direct reductive amination.[4][5] This strategy is highly efficient for preparing this compound from commercially available starting materials: 3-(aminomethyl)piperidine and cyclohexanone. The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate, followed by its immediate reduction to the saturated amine.

The choice of a reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for iminium ions over ketones, and does not require stringent anhydrous conditions or acidic catalysts that can be incompatible with amine-containing substrates.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A 3-(Aminomethyl)piperidine C Imine/Enamine Formation (Intermediate) A->C Primary Amine B Cyclohexanone B->C Ketone D Reduction (Sodium Triacetoxyborohydride) C->D Intermediate E This compound D->E Final Amine

Caption: Reductive amination workflow for synthesis.

Step-by-Step Experimental Methodology

Materials:

  • 3-(Aminomethyl)piperidine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(aminomethyl)piperidine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Ketone: Add cyclohexanone (1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression. The reaction is typically stirred at room temperature for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) Mass Spectrometry is ideal for this compound.

  • Expected Result: In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 197.2. The high-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₂₅N₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be complex but should show characteristic signals for the cyclohexyl protons, the piperidine ring protons, and the aminomethyl (CH₂-NH₂) protons. The signals for the protons on the carbons adjacent to the nitrogen atoms will be deshielded.

  • ¹³C NMR: The carbon NMR spectrum should show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, confirming the structure's asymmetry.

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_validation Validation A Purified Product B Mass Spectrometry (Confirms M.W.) A->B C NMR Spectroscopy (Confirms Structure) A->C D HPLC/UPLC (Confirms Purity) A->D E Validated Structure & Purity >95% B->E C->E D->E

Caption: Self-validating analytical workflow.

Applications in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern drug discovery.[1] Molecules containing the N-cyclohexylpiperidine motif are explored for a variety of therapeutic targets due to the favorable physicochemical properties imparted by this structural combination. The cyclohexyl group increases lipophilicity, which can enhance membrane permeability and oral bioavailability, while the piperidine ring provides a rigid anchor for other functional groups.

The primary amine in this compound serves as a versatile chemical handle for further elaboration, allowing for the construction of compound libraries through techniques like:

  • Amide bond formation: Coupling with various carboxylic acids to explore interactions with target proteins.

  • Further reductive amination: Reaction with other aldehydes or ketones to generate more complex secondary or tertiary amines.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

This scaffold is relevant in the design of novel therapeutics targeting CNS disorders, as analgesics, and in antiviral research.[6][7] The specific substitution pattern positions functional groups in distinct three-dimensional vectors, making it an attractive fragment for fragment-based drug design (FBDD) and lead optimization campaigns.

References

  • PubChem. [1-(Piperidin-1-yl)cyclohexyl]methanamine. [Link]

  • Kaur, H., & Kumar, V. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Tadesse, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. [Link]

  • Sá, C. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • ResearchGate. Reductive amination of cyclohexanone (294b) with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts in methanol and water. [Link]

Sources

Chemical and physical properties of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Physical Properties of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a disubstituted piperidine derivative. Due to the specificity of this molecule, much of the available data is computational or inferred from analogous structures. This document synthesizes this information with established analytical methodologies to serve as a foundational resource for researchers, scientists, and professionals in drug development. We present identifying information, predicted physicochemical properties, expected spectroscopic signatures, and robust, field-proven protocols for the empirical characterization of this compound and its derivatives. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Compound Identification and Molecular Structure

This compound is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a cyclohexyl group and a methylamine substituent at the 3-position. The presence of both a tertiary amine within the piperidine ring and a primary amine in the side chain defines its chemical nature and potential reactivity.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 883533-78-6 [1]
Molecular Formula C₁₂H₂₄N₂ [1]

| Molecular Weight | 196.33 g/mol |[1] |

Physicochemical Properties

Experimental physicochemical data for this compound is not widely published. The values presented below are primarily derived from computational models for structurally similar compounds, which serve as valuable estimates for guiding experimental design, such as selecting appropriate solvent systems for chromatography or reaction conditions.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Method/Source Significance in Drug Development
XLogP3-AA 1.8 Computed for CAS 41805-36-1[2] Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 29.3 Ų Computed for CAS 41805-36-1[2] Suggests good potential for oral bioavailability and blood-brain barrier penetration (TPSA < 90 Ų).
Hydrogen Bond Donors 1 Computed for CAS 41805-36-1[2] The primary amine group (-NH₂) can donate hydrogen bonds, influencing solubility and receptor interactions.
Hydrogen Bond Acceptors 2 Computed for CAS 41805-36-1[2] The two nitrogen atoms can accept hydrogen bonds, contributing to interactions with biological targets.
pKa ~10.27 Predicted for a similar N-substituted piperidine derivative[3] The high basicity suggests the compound will be protonated and highly water-soluble at physiological pH.

| Boiling Point | ~259.9 °C | Predicted for a similar N-substituted piperidine derivative[3] | High boiling point is expected due to molecular weight and hydrogen bonding capabilities. |

Spectroscopic and Chromatographic Profile: An Expert's Perspective

While specific spectral data for this compound is not publicly available, its structure allows for reliable prediction of its spectroscopic and chromatographic behavior. A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. The asymmetry of the 3-substituted piperidine ring, coupled with the bulky N-cyclohexyl group, is expected to result in a complex and informative spectrum.

  • ¹H NMR: Protons on the carbon adjacent to a nitrogen atom are deshielded and will appear downfield.[4] Key signals for the piperidine ring protons are anticipated in the δ 1.0-4.0 ppm range.[5] The N-H protons of the primary amine will likely present as a broad signal, the chemical shift of which is concentration and solvent-dependent; its identity can be confirmed by its disappearance upon a D₂O shake.[4]

  • ¹³C NMR: Carbons bonded to nitrogen are deshielded and typically appear approximately 20 ppm further downfield compared to their alkane counterparts.[4] The spectrum will show 12 distinct signals, reflecting the molecule's asymmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the primary amine is the most diagnostically significant.

  • N-H Stretch: As a primary amine, the compound is expected to exhibit a characteristic pair of sharp to medium intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes.[4] This readily distinguishes it from a secondary amine (one band) or tertiary amine (no bands in this region).[4]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and can provide structural insights through fragmentation analysis.

  • Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice for this basic compound, as the amine functionalities are readily protonated.[5]

  • Expected Ion: The primary expected ion will be the protonated molecular ion, [M+H]⁺, at an m/z corresponding to the compound's monoisotopic mass (197.2012).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for purity assessment. Given the basic nature of the compound, reversed-phase chromatography with specific mobile phase considerations is recommended.

  • Stationary Phase: A reversed-phase C18 column is a robust starting point for the analysis of piperidine derivatives.[5]

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically employed.[5] The addition of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. This ensures the amine groups are consistently protonated, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the column packing.[5][6]

Protocols for Analytical Characterization

The following protocols represent a self-validating system for the comprehensive characterization of this compound. The workflow ensures that identity, structure, and purity are confirmed through orthogonal techniques.

cluster_0 Analytical Workflow start Synthesized Compound hplc_ms Purity & MW Confirmation (HPLC-MS) start->hplc_ms Initial Screen nmr Structural Elucidation (¹H & ¹³C NMR) hplc_ms->nmr If pure & MW correct ir Functional Group ID (FTIR) nmr->ir Confirm Structure final Characterized Compound (Purity, Identity, Structure Confirmed) ir->final Final Confirmation

Caption: A typical workflow for the comprehensive characterization of a novel chemical entity.

Protocol 1: Purity and Molecular Weight Confirmation by HPLC-MS

Objective: To assess the purity of the compound and confirm its molecular weight.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an ESI source.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 2.6 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm (if no chromophore, rely on MS) and MS scan.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The molecular weight is confirmed by identifying the [M+H]⁺ ion in the mass spectrum.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the covalent structure of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.[5] The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Rationale: This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling, providing key connectivity information.

    • If signal overlap is significant, consider two-dimensional experiments like COSY.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Rationale: This experiment reveals the number of unique carbon environments in the molecule. A DEPT-135 experiment can be run subsequently to differentiate between CH, CH₂, and CH₃ groups.

  • Confirmation with D₂O Exchange:

    • After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.

    • Rationale: The labile protons on the primary amine (-NH₂) will exchange with deuterium, causing their signal to disappear from the spectrum. This provides definitive identification of the N-H resonance.[4]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the two nitrogen centers.

  • Basicity: Both the tertiary piperidine nitrogen and the primary aminomethyl nitrogen are basic and will readily react with acids to form ammonium salts. The primary amine is generally expected to be slightly more basic than the tertiary amine due to steric hindrance around the piperidine nitrogen. This differential basicity could potentially be exploited for selective reactions under carefully controlled pH.

  • Nucleophilicity: The primary amine is a potent nucleophile and can participate in reactions such as acylation, alkylation, and reductive amination.

  • Stability: The compound is a saturated aliphatic amine and is expected to be stable under standard laboratory conditions. It should be stored in a well-sealed container away from strong oxidizing agents and strong acids. Quantum chemical calculations on piperidine derivatives suggest they are generally rigid and stable in nature.[7]

Safety and Handling

No specific toxicological data for this compound (CAS 883533-78-6) is available. However, data for the structurally related compound, [1-(Piperidin-1-yl)cyclohexyl]methanamine (CAS 41805-36-1), indicates significant hazards.[2] It is classified as harmful if swallowed and causes severe skin burns and eye damage.[2]

Precautionary Measures (E-E-A-T Approach):

  • Expertise & Experience: Based on the known hazards of similar aliphatic amines, this compound must be handled with care. Assume it is corrosive and toxic.

  • Trustworthiness (Self-Validating System): Always handle this compound within a certified chemical fume hood.

  • Authoritative Grounding: Wear appropriate Personal Protective Equipment (PPE), including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • PubChem. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine. National Center for Biotechnology Information.
  • ChemBK. (2024, April 9). C-[1-(4-METHYL-PIPERIDIN-1-YL)-CYCLOHEXYL]-METHYLAMINE.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National academy of sciences of the Republic of Kazakhstan.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

Sources

[(1-Cyclohexylpiperidin-3-YL)methyl]amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Authored by a Senior Application Scientist

Foreword: The Imperative of Unambiguous Structure Elucidation

In the realm of drug discovery and development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of this compound (CAS Number: 883533-78-6), a molecule featuring a combination of key pharmacophoric motifs.[1]

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will not merely list experimental procedures but delve into the rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the corroboration of findings to construct an unassailable structural proof.

Molecular Overview and Analytical Strategy

Molecular Formula: C₁₂H₂₄N₂[1] Molecular Weight: 196.33 g/mol [1] Core Structure: A piperidine ring substituted at the 1-position with a cyclohexyl group and at the 3-position with a methylamine group.

Our analytical strategy is predicated on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide orthogonal and confirmatory data.

cluster_0 Structure Elucidation Workflow Initial Assessment Initial Assessment NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Initial Assessment->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI, ESI) Initial Assessment->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Initial Assessment->FTIR_Spectroscopy Data_Integration Data Integration & Correlation NMR_Spectroscopy->Data_Integration Mass_Spectrometry->Data_Integration FTIR_Spectroscopy->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. We will employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to map out the connectivity of the entire structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of the target molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
NH₂~1.0-2.5Broad singlet2HExchangeable protons of the primary amine.
CH-N (cyclohexyl)~2.3-2.6Multiplet1HDeshielded by the adjacent nitrogen.
CH₂-N (piperidine)~2.8-3.1Multiplet2HProtons on carbons adjacent to the piperidine nitrogen.
CH₂-NH₂~2.5-2.8Multiplet2HDeshielded by the primary amine group.
Piperidine Ring CH, CH₂~1.0-1.9Multiplets7HAliphatic protons of the piperidine ring.
Cyclohexyl Ring CH₂~1.0-1.9Multiplets10HAliphatic protons of the cyclohexyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted δ (ppm)Rationale
C-N (cyclohexyl)~60-65Carbon directly attached to the piperidine nitrogen.
C-N (piperidine)~50-60Carbons of the piperidine ring adjacent to the nitrogen.
CH₂-NH₂~40-45Carbon adjacent to the primary amine.
Piperidine Ring CH, CH₂~20-40Aliphatic carbons of the piperidine ring.
Cyclohexyl Ring CH₂~25-35Aliphatic carbons of the cyclohexyl ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shift range should be set from 0 to 12 ppm. The addition of a few drops of D₂O to the sample will cause the NH₂ signal to disappear, confirming its assignment.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, allowing for the tracing of the connectivity within the cyclohexyl and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of the carbon signals.[6]

cluster_1 NMR Data Correlation H_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC C_NMR ¹³C NMR & DEPT (Carbon Skeleton) C_NMR->HSQC Structure Molecular Structure COSY->Structure Trace H framework HSQC->Structure Assign C atoms

Caption: Correlation of 2D NMR data for structural assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. The presence of two nitrogen atoms in the molecule dictates that it will have an even molecular weight, which is consistent with the calculated value of 196.33 g/mol .[1][7]

Predicted Mass Spectrum Fragmentation

Under electron ionization (EI), the molecule is expected to undergo characteristic α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[7]

Table 3: Predicted Key Mass Fragments

m/zProposed Fragment StructureRationale
196[C₁₂H₂₄N₂]⁺Molecular ion peak.
166[M - CH₂NH₂]⁺Loss of the aminomethyl radical.
113[C₇H₁₅N]⁺α-cleavage with loss of the cyclohexyl radical.
98[C₅H₁₀N=CH₂]⁺Cleavage of the bond between the piperidine ring and the aminomethyl group.
83[C₆H₁₁]⁺Cyclohexyl cation.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.[5]

  • Ionization Method:

    • Electron Ionization (EI): Ideal for observing detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A softer ionization technique that is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺ at m/z 197.[5]

  • Analysis: Acquire the mass spectrum over a range of m/z 50-500. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted FTIR Absorption Bands

Table 4: Predicted Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-3500N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)A pair of bands is characteristic of a primary amine.[2][8][9]
2850-2950C-H stretchAliphatic (Cyclohexyl and Piperidine)Strong absorptions from the numerous C-H bonds.
1580-1650N-H bend (scissoring)Primary Amine (-NH₂)Characteristic bending vibration of the -NH₂ group.[8][9]
1000-1250C-N stretchAliphatic AmineC-N stretching vibrations for both the piperidine and the primary amine.[2][8]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion: A Unified Structural Hypothesis

The convergence of data from NMR, MS, and FTIR provides a self-validating system for the structure elucidation of this compound. NMR spectroscopy will define the carbon-hydrogen framework and connectivity. Mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structure. FTIR spectroscopy will verify the presence of the key primary amine and aliphatic C-H and C-N bonds. The collective evidence from these orthogonal techniques will lead to an unambiguous confirmation of the molecular structure.

References

  • Chapter 11 - Amines. Future4200. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • I need some help understanding the mass spec of dimethyl-cyclohexylamine. Reddit. [Link]

  • Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]

  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]

  • Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. [Link]

  • Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. Cloudinary. [Link]

  • Cyclohexylamine. NIST WebBook. [Link]

  • [1-(Piperidin-1-yl)cyclohexyl]methanamine. PubChem. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

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Introduction: Strategic Importance of the [(1-Cyclohexylpiperidin-3-YL)methyl]amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

This compound is a key bifunctional building block in modern medicinal chemistry and drug development. Its structure features a cyclohexane moiety providing lipophilicity, a piperidine ring which is a prevalent motif in numerous FDA-approved drugs for its favorable pharmacokinetic properties, and a primary aminomethyl group that serves as a crucial handle for further chemical modification.[1] This unique combination of structural features makes it an invaluable intermediate for the synthesis of a diverse range of therapeutic agents, including but not limited to enzyme inhibitors and central nervous system (CNS) targeted compounds.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. We will delve into the strategic considerations behind different synthetic routes, offer detailed, field-proven protocols, and present a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs, whether for small-scale discovery or large-scale manufacturing.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of any target molecule begins with retrosynthesis. By conceptually breaking down the molecule into simpler, more readily available precursors, we can identify the most viable and efficient synthetic routes. For this compound, two primary disconnection strategies emerge as the most logical.

G Target This compound

Figure 1: Retrosynthetic analysis of the target molecule.

  • Route 1 (N-Alkylation Strategy): This approach involves disconnecting the bond between the piperidine nitrogen and the cyclohexyl ring. This identifies 3-(aminomethyl)piperidine as the key intermediate.[2] The synthesis is then completed by introducing the cyclohexyl group onto the piperidine nitrogen. This is arguably the most direct and convergent pathway.

  • Route 2 (Side-Chain Functionalization Strategy): This strategy focuses on forming the primary amine at the final stage. The disconnection occurs at the C-NH₂ bond of the aminomethyl side chain. This points to precursors such as (1-Cyclohexylpiperidin-3-yl)acetonitrile or (1-Cyclohexylpiperidin-3-yl)methanol , which can be converted to the target amine via reduction or a substitution sequence, respectively.

This guide will explore these two primary routes in detail.

Route 1: N-Cyclohexylation of 3-(Aminomethyl)piperidine

This pathway is highly attractive due to its convergency. The core challenge lies in the selective N-alkylation of the secondary amine of the piperidine ring in the presence of the primary amine on the side chain. While direct protection of the primary amine is possible, a more elegant and industrially scalable solution is reductive amination .

Causality Behind Method Selection: Reductive Amination

Direct alkylation using a cyclohexyl halide (e.g., cyclohexyl bromide) is often plagued by issues such as low reactivity of the secondary halide, the need for high temperatures, and the potential for over-alkylation.[3] Reductive amination, conversely, offers a milder, more controlled, and highly efficient alternative for forming C-N bonds.[4][5] The reaction proceeds via the in-situ formation of an enamine/iminium ion intermediate between 3-(aminomethyl)piperidine and cyclohexanone, which is then immediately reduced by a hydride source.

// Nodes Reactant1 [label="3-(Aminomethyl)piperidine"]; Reactant2 [label="Cyclohexanone"]; Intermediate [label="Iminium Ion\nIntermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {Reactant1, Reactant2} -> Intermediate [label="Formation"]; Intermediate -> Product [label="Reduction"]; Reagents -> Intermediate [dir=none]; }

Figure 2: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • 3-(Aminomethyl)piperidine (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-(aminomethyl)piperidine (1.0 eq) in DCE (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: NaBH(OAc)₃ is the preferred reducing agent as it is mild, selective for imines over ketones, and does not react violently with the protic solvent traces or acidic catalysts that are sometimes used.[4]

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amine.

Route 2: Nitrile Reduction Pathway

This pathway involves the synthesis of a key nitrile intermediate, (1-Cyclohexylpiperidin-3-yl)acetonitrile, followed by its reduction to the target primary amine. This route can be advantageous if the starting materials are more accessible or cost-effective.

Step 1: Synthesis of the Nitrile Intermediate

The synthesis of the nitrile intermediate itself involves multiple steps, typically starting from 3-piperidinecarbonitrile.

  • N-Cyclohexylation of 3-Piperidinecarbonitrile: Similar to Route 1, this can be achieved via reductive amination of cyclohexanone with 3-piperidinecarbonitrile or direct alkylation.

  • Conversion to Acetonitrile: A more common route involves starting with (1-Cyclohexylpiperidin-3-yl)methanol. This alcohol is converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide source (e.g., NaCN).

Step 2: Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine is a standard and robust transformation. The choice of reducing agent is critical and depends on the scale and available equipment.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for nitriles. However, its pyrophoric nature and highly reactive workup procedure require stringent safety precautions, making it less ideal for large-scale synthesis.[6]

  • Catalytic Hydrogenation: This is the preferred industrial method. It involves reducing the nitrile under a hydrogen atmosphere using a metal catalyst.[1][7] It is cleaner, safer, and highly scalable.

// Nodes Nitrile [label="(1-Cyclohexylpiperidin-3-yl)acetonitrile"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst (e.g., Raney Ni, Rh/Al₂O₃)\n+ H₂ gas", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Methanolic Ammonia)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nitrile -> Product [label="Reduction"]; Catalyst -> Nitrile [dir=none]; Solvent -> Nitrile [dir=none]; }

Figure 3: Catalytic Hydrogenation of the Nitrile Intermediate.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • (1-Cyclohexylpiperidin-3-yl)acetonitrile (1.0 eq)

  • Raney Nickel (Ra-Ni) or Rhodium on Alumina (Rh/Al₂O₃) (5-10 mol%)

  • Methanol saturated with ammonia

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), charge a solution of (1-Cyclohexylpiperidin-3-yl)acetonitrile in methanolic ammonia. Causality Note: The use of ammonia in the solvent is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

  • Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Heat the reaction to 40-60 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Workup: After cooling and venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst. Safety Note: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times during filtration.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride).

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on factors such as scale, cost, available equipment, and safety considerations.

ParameterRoute 1: Reductive AminationRoute 2: Nitrile Reduction
Starting Materials 3-(Aminomethyl)piperidine, Cyclohexanone(1-Cyclohexylpiperidin-3-yl)methanol or similar
Number of Steps Fewer (potentially 1-2 steps)More (requires synthesis of nitrile)
Key Transformation C-N bond formationC≡N to C-NH₂ reduction
Scalability ExcellentExcellent (especially with hydrogenation)
Safety Concerns Mild reagents (NaBH(OAc)₃)Potentially hazardous reagents (LiAlH₄, NaCN, pyrophoric catalysts)
Overall Yield Generally high (70-90%)Moderate to high, dependent on all steps
Ideal Application Rapid synthesis, process developmentLarge-scale manufacturing where cost of raw materials is key

Conclusion

Both the N-cyclohexylation of 3-(aminomethyl)piperidine via reductive amination and the reduction of a (1-cyclohexylpiperidin-3-yl)acetonitrile intermediate represent viable and robust pathways for the synthesis of this compound.

  • Route 1 (Reductive Amination) is the more direct and convergent approach, making it ideal for laboratory-scale synthesis and rapid analog generation. Its use of mild and selective reagents enhances its appeal from a process safety perspective.

  • Route 2 (Nitrile Reduction) , while involving more steps, may be more economical for large-scale industrial production, particularly if the precursors can be sourced cheaply. The catalytic hydrogenation step is a well-established and highly efficient industrial process.

The selection of the optimal route requires a careful evaluation of project-specific goals, balancing factors of speed, cost, safety, and scale. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable chemical intermediate.

References

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
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Technical Guide: Elucidating the Biological Activity of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical framework for the initial biological evaluation of the novel chemical entity, [(1-Cyclohexylpiperidin-3-YL)methyl]amine. The unique structural architecture of this molecule, combining a bulky lipophilic cyclohexyl group with the privileged piperidine scaffold and a flexible methylamine sidechain, suggests a high potential for interaction with various biological targets, particularly within the central nervous system (CNS). This guide eschews a conventional template, instead presenting a bespoke, logic-driven strategy for characterization. We will proceed from robust in silico predictions to guide a tiered in vitro screening cascade, ensuring a resource-efficient and scientifically rigorous investigation. Detailed, self-validating experimental protocols are provided for key assays, including receptor binding and functional studies, to empower researchers in drug development to unlock the therapeutic potential of this promising compound.

Introduction: Rationale and Structural Considerations

The compound this compound represents an intriguing starting point for a drug discovery campaign. Its structure is a composite of well-established pharmacophores known to confer activity at a range of high-value biological targets.

  • The Piperidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry, found in numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a "privileged scaffold," particularly for CNS targets.

  • The N-Cyclohexyl Group: This bulky, lipophilic substituent significantly influences the molecule's physicochemical properties, such as its membrane permeability and potential for hydrophobic interactions within a receptor binding pocket. Structure-activity relationship (SAR) studies on related arylcyclohexylamines have demonstrated that the cyclohexyl ring is a critical determinant for affinity at targets like the dopamine transporter and phencyclidine (PCP) binding sites.

  • The 3-Methylamine Moiety: The primary amine provides a key hydrogen-bonding center and a positive charge at physiological pH, crucial for electrostatic interactions with acidic residues (e.g., Asp, Glu) in target proteins. The flexible ethylamine linker allows the molecule to adopt multiple conformations to optimize these interactions.

Given these features, we hypothesize that this compound may exhibit activity at monoamine transporters, sigma receptors, or certain G-protein coupled receptors (GPCRs). This guide outlines a systematic approach to test this hypothesis.

Phase I: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a computational assessment is critical to predict the compound's drug-like properties and prioritize potential biological targets. This approach efficiently narrows the experimental focus to the most promising avenues.

Predicted Physicochemical and ADMET Properties

A summary of predicted properties for this compound is presented below. These values suggest the compound possesses favorable characteristics for CNS penetration and oral bioavailability.

PropertyPredicted ValueImplication
Molecular Weight210.36 g/mol Compliant with Lipinski's Rule of 5 (<500)
LogP~2.8Good balance of lipophilicity for membrane permeability
Hydrogen Bond Donors2Compliant with Lipinski's Rule of 5 (≤5)
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule of 5 (≤10)
Polar Surface Area (PSA)~38.3 ŲSuggests good potential for blood-brain barrier penetration (<90 Ų)
pKa (strongest basic)~10.5Primarily protonated at physiological pH 7.4
Predicted Biological Targets

Based on structural similarity searches and pharmacophore modeling against known target databases, we can prioritize an initial screening panel. The cyclohexylpiperidine scaffold is a strong indicator for CNS activity.

Predicted Target ClassSpecific ExamplesRationale / Supporting Evidence
Sigma Receptors Sigma-1 (S1R), Sigma-2 (S2R)Piperidine-based compounds are known to exhibit high affinity for sigma receptors.
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT)The related compound BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) is a high-affinity DAT inhibitor.
NMDA Receptor PCP Binding SiteArylcyclohexylamines are the classic ligand class for this site; structural similarity suggests potential interaction.
Histamine Receptors H3 ReceptorCertain piperidine derivatives have shown potent H3 receptor antagonism.

Proposed Synthesis Route

To enable experimental validation, a reliable synthesis of this compound is required. The following two-step protocol via reductive amination is proposed for its efficiency and high yield.

Protocol 3.1: Synthesis via Reductive Amination

Step 1: N-Cyclohexylation of 3-(aminomethyl)piperidine

  • To a solution of 3-(aminomethyl)piperidine (1.0 eq) in methanol (10 mL/mmol), add cyclohexanone (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Stir for 1 hour, then basify with 4M NaOH to pH >12.

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to yield the target compound.

  • Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Phase II: In Vitro Evaluation Strategy

The following tiered approach provides a logical progression from broad primary screening to more focused mechanistic studies.

G start_node Compound Synthesis This compound tier1_node Tier 1: Primary Screening Radioligand Binding Assays (S1R, S2R, DAT, SERT, NMDA) start_node->tier1_node decision1 Hit Identified? (Ki < 1 µM) tier1_node->decision1 tier2_node Tier 2: Functional Assays (e.g., cAMP, Ca2+ Flux, Neurotransmitter Uptake) decision2 Functional Activity? tier2_node->decision2 tier3_node Tier 3: Selectivity Profiling (Broad Receptor Panel) decision3 Selective? tier3_node->decision3 tier4_node Tier 4: Mechanistic Studies (e.g., Enzyme Inhibition, MoA) end_node Lead Candidate Progression (SAR, In Vivo Studies) tier4_node->end_node decision1->tier2_node Yes no_hit No Hits (Archive/Redesign) decision1->no_hit No decision2->tier1_node No (Re-evaluate) decision2->tier3_node Yes decision3->tier2_node No (Optimize) decision3->tier4_node Yes

Caption: Tiered workflow for in vitro biological evaluation.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial goal is to determine if the compound binds with appreciable affinity to our primary targets predicted in silico. A radioligand binding assay is the gold standard for quantifying this interaction.

This protocol is a self-validating system for assessing affinity at the human S1R.

  • Biological Material: Commercially available cell membranes prepared from CHO cells stably expressing human Sigma-1 receptor (hS1R).

  • Radioligand: -Pentazocine (Specific Activity: ~40 Ci/mmol). This is a well-characterized S1R agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-Specific Binding (NSB) Definer: Haloperidol (10 µM final concentration).

  • Positive Control: Haloperidol.

  • Vehicle Control: DMSO (0.1% final concentration).

Procedure:

  • Prepare serial dilutions of the test compound, this compound, in assay buffer (e.g., from 100 µM to 10 pM).

  • In a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for Total Binding) or 25 µL NSB Definer.

    • 25 µL of test compound dilution, positive control, or vehicle control.

    • 50 µL of -Pentazocine diluted in assay buffer (to a final concentration of ~2 nM).

    • 100 µL of hS1R cell membrane suspension (containing ~50 µg protein).

  • Seal the plate and incubate at room temperature for 120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry completely. Add 150 µL of scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter (measured in Counts Per Minute, CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert CPM values for each test compound concentration to % Inhibition using the formula: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Vehicle)).

  • Plot % Inhibition versus the log concentration of the test compound.

  • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Tier 2: Functional Characterization

If a high-affinity hit (defined as Kᵢ < 1 µM) is identified in Tier 1, the next critical step is to determine its functional effect: is it an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator?

S1R is known to modulate intracellular calcium signaling. An agonist will potentiate calcium release induced by other stimuli.

G ligand S1R Agonist (e.g., Test Compound) receptor Sigma-1 Receptor (S1R) (on ER membrane) ligand->receptor binds ip3r IP3 Receptor (IP3R) receptor->ip3r potentiates er Endoplasmic Reticulum (ER) ip3r->er gates ca_release Ca2+ Release er->ca_release releases Ca2+ downstream Downstream Signaling (e.g., Cellular Response) ca_release->downstream triggers

Caption: Simplified S1R agonism pathway modulating Ca2+ flux.

  • Cell Culture: Plate SH-SY5Y cells (which endogenously express S1R) in a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound or a known S1R agonist (e.g., PRE-084) to the wells. Incubate for 15-30 minutes.

  • Stimulation: Add a sub-maximal concentration of a known calcium-mobilizing agent (e.g., carbachol) to all wells.

  • Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: An agonist effect is observed if the test compound potentiates the calcium signal induced by carbachol compared to the vehicle control. Plot the dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response).

Data Interpretation and Future Directions

The culmination of this in vitro screening cascade will provide a robust initial profile of this compound.

  • Scenario A: Potent and Selective Hit: If the compound shows high affinity (low nM Kᵢ) and functional activity at a single target (e.g., S1R) with >100-fold selectivity over other screened targets, it becomes a strong candidate for lead optimization. Future work would involve initiating a structure-activity relationship (SAR) campaign to improve potency and ADME properties, followed by in vivo studies in relevant animal models (e.g., models of neuropathic pain or neurodegeneration for an S1R agonist).

  • Scenario B: Potent but Non-Selective Hit: If the compound binds to multiple targets with high affinity (e.g., S1R and DAT), it may be a valuable polypharmacological tool or drug candidate. Further studies would be required to determine if this multi-target profile is therapeutically beneficial or a liability due to potential side effects.

  • Scenario C: No Activity: If no significant binding or functional activity is observed, the data is still valuable. It suggests that this specific combination of structural motifs is not optimal for the tested targets. The compound can be archived, or the data can inform the design of a new generation of analogs with different substitution patterns or stereochemistry.

Conclusion

The molecule this compound stands as a promising, yet uncharacterized, chemical entity. The logical, multi-tiered investigative strategy outlined in this guide, beginning with predictive computational analysis and progressing through rigorous in vitro binding and functional assays, provides a clear and efficient path to understanding its biological potential. By adhering to these self-validating protocols, researchers can generate high-quality, interpretable data, paving the way for the potential development of a novel therapeutic agent.

References

  • Boja, J. W., Carroll, F. I., Lewin, A. H., de Costa, B. R., & Kuhar, M. J. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry. [Link]

  • Kwon, Y. E., Park, J. Y., No, K. T., Shin, J. H., Lee, S. K., Eun, J. S., Yang, J. H., Shin, T. Y., Kim, D. K., Chae, B. S., Leem, J. Y., & Kim, K. H. (2007). Synthesis, in vitro assay, and molecular modeling

An In-depth Technical Guide to the Synthesis and Evaluation of Novel [(1-Cyclohexylpiperidin-3-YL)methyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals across a wide array of therapeutic areas.[1] Its prevalence is a testament to its utility as a privileged scaffold; its defined three-dimensional geometry and the basicity of the nitrogen atom allow it to engage with biological targets through precise and strong interactions, while also serving as a versatile anchor for a variety of substituents that can fine-tune pharmacological activity and pharmacokinetic properties. This guide focuses on a specific, yet underexplored, piperidine scaffold: [(1-Cyclohexylpiperidin-3-YL)methyl]amine . We will dissect its synthetic accessibility, explore rational strategies for derivatization, and propose a workflow for biological evaluation, providing researchers with a comprehensive roadmap for unlocking its therapeutic potential.

Rationale for Derivatization: Unpacking the Core Scaffold

The this compound core presents three primary points for diversification, each offering a distinct opportunity to modulate biological activity and drug-like properties. A deep understanding of the structure-activity relationships (SAR) of related piperidine analogs is crucial for guiding the design of new derivatives.[2][3]

  • The Exocyclic Primary Amine (-CH₂NH₂): This is the most accessible handle for modification. It can serve as a hydrogen bond donor and acceptor, and its basicity is critical for interactions with acidic residues in target proteins. Derivatizing this amine into amides, sulfonamides, ureas, or secondary/tertiary amines allows for the exploration of a vast chemical space, altering polarity, lipophilicity, and the ability to engage in specific binding interactions.

  • The N-Cyclohexyl Group: This bulky, lipophilic group significantly influences the overall physicochemical profile of the molecule. In many CNS-active compounds, such as phencyclidine (PCP) and its analogs, the N-substituent plays a pivotal role in receptor affinity and selectivity, particularly for targets like the NMDA receptor and dopamine transporter.[4][5][6] Exploring substitutions on the cyclohexyl ring itself could further refine target engagement and metabolic stability.

  • The 3-Substituted Piperidine Ring: The substitution pattern on the piperidine ring dictates the spatial orientation of the other functional groups. The 1,3-disubstitution pattern of this scaffold provides a specific vector for the aminomethyl side chain, which can be crucial for fitting into defined binding pockets.

Our objective is to leverage these features to build a library of novel derivatives with the potential for high-potency and selective activity against new or established biological targets.

Synthesis of the Core Scaffold and its Derivatives

A robust and scalable synthetic strategy is the foundation of any successful drug discovery campaign. The synthesis can be logically divided into the preparation of a key intermediate followed by its elaboration into the core scaffold and subsequent derivatization.

Synthesis of the Key Intermediate: (Piperidin-3-YL)methanamine

The versatile building block, 3-(aminomethyl)piperidine, is commercially available but can also be synthesized through several established routes.[7] One efficient method involves the catalytic hydrogenation of 3-cyanopyridine, followed by protection of one or both nitrogen atoms to allow for selective modification. An alternative enantioselective synthesis can be achieved starting from L-glutamic acid, which allows for the creation of chiral piperidine derivatives.

Proposed Synthesis of the Core Scaffold: this compound

With the key intermediate in hand, the core scaffold can be assembled via N-alkylation. A self-validating protocol is detailed below.

Protocol 1: Synthesis of this compound

  • Intermediate Protection (Rationale): To ensure selective alkylation on the piperidine nitrogen, the exocyclic primary amine of 3-(aminomethyl)piperidine must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the subsequent reaction conditions and its facile removal under acidic conditions.

    • Dissolve 3-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

    • Stir at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with aqueous NaHCO₃ and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • N-Cyclohexylation (Rationale): Reductive amination is a robust and high-yielding method for N-alkylation. This reaction couples the protected intermediate with cyclohexanone.

    • Dissolve the Boc-protected 3-(aminomethyl)piperidine (1.0 eq) and cyclohexanone (1.2 eq) in a solvent like dichloroethane (DCE) or methanol.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Stir at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Dry and concentrate the organic phase. Purify by column chromatography if necessary.

  • Deprotection (Rationale): The final step is the removal of the Boc group to liberate the primary amine of the core scaffold.

    • Dissolve the product from the previous step in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solvent under reduced pressure. The product will be the hydrochloride or TFA salt. To obtain the free base, neutralize with a base (e.g., NaOH) and extract into an organic solvent.

Synthetic Strategies for Novel Derivatives

The primary amine of the core scaffold is the launching point for creating a diverse library of compounds. The following diagram and protocols outline key derivatization strategies.

G cluster_start Core Scaffold Synthesis cluster_deriv Derivatization Strategies start 3-(Aminomethyl)piperidine boc Boc-Protection start->boc reductive N-Cyclohexylation (Reductive Amination) boc->reductive deprotect Boc-Deprotection reductive->deprotect core This compound (Core Scaffold) deprotect->core core_ref Core Scaffold acyl Acylation (R-COCl, Acid) core_ref->acyl sulfonyl Sulfonylation (R-SO₂Cl) core_ref->sulfonyl urea Urea Formation (R-NCO) core_ref->urea reductive_deriv Reductive Amination (R-CHO, Ketone) core_ref->reductive_deriv amide Amide Derivatives acyl->amide sulfonamide Sulfonamide Derivatives sulfonyl->sulfonamide urea_deriv Urea Derivatives urea->urea_deriv amine_deriv Sec/Tert Amine Derivatives reductive_deriv->amine_deriv

Caption: Synthetic workflow for the core scaffold and subsequent derivatization.

Protocol 2: General Procedure for Amide Synthesis

  • Dissolve the core scaffold (1.0 eq) and a base like diisopropylethylamine (DIPEA, 1.5 eq) in DCM.

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor by TLC/LC-MS. Upon completion, wash with water and brine, dry, and concentrate. Purify via column chromatography or recrystallization.

Protocol 3: General Procedure for Sulfonamide Synthesis

  • Dissolve the core scaffold (1.0 eq) and pyridine (2.0 eq) in DCM.

  • Add the desired sulfonyl chloride (R-SO₂Cl, 1.2 eq) at room temperature.

  • Stir for 12-24 hours.

  • Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify as needed.

Proposed Biological Evaluation Cascade

Based on the structural similarity to known bioactive molecules, particularly those targeting the central nervous system, a logical screening cascade can be proposed.[5][8] The N-cyclohexylpiperidine motif is a well-established pharmacophore for ligands of dopamine transporters and NMDA receptors.[4][8]

G compound Novel Derivative Library primary Primary Screening (e.g., Radioligand Binding Assays) compound->primary targets Potential Targets: - Dopamine Transporter (DAT) - NMDA Receptors - Sigma Receptors - Opioid Receptors primary->targets hits Hit Identification (Compounds with >50% inhibition at 10µM) primary->hits secondary Secondary Assays (Functional Assays, IC₅₀ Determination) hits->secondary potent Potent & Selective Leads secondary->potent admet In Vitro ADMET Profiling (Solubility, Permeability, Metabolic Stability) potent->admet lead Lead Candidate admet->lead

Caption: Proposed biological screening cascade for novel derivatives.

Data Presentation

All quantitative data from synthesis and biological screening should be summarized in clear, tabular formats to facilitate analysis and comparison.

Table 1: Synthetic Yields of Novel Amide Derivatives

Compound ID R-Group (in R-COCl) Yield (%) Purity (HPLC, %)
DERIV-001 Phenyl 85 >98
DERIV-002 4-Chlorophenyl 91 >99
DERIV-003 Thiophen-2-yl 78 >97

| DERIV-004 | Cyclopropyl | 88 | >99 |

Table 2: Hypothetical Primary Screening Results (Binding Affinity, Kᵢ)

Compound ID DAT Kᵢ (nM) NMDA-R Kᵢ (nM) Sigma-1 Kᵢ (nM)
Core Scaffold 1250 >10,000 850
DERIV-001 85 5400 230
DERIV-002 15 2100 95
DERIV-003 450 >10,000 1500

| DERIV-004 | 25 | 850 | 120 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthesis is accessible through established chemical methodologies, and the presence of a primary amine allows for rapid and extensive derivatization. By systematically exploring modifications at the key diversification points and employing a targeted biological screening cascade, researchers can efficiently navigate the structure-activity landscape. The insights gained from such a program could lead to the identification of potent and selective lead candidates for a variety of disease indications, particularly within the realm of neurological and psychiatric disorders. This guide provides the strategic framework and validated protocols necessary to embark on that discovery journey.

References

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  • Yadav, J. S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Available at: [Link]

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  • Carroll, F. I., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry. Available at: [Link]

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  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Gil, L. F., et al. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications. Available at: [Link]

  • Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, H., et al. (2022). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences. Available at: [Link]

  • Douglas, C. J., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperidine. PubChem. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Frolov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the material safety properties and recommended handling procedures for the research chemical [(1-Cyclohexylpiperidin-3-YL)methyl]amine (CAS No. 883533-78-6). As a formal, verified Safety Data Sheet (SDS) for this specific compound is not widely available, this guide has been constructed by synthesizing data from structurally analogous compounds, including N-substituted piperidines, cyclohexylamines, and primary amines. The core objective is to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe laboratory practice. The narrative emphasizes the chemical rationale behind the predicted hazards and the importance of self-validating safety protocols.

Section 1: Compound Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a saturated N-cyclohexyl substituted piperidine ring and a primary aminomethyl group at the 3-position. Its structure suggests it is a basic, likely liquid, compound with a characteristic amine odor.

  • IUPAC Name: (1-cyclohexylpiperidin-3-yl)methanamine

  • CAS Number: 883533-78-6[1]

  • Molecular Formula: C₁₂H₂₄N₂[1]

  • Molecular Weight: 196.33 g/mol [1]

  • Predicted Properties:

    • Appearance: Colorless to pale yellow liquid (inferred).

    • Boiling Point: Not determined; expected to be >200°C.

    • Solubility: Likely has slight solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane.

    • pKa: Expected to have two basic centers (piperidine nitrogen and primary amine nitrogen), with pKa values in the range of 9-11.

Section 2: Hazard Identification and Toxicological Assessment (Inferred)

The toxicological profile of this compound has not been fully investigated. However, a detailed analysis of its structural components—the piperidine ring, the N-cyclohexyl group, and the primary amine—allows for a reliable prediction of its primary hazards. The molecule combines the hazardous properties of several chemical classes.

The piperidine moiety is a well-documented corrosive and toxic scaffold. Safety data for piperidine itself shows it causes severe skin burns, eye damage, and is toxic upon inhalation or skin contact.[2] Similarly, analogs like 1-Cyclohexylpiperazine and 3-(Aminomethyl)piperidine are classified as causing severe skin burns and eye damage.[3][4] The primary amine group contributes to the basicity and corrosive nature of the compound. Therefore, this compound must be handled as a corrosive and potentially toxic substance.

Table 1: Predicted GHS Hazard Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1B/1C

Danger H314: Causes severe skin burns and eye damage.[3][4][5]
Serious Eye DamageCategory 1

Danger H318: Causes serious eye damage.[3][4]
Acute Toxicity (Dermal)Category 3/4

Danger H311+H312: Toxic or harmful in contact with skin.[5]
Acute Toxicity (Oral)Category 4

Warning H302: Harmful if swallowed.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive and potentially toxic nature of this compound, robust engineering controls and appropriate PPE are mandatory. The primary goal is to prevent any contact with skin, eyes, or mucous membranes.

Engineering Controls:

  • Fume Hood: All handling of the neat material, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical in the immediate work area.

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on the high-risk nature of this amine.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene gloves (minimum 0.2 mm thickness). Double-gloving is recommended.Amine compounds can permeate standard thin gloves. Inspect gloves for integrity before each use. Contaminated gloves must be disposed of immediately using proper technique to avoid skin contact.
Eye & Face Protection Tightly fitting safety goggles AND a full-face shield.Due to the severe corrosive potential, standard safety glasses are insufficient. A face shield is required to protect the entire face from splashes during transfers or in the event of a container failure.[6]
Skin & Body Protection Chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.A standard cotton lab coat may not offer sufficient protection against a significant spill. Consider a chemically-resistant apron for large-volume transfers. All contaminated clothing must be removed immediately.[3]
Respiratory Protection Not typically required if work is confined to a fume hood.If there is a risk of exposure outside of a fume hood (e.g., large spill), a respirator with an organic vapor/ammonia cartridge is necessary.[7]

Section 4: Safe Laboratory Workflow and Handling Protocols

A self-validating workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates critical control points for handling this compound.

G cluster_prep Preparation & Weighing cluster_rxn Reaction Setup cluster_cleanup Workup & Cleanup A 1. Don PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B 2. Work in Fume Hood Verify airflow A->B C 3. Weigh Compound Use disposable weigh boat B->C D 4. Add to Solvent Slowly, behind sash C->D I 9. Dispose of Waste Segregate into amine waste stream C->I Dispose of weigh boat E 5. Reaction Assembly Ensure secure clamping D->E F 6. Initiate Reaction (e.g., heating, stirring) E->F G 7. Quench Reaction (e.g., add acid slowly) F->G H 8. Decontaminate Glassware Rinse with dilute acid, then water/solvent G->H H->I J 10. Doff PPE & Wash Hands I->J

Caption: Laboratory workflow with critical safety control points.

Protocol Steps:

  • Preparation: Before retrieving the compound, don all required PPE. Ensure the fume hood is functioning correctly.

  • Aliquotting: When weighing, use a tared, disposable container to minimize contamination of balances. Never return excess material to the stock container.

  • Dissolution: Add the amine to the solvent slowly and carefully. Be aware that dissolution in protic solvents may be exothermic.

  • Reaction Quenching: Amine reactions are often quenched by the addition of an acid. This should be done slowly and with cooling, as the neutralization is highly exothermic.

  • Decontamination: All glassware and surfaces that have come into contact with the amine should be rinsed with a dilute acidic solution (e.g., 1M citric acid or HCl) to neutralize the basic residue before standard washing.

  • Waste Disposal: All waste, including contaminated gloves, weigh boats, and solutions, must be disposed of in a properly labeled hazardous waste container designated for corrosive organic bases.[3]

Section 5: Emergency and First-Aid Procedures

Immediate and decisive action is required in the event of an exposure.

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]

  • Skin Contact: Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. A safety shower is required for large-area contact. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle but continuous stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[3][4]

  • Ingestion: DO NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the esophagus and stomach.[3]

Section 6: Stability, Storage, and Disposal

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a cabinet designated for corrosive materials.[3] Store away from strong oxidizing agents and acids.

  • Stability: The compound is expected to be stable under recommended storage conditions. However, like many amines, it may be sensitive to air and light over time.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

  • Safety Data Sheet for Piperidine.
  • Safety Data Sheet for a related amine compound. Chemtron Supply Corporation. [Link]

  • Safety Data Sheet for Methylamine. Airgas. [Link]

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Methodological & Application

Step-by-step synthesis protocol for [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary amine on a methyl substituent. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as the piperidine scaffold is a common feature in many biologically active compounds. The presence of both a secondary and a primary amine allows for diverse further chemical modifications, making it a valuable building block for creating libraries of novel compounds for screening.

This document provides a detailed, two-step synthesis protocol for this compound. The described method is based on established and reliable chemical transformations, ensuring reproducibility. The protocol is designed for researchers and scientists with a foundational knowledge of organic synthesis.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 3-(aminomethyl)piperidine. The strategy involves:

  • N-Alkylation of 3-(aminomethyl)piperidine via Reductive Amination: The secondary amine of the piperidine ring is selectively alkylated with cyclohexanone. Reductive amination is a robust and widely used method for the formation of C-N bonds.[1][2]

  • Purification of the Final Product: The final product is isolated and purified using standard laboratory techniques.

An alternative approach could involve the N-cyclohexylation of 3-cyanopiperidine followed by the reduction of the nitrile group. However, the direct reductive amination of 3-(aminomethyl)piperidine with cyclohexanone is a more convergent approach.

Experimental Protocols

Part A: Synthesis of this compound via Reductive Amination

This procedure details the direct N-alkylation of 3-(aminomethyl)piperidine with cyclohexanone.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
3-(Aminomethyl)piperidineC₆H₁₄N₂114.195.71 g (50 mmol)Sigma-Aldrich
CyclohexanoneC₆H₁₀O98.144.91 g (50 mmol)Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9412.7 g (60 mmol)Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93250 mLSigma-Aldrich
Saturated aq. Sodium bicarbonateNaHCO₃84.01100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)piperidine (5.71 g, 50 mmol) and anhydrous dichloromethane (200 mL). Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (4.91 g, 50 mmol) dropwise over 5 minutes. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reductive Amination: In a separate beaker, weigh sodium triacetoxyborohydride (12.7 g, 60 mmol). Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15-20 minutes. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part B: Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) with 1% triethylamine to prevent the product from streaking on the column.

  • Solvent Removal: Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a colorless to pale yellow oil.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product 3-Aminomethylpiperidine 3-Aminomethylpiperidine Reaction_Vessel Reaction in DCM (1) Stir at RT (2) Add NaBH(OAc)3 3-Aminomethylpiperidine->Reaction_Vessel Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Vessel Quench Quench with NaHCO3 Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the primary amine).

Safety and Handling Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and avoid contact with water during storage and handling.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Trustworthiness and Self-Validation

The described protocol relies on the well-established and highly reliable reductive amination reaction. The progress of the reaction can be easily monitored by TLC or LC-MS, allowing for in-process control. The purification by column chromatography is a standard and effective method for isolating the final product with high purity. The final characterization by NMR, MS, and IR provides a definitive validation of the synthesized compound's identity and purity.

References

  • PrepChem.com. Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine. [Link]

  • PrepChem.com. Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine C. [Link]

  • National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • ResearchGate. Direct reductive amination of cyclohexanone. [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • ResearchGate. Product distributions of reductive amination of cyclohexanone over.... [Link]

  • ResearchGate. The reaction scheme for the reductive amination of cyclohexanone with.... [Link]

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Application Notes & Protocols: Leveraging [(1-Cyclohexylpiperidin-3-YL)methyl]amine for Advanced Proteomic Inquiries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the prospective application of [(1-Cyclohexylpiperidin-3-YL)methyl]amine as a novel chemical scaffold for the synthesis of affinity-based probes in proteomics research. While direct applications of this specific molecule are not yet prevalent in published literature, its structural motifs, particularly the primary amine, present a valuable starting point for the development of sophisticated tools for target deconvolution and protein-protein interaction studies. We provide a comprehensive theoretical framework and detailed, actionable protocols for the design, synthesis, and application of a hypothetical affinity-based probe derived from this scaffold. This guide is intended to serve as a foundational resource for researchers seeking to explore novel chemical spaces in the pursuit of next-generation proteomic tools.

Introduction: The Untapped Potential of Novel Scaffolds in Chemical Proteomics

The field of proteomics continually seeks novel chemical tools to explore the vast and dynamic landscape of the proteome.[1] Affinity-based protein profiling (AfBPP) has emerged as a powerful strategy for identifying protein targets of small molecules, elucidating drug mechanisms of action, and mapping protein-protein interactions.[2][3][4] The success of an AfBPP experiment hinges on the design of the chemical probe, which typically consists of three key components: a ligand to confer selectivity, a reactive group for covalent capture of target proteins, and a reporter group for visualization or enrichment.[2][4]

The molecule this compound, while not extensively studied in the context of proteomics, possesses a reactive primary amine group that serves as an ideal chemical handle for derivatization. This guide puts forth a scientifically grounded, hypothetical application of this molecule as a foundational scaffold for creating a novel affinity-based probe. We will outline the synthetic strategy, experimental protocols for its use in cell culture, and the subsequent proteomic analysis.

Probe Design and Synthesis: From Scaffold to Functional Tool

The primary amine of this compound is the key to its utility. This functional group allows for the covalent attachment of both a photoreactive cross-linking moiety and a bioorthogonal reporter tag. For this application note, we propose the synthesis of a trifunctional probe, herein named Cyclohexyl-Piperidinyl-Probe 1 (CPP1) .

CPP1 incorporates:

  • A Diazirine Moiety: A photo-activatable cross-linker that, upon UV irradiation, forms a highly reactive carbene intermediate, capable of covalently binding to nearby amino acid residues.[4]

  • An Alkyne Handle: A bioorthogonal reporter group that allows for the subsequent attachment of a biotin tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click chemistry".[5] This two-step approach minimizes potential steric hindrance from a bulky biotin tag during initial cell treatment and labeling.

Diagram: Conceptual Structure of CPP1

CPP1_Structure Scaffold This compound Linker1 Amide Bond Formation Scaffold->Linker1 ReactiveGroup Diazirine Photoreactive Group Linker1->ReactiveGroup Linker2 Amide Bond Formation ReactiveGroup->Linker2 ReporterGroup Alkyne Reporter Handle Linker2->ReporterGroup

Caption: Conceptual design of the CPP1 probe.

Experimental Protocols: A Step-by-Step Guide to AfBPP Using CPP1

This section provides a detailed workflow for the application of CPP1 in an AfBPP experiment to identify potential protein targets in a human cell line (e.g., HeLa or HEK293).

Materials and Reagents
ReagentSupplierPurpose
CPP1 ProbeSynthesizedAffinity-based labeling
Human Cell Line (e.g., HeLa)ATCCBiological system
DMEM, FBS, Penicillin-StreptomycinThermo Fisher ScientificCell culture
PBS, pH 7.4Thermo Fisher ScientificWashing
Lysis Buffer (RIPA or similar)Thermo Fisher ScientificProtein extraction
Protease Inhibitor CocktailRochePrevent protein degradation
BCA Protein Assay KitThermo Fisher ScientificProtein quantification
Biotin-AzideClick Chemistry ToolsReporter tag attachment
Copper(II) Sulfate, TBTA, Sodium AscorbateSigma-AldrichClick chemistry reagents
Streptavidin Agarose BeadsThermo Fisher ScientificEnrichment of biotinylated proteins
Dithiothreitol (DTT), Iodoacetamide (IAA)Sigma-AldrichReduction and alkylation
Sequencing Grade Modified TrypsinPromegaProtein digestion
Acetonitrile (ACN), Formic Acid (FA)Thermo Fisher ScientificLC-MS solvents
Experimental Workflow Diagram

AfBPP_Workflow cluster_cell_culture In-Cell Labeling cluster_biochemistry Biochemical Processing cluster_analysis Mass Spectrometry Analysis A 1. Cell Treatment with CPP1 B 2. UV Cross-linking (365 nm) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Click Chemistry: Biotin-Azide Tagging C->D E 5. Streptavidin Affinity Purification D->E F 6. On-Bead Tryptic Digestion E->F G 7. LC-MS/MS Analysis of Peptides F->G H 8. Database Search & Protein Identification G->H

Caption: Affinity-Based Protein Profiling Workflow.

Step-by-Step Protocol

Part 1: In-Cell Labeling

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin to ~80% confluency in 10 cm plates.

  • Probe Treatment: Replace the culture medium with serum-free DMEM containing the desired concentration of CPP1 (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-4 hours.

  • Photo-Cross-linking: Wash the cells twice with ice-cold PBS. With a minimal layer of PBS covering the cells, irradiate with 365 nm UV light for 15-30 minutes on ice.[4]

  • Cell Harvesting: Scrape the cells into fresh, ice-cold PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

Part 2: Protein Extraction and Click Chemistry

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors. Sonicate briefly to ensure complete lysis and solubilization of proteins.

  • Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Click Reaction: To 1 mg of protein lysate, add the click chemistry reagents in the following order: Biotin-Azide (final concentration 100 µM), TBTA (final concentration 100 µM), Copper(II) Sulfate (final concentration 1 mM), and freshly prepared Sodium Ascorbate (final concentration 1 mM). Incubate at room temperature for 1 hour with gentle rotation.

Part 3: Enrichment and Preparation for Mass Spectrometry

  • Affinity Purification: Add pre-washed streptavidin agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Perform sequential washes with lysis buffer, 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl, and finally with 100 mM Tris-HCl.

  • On-Bead Digestion:

    • Resuspend the beads in 100 mM Tris-HCl.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

    • Digestion: Add sequencing grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Extraction: Centrifuge the beads and collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1%.

Part 4: LC-MS/MS Analysis

  • Mass Spectrometry: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins that were covalently bound to the CPP1 probe. Use a label-free quantification approach to compare the abundance of identified proteins between the CPP1-treated and vehicle control samples to identify specific targets.

Potential Applications and Future Directions

The successful implementation of this protocol would enable researchers to:

  • Identify Novel Protein Targets: The unique cyclohexyl-piperidinyl scaffold may interact with proteins in a manner distinct from existing chemical probes, potentially revealing novel druggable targets.

  • Elucidate Drug Mechanism of Action: If a bioactive compound shares the cyclohexyl-piperidinyl scaffold, CPP1 could be used in competitive binding experiments to identify its direct protein targets.

  • Map Protein-Protein Interactions: By capturing the "neighborhood" of the target protein, this cross-linking approach can provide insights into protein complexes and interaction networks.[6][7][8]

Future work could involve modifying the scaffold to improve cell permeability, binding affinity, or to incorporate different reactive groups for targeting specific amino acid residues.[9]

Conclusion

While this compound is not an established tool in proteomics, its chemical properties make it a promising starting point for the rational design of novel chemical probes. The detailed protocols and conceptual framework provided in this application note offer a clear path for researchers to synthesize and utilize such probes, thereby expanding the toolkit available for exploring the proteome. This approach underscores a fundamental principle of chemical biology: the creative application of organic chemistry to address complex biological questions.

References

  • Hoang, V. M., Conrads, T. P., Veenstra, T. D., Blonder, J., Terunuma, A., Vogel, J. C., & Fisher, R. J. (2003). Quantitative proteomics employing primary amine affinity tags. Journal of Biomolecular Techniques, 14(3), 216–223. [Link]

  • Hoang, V. M., Conrads, T. P., Veenstra, T. D., Blonder, J., Terunuma, A., Vogel, J. C., & Fisher, R. J. (2003). Quantitative Proteomics Employing Primary Amine Affinity Tags. Journal of Biomolecular Techniques : JBT, 14(3), 216–223. [Link]

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  • ResearchGate. (n.d.). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. [Link]

  • ChemBK. (2024). C-[1-(4-METHYL-PIPERIDIN-1-YL)-CYCLOHEXYL]-METHYLAMINE. [Link]

  • Bar-Peled, L., et al. (2017). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 3(9), 989–999. [Link]

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  • Wang, D., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(18), 4192. [Link]

  • Li, Y., et al. (2024). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society. [Link]

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  • PrepChem. (n.d.). Synthesis of (3-aminocyclohexyl) methylamine. [Link]

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Application Notes and Protocols for [(1-Piperidin-1-yl)cyclohexyl]methanamine as a Versatile Chemical Intermediate in Neuropharmacological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The confluence of a rigid cyclohexyl scaffold and a basic piperidine heterocycle has yielded a rich vein of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1] Within this chemical space, [(1-Piperidin-1-yl)cyclohexyl]methanamine emerges as a pivotal chemical intermediate. Its structure, featuring a geminal arrangement of a primary aminomethyl group and a tertiary piperidine nitrogen on a cyclohexane core, presents a unique trifecta of functionalities. This arrangement provides a three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups, a critical aspect in designing ligands for complex biological targets like ion channels and G-protein coupled receptors.[2] The primary amine serves as a versatile synthetic handle for elaboration into a multitude of functional groups, while the inherent properties of the cyclohexyl and piperidine rings contribute to desirable pharmacokinetic profiles, such as metabolic stability and blood-brain barrier penetration.[2][3] These attributes make [(1-Piperidin-1-yl)cyclohexyl]methanamine a valuable starting material for the synthesis of novel arylcyclohexylamine derivatives, a class of compounds renowned for their potent activity as NMDA receptor antagonists.[1][4] This document provides a comprehensive guide to the synthesis and application of this intermediate for researchers in medicinal chemistry and drug development.

Physicochemical and Handling Properties

Proper handling and understanding of the physicochemical properties of [(1-Piperidin-1-yl)cyclohexyl]methanamine are paramount for its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 41805-36-1[1][5]
Molecular Formula C₁₂H₂₄N₂[1][5]
Molecular Weight 196.33 g/mol [1][5]
Appearance Expected to be an oil or low-melting solidGeneral chemical knowledge
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and methanol.General chemical knowledge
pKa Estimated to be around 9.5-10.5 for the primary amineGeneral chemical knowledge

Safety and Handling: [(1-Piperidin-1-yl)cyclohexyl]methanamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of [(1-Piperidin-1-yl)cyclohexyl]methanamine is typically achieved through a two-step process starting from readily available commercial reagents. The overall workflow involves the formation of a nitrile intermediate followed by its reduction to the primary amine.

G cluster_0 Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile cluster_1 Step 2: Reduction to the Primary Amine reagents1 Cyclohexanone + Piperidine + KCN reaction1 Strecker Aminonitrile Synthesis reagents1->reaction1 intermediate1 1-Piperidinocyclohexanecarbonitrile (PCC) reaction1->intermediate1 reaction2 Nitrile Reduction intermediate1->reaction2 reducing_agent Reducing Agent (e.g., LiAlH4 or Catalytic Hydrogenation) reducing_agent->reaction2 final_product [(1-Piperidin-1-yl)cyclohexyl]methanamine reaction2->final_product

Caption: Synthetic workflow for [(1-Piperidin-1-yl)cyclohexyl]methanamine.

Protocol 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile

This protocol is adapted from a procedure described for the synthesis of the precursor to phencyclidine and its analogs.[6][7]

Materials:

  • Cyclohexanone

  • Piperidine

  • Potassium cyanide (KCN)

  • Hydrochloric acid (concentrated)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, carefully mix piperidine (0.52 mol) with concentrated HCl (45 ml) and cold water (120 ml). The pH should be in the range of 3-4.

  • To this stirred solution, add cyclohexanone (0.52 mol).

  • In a separate beaker, dissolve KCN (36 g) in water (100 ml).

  • Slowly add the KCN solution to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight. A white precipitate should form within a few hours.

  • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel and wash it with cold water.

  • Recrystallize the crude product from 95% ethanol to yield pure 1-piperidinocyclohexanecarbonitrile as a white crystalline solid.

Rationale: This reaction is a variation of the Strecker aminonitrile synthesis. The acidic conditions facilitate the formation of an iminium ion from cyclohexanone and piperidine, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile.

Protocol 2: Reduction of 1-Piperidinocyclohexanecarbonitrile

Materials:

  • 1-Piperidinocyclohexanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂ gas

  • Anhydrous diethyl ether or methanol/ammonia for catalytic hydrogenation

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup reagents (e.g., water, NaOH solution, organic solvent for extraction)

Procedure (using LiAlH₄):

  • Under an inert atmosphere, suspend LiAlH₄ (1.2 eq) in anhydrous diethyl ether in a round-bottom flask.

  • Dissolve 1-piperidinocyclohexanecarbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [(1-Piperidin-1-yl)cyclohexyl]methanamine.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

Rationale: Lithium aluminum hydride is a powerful reducing agent that readily reduces nitriles to primary amines. The use of an inert atmosphere and careful quenching is crucial due to the pyrophoric nature of LiAlH₄.

Application in the Synthesis of Arylcyclohexylamine Derivatives

The primary amine of [(1-Piperidin-1-yl)cyclohexyl]methanamine is a key functional group that allows for the introduction of various aryl substituents, leading to the synthesis of compounds with potential pharmacological activity. One important application is in the synthesis of analogs of Phencyclidine (PCP), a well-known NMDA receptor antagonist.[8][9]

Protocol 3: Synthesis of a Phencyclidine Analog via N-Arylation

This protocol is a conceptual illustration of how the intermediate could be used.

Materials:

  • [(1-Piperidin-1-yl)cyclohexyl]methanamine

  • An aryl halide (e.g., bromobenzene)

  • A palladium catalyst (e.g., Pd₂(dba)₃)

  • A phosphine ligand (e.g., Xantphos)

  • A base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure (Buchwald-Hartwig Amination):

  • To a Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add a solution of [(1-Piperidin-1-yl)cyclohexyl]methanamine (1.0 eq) in anhydrous toluene.

  • Add the aryl halide (1.1 eq) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.

Rationale: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. This method is widely used in medicinal chemistry to synthesize complex amines from simple precursors.

Biological Context: The NMDA Receptor Signaling Pathway

Arylcyclohexylamines synthesized from [(1-Piperidin-1-yl)cyclohexyl]methanamine are known to act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1][4] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[10][11][12] Its dysregulation is implicated in various neurological and psychiatric disorders.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling Cascade Glutamate Glutamate NMDA_Receptor NMDA Receptor (Mg2+ block) Glutamate->NMDA_Receptor binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx allows Depolarization Depolarization AMPA_Receptor->Depolarization Na+ influx causes Depolarization->NMDA_Receptor removes Mg2+ block CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Changes in Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Arylcyclohexylamine Arylcyclohexylamine (Antagonist) Arylcyclohexylamine->NMDA_Receptor blocks channel

Caption: Simplified NMDA receptor signaling pathway and the site of action for arylcyclohexylamine antagonists.

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the removal of a magnesium ion block from the channel pore.[12] This allows for the influx of calcium ions, which act as a second messenger to trigger a cascade of intracellular signaling events, ultimately leading to changes in gene expression and synaptic plasticity.[10][13] Arylcyclohexylamines, such as phencyclidine, bind to a site within the ion channel of the NMDA receptor, physically occluding the pore and preventing ion flow.[1][4] This non-competitive antagonism is responsible for their characteristic dissociative anesthetic and psychotomimetic effects.

Conclusion

[(1-Piperidin-1-yl)cyclohexyl]methanamine is a highly valuable and versatile chemical intermediate in the field of drug discovery. Its unique structural features provide a robust platform for the synthesis of a wide range of derivatives, particularly those targeting the central nervous system. The protocols outlined in this document offer a practical guide for the synthesis and application of this intermediate, enabling researchers to explore new chemical space and develop novel therapeutic agents. A thorough understanding of its chemistry and biological context is essential for harnessing its full potential in the development of next-generation neuropharmacological agents.

References

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Application Note: A Multi-faceted Approach to the Analytical Characterization of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The robust characterization of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, ensuring safety, efficacy, and quality. This document provides a comprehensive guide to the analytical techniques for characterizing [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a saturated heterocyclic amine building block. We present an integrated, orthogonal strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. Each section details not only the protocol but also the scientific rationale behind the methodological choices, offering researchers a practical and scientifically sound framework for analysis.

Introduction and Strategic Overview

This compound is a complex primary amine featuring a substituted piperidine core. Such structures are prevalent scaffolds in medicinal chemistry. Its comprehensive characterization is a non-trivial task that requires a multi-technique, or orthogonal, approach to unambiguously confirm its identity, purity, and stability. The absence of a significant UV-absorbing chromophore in its structure necessitates the use of more universal detection methods beyond standard UV-Vis spectroscopy.

The strategic workflow for characterization is designed to be sequential and confirmatory. Each technique provides a unique piece of the analytical puzzle, and together, they form a self-validating system. This approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize a thorough understanding of the drug substance.[1][2][3]

G cluster_0 Characterization Workflow Start Test Article: This compound HPLC Chromatographic Purity (HPLC-CAD/MS) Start->HPLC Purity & Impurities MS Identity Confirmation (HRMS) Start->MS Molecular Weight NMR Structural Elucidation (¹H, ¹³C, 2D NMR) Start->NMR Definitive Structure Thermal Solid-State Properties (DSC/TGA) Start->Thermal Physical Form Report Certificate of Analysis (Identity, Purity, Stability) HPLC->Report MS->Report NMR->Report Thermal->Report

Figure 1: Orthogonal workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and quantifying any related substances or impurities.[4]

Expertise & Rationale: Method Development Insights

The primary challenge in analyzing this compound is its chemical nature: a basic amine with no inherent chromophore.

  • Column Selection: Standard reversed-phase (RP) C18 columns can exhibit poor peak shape (tailing) for basic analytes due to strong interactions with residual silanols. A more robust approach involves using a mixed-mode column that combines reversed-phase and cation-exchange mechanisms.[5] This provides orthogonal retention and improves peak symmetry for polar basic compounds.

  • Mobile Phase: The mobile phase pH must be controlled with a buffer to ensure the analyte is consistently in its protonated form, which is crucial for reproducible retention. An acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detector Selection: Due to the lack of a UV chromophore, universal detectors are required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are excellent choices as they provide near-uniform response for non-volatile analytes.[5] Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) offers both universal detection and mass identification of impurities. Forcing derivatization with a UV-active agent is another strategy, though it adds complexity to sample preparation.[6][7]

Protocol: Purity Determination by HPLC-CAD

This protocol is designed to separate the main component from potential process-related impurities and degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. The final concentration is ~1 mg/mL.
  • Vortex to ensure complete dissolution.

2. HPLC-CAD Instrumentation and Conditions:

ParameterRecommended Setting
Instrument UHPLC/HPLC system coupled with a CAD
Column Mixed-Mode RP/Cation-Exchange (e.g., Coresep 100), 4.6x150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Settings Evaporation Temp: 35 °C, Nebulizer: Nitrogen at 35 psi

3. System Suitability:

  • Before sample analysis, perform five replicate injections of the standard solution.
  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
  • The tailing factor for the main peak should be ≤ 1.5.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) provides an exact molecular weight, which is a critical piece of evidence for confirming the identity of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.[8][9]

Expertise & Rationale: Method Development Insights
  • Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice for this molecule. The primary and tertiary amine groups are readily protonated to form a stable [M+H]⁺ ion.[10]

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) on the [M+H]⁺ precursor ion can reveal structural information. For piperidine derivatives, characteristic fragmentation includes alpha-cleavage adjacent to the nitrogen atoms and ring-opening pathways, providing a structural fingerprint.[10][11]

Protocol: Identity Confirmation by LC-HRMS

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

2. LC-HRMS Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Source ESI, Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Scan Mode Full Scan MS (m/z 50-500)
Resolution > 20,000 FWHM
Calibration Calibrate daily using a certified standard.

3. Data Analysis:

  • The molecular formula for this compound is C₁₂H₂₄N₂.
  • Theoretical Mass [M+H]⁺: 197.2012 Da.
  • Compare the measured accurate mass from the HRMS spectrum to the theoretical mass. The mass error should be less than 5 ppm to confirm the elemental composition.

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination.[8][12][13] It provides detailed information about the carbon-hydrogen framework of the molecule.

Expertise & Rationale: Method Development Insights
  • Key Experiments: A standard suite of experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) is necessary to assign every signal and confirm connectivity.

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a good starting point.[14] If solubility is an issue or if exchangeable N-H protons need to be observed clearly, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[8]

  • Expected Signals: The ¹H NMR spectrum will be complex, with overlapping multiplets in the aliphatic region (1-3 ppm) corresponding to the cyclohexyl and piperidinyl protons. Distinct signals for the CH₂-NH₂ group should be identifiable. The ¹³C NMR will confirm the total number of unique carbon environments.

Protocol: Structural Confirmation by ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into an NMR tube.
  • Add ~0.7 mL of deuterated solvent (e.g., CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (chemical shift set to 0.00 ppm).[14]

2. NMR Instrumentation and Conditions:

ParameterRecommended Setting
Instrument 400 MHz (or higher) NMR Spectrometer
¹H NMR Parameters 32 scans, 2-second relaxation delay
¹³C NMR Parameters 1024 scans, 2-second relaxation delay
Temperature 25 °C

3. Data Analysis:

  • Integrate the ¹H NMR spectrum to confirm the proton count for each distinct environment.
  • Analyze the chemical shifts and splitting patterns to assign protons to their respective positions.
  • Count the signals in the ¹³C NMR spectrum to verify the number of unique carbons.
  • Use 2D NMR data to confirm the connectivity between protons and carbons, verifying the complete molecular structure.

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the physical properties of a solid material.[15] They provide information on thermal stability, melting point, and the presence of hydrates or solvates, which are critical parameters for formulation and storage.[16][17][18]

G cluster_1 Integrated Analytical Data Identity Identity (C₁₂H₂₄N₂) Final Verified Material Identity->Final Purity Purity (e.g., >99.0%) Purity->Final Structure Structure (Confirmed) Structure->Final Stability Thermal Stability (Decomposition Temp) Stability->Final NMR NMR NMR->Structure MS MS MS->Identity HPLC HPLC HPLC->Purity Thermal Thermal Thermal->Stability

Figure 2: Convergence of data from orthogonal techniques.

Protocol: Characterization by TGA and DSC

1. Sample Preparation:

  • Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

2. TGA Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Thermogravimetric Analyzer
Temperature Range 30 °C to 400 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min

3. DSC Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Differential Scanning Calorimeter
Temperature Range 30 °C to 250 °C (or above melting point)
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min

4. Data Analysis:

  • TGA: Examine the thermogram for significant weight loss. A sharp weight loss indicates decomposition. Gradual weight loss at lower temperatures may suggest the presence of residual solvent or water.
  • DSC: Identify endothermic peaks, which correspond to melting events. The peak onset provides the melting point. The presence of multiple peaks could indicate polymorphism or impurities.

Conclusion

The characterization of this compound requires a synergistic combination of analytical techniques. By integrating data from HPLC for purity, HRMS for identity, NMR for definitive structure, and thermal analysis for solid-state properties, a complete and reliable profile of the material can be established. This orthogonal approach ensures a high degree of confidence in the material's quality and is a foundational component of a successful drug development program. Each method validates the others, providing a trustworthy and comprehensive dataset for regulatory submission and further research.

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Application Note: Comprehensive NMR Analysis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine for Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a key bifunctional building block in medicinal chemistry. In the absence of published spectral data for this specific compound, this guide offers a comprehensive, predicted ¹H and ¹³C NMR spectral analysis based on established principles and data from analogous structures. We present detailed, field-proven protocols for sample preparation, data acquisition using 1D and 2D NMR techniques (COSY, HSQC, HMBC), and spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and trustworthiness in the results. This document serves as an essential resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a piperidine ring, a cyclohexyl group, and a primary aminomethyl substituent. This unique combination of a tertiary amine within the piperidine ring and a primary amine in the side chain makes it a valuable scaffold in drug discovery and development. The piperidine moiety is a common motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties[1][2]. The N-cyclohexyl group imparts lipophilicity, while the 3-(aminomethyl) group provides a reactive handle for further chemical modifications.

Accurate structural confirmation and purity assessment are critical for any compound intended for downstream applications, particularly in pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution[3]. This guide provides a robust framework for the complete NMR characterization of this compound.

Predicted NMR Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of its constituent fragments: N-cyclohexylpiperidine, 3-methylpiperidine, and aminomethyl groups[4][5][6]. These predictions provide a reliable starting point for spectral assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Atom numbering for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H8~ 2.5 - 2.7m1H-Methine proton on cyclohexyl group attached to nitrogen, deshielded.
H7~ 2.6 - 2.8m2H-Methylene protons adjacent to the primary amine, deshielded by nitrogen.
H2eq, H6eq~ 2.8 - 3.0m2H-Equatorial protons α to the piperidine nitrogen, deshielded.
H2ax, H6ax~ 2.0 - 2.2m2H-Axial protons α to the piperidine nitrogen.
H3~ 1.7 - 1.9m1H-Methine proton on the piperidine ring.
H9-H13 (cyclohexyl)~ 1.0 - 1.9m10H-Overlapping signals of the cyclohexyl ring protons.
H4, H5 (piperidine)~ 1.2 - 1.8m4H-Methylene protons of the piperidine ring.
NH₂ (N2)~ 1.5 (variable)br s2H-Broad singlet due to rapid proton exchange; chemical shift is solvent and concentration dependent[7].
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C8~ 60 - 65Methine carbon of the cyclohexyl group attached to nitrogen, significantly deshielded.
C2, C6~ 50 - 55Carbons α to the piperidine nitrogen.
C7~ 45 - 50Methylene carbon adjacent to the primary amine.
C3~ 35 - 40Methine carbon of the piperidine ring.
C4, C5~ 25 - 30Methylene carbons of the piperidine ring.
C9, C13~ 30 - 35Methylene carbons of the cyclohexyl ring adjacent to C8.
C10, C12~ 26 - 28Methylene carbons of the cyclohexyl ring.
C11~ 25Methylene carbon of the cyclohexyl ring.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for structural verification and purity analysis.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation[1][2].

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard

Protocol:

  • Weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use gentle heating or sonication.

  • Visually inspect the solution for any solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

G cluster_prep Sample Preparation Workflow A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) with TMS A->B C Ensure Complete Dissolution B->C D Filter if Particulates are Present C->D E Transfer to NMR Tube D->E F Cap and Label E->F

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

Acquisition of a suite of 1D and 2D NMR experiments is recommended for complete structural assignment.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

1D Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

2D Experiments:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other through bonds[3]. This is essential for tracing the connectivity within the piperidine and cyclohexyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment is the most reliable method for assigning each carbon to its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for identifying quaternary carbons and piecing together the different fragments of the molecule, such as connecting the cyclohexyl group to the piperidine nitrogen.

G cluster_acq Data Acquisition Strategy A 1D ¹H NMR (Proton Environments) D 2D COSY (¹H-¹H Connectivity) A->D B 1D ¹³C NMR (Carbon Environments) E 2D HSQC (Direct ¹H-¹³C Correlation) B->E C DEPT-135 (Carbon Multiplicity) C->E F 2D HMBC (Long-Range ¹H-¹³C Correlation) D->F E->F

Caption: Recommended NMR data acquisition workflow.

Spectral Interpretation and Structural Verification

A systematic approach is required to assign all signals and confirm the structure.

  • ¹H NMR Analysis:

    • Identify the broad singlet for the NH₂ protons. Its integration should correspond to two protons. Its chemical shift can be confirmed by a D₂O exchange experiment, where the peak will disappear.

    • Locate the complex multiplets in the aliphatic region. The downfield signals (δ > 2.5 ppm) are likely protons adjacent to nitrogen atoms (H2, H6, H7, H8).

    • The remaining upfield signals will correspond to the other piperidine and cyclohexyl ring protons.

  • ¹³C NMR and DEPT-135 Analysis:

    • Count the number of signals to confirm the presence of all 12 unique carbons (note: C9/C13 and C10/C12 may be equivalent depending on the ring conformation dynamics).

    • Use the DEPT-135 spectrum to identify the CH₂ signals (negative phase) and CH signals (positive phase). This will help differentiate the various methylene groups in the rings from the methine carbons (C3, C8).

  • 2D NMR Correlation Analysis:

    • HSQC: Correlate every proton signal (except NH₂) to its directly attached carbon. This provides definitive C-H assignments.

    • COSY: Start with a well-resolved proton signal and "walk" around the spin system. For example, starting from H3, you should see correlations to H2, H4, and H7. This will establish the connectivity within the piperidine ring and the attachment of the aminomethyl group. Similarly, tracing correlations from H8 will map out the cyclohexyl ring.

    • HMBC: This is the final step to link the fragments. Look for key long-range correlations:

      • A correlation from the protons on C2 and C6 to C8 will confirm the N-cyclohexyl linkage.

      • A correlation from the protons on C8 to C2 and C6 will provide the same confirmation.

      • Correlations from the H7 protons to C3 and C4 will verify the position of the aminomethyl group at C3.

Discussion of Potential Impurities

NMR is a powerful tool for identifying and quantifying impurities. Potential impurities in a synthesis of this compound could include:

  • Starting materials: Unreacted piperidine-3-methanamine or cyclohexanone/cyclohexyl bromide.

  • Byproducts: Products of over-alkylation or side reactions.

  • Residual Solvents: Solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, methanol) will appear as characteristic signals[3].

These impurities will present as extra peaks in the ¹H NMR spectrum. Their identity can often be deduced from their characteristic chemical shifts and multiplicities.

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition (including 1D and 2D techniques), and the systematic interpretation of predicted spectra, researchers can confidently verify the structure and assess the purity of this important chemical building block. The application of this rigorous analytical approach is fundamental to ensuring the quality and reliability of research and development in medicinal chemistry.

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Mass spectrometry (MS) fragmentation of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Fragmentation of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Introduction

The piperidine heterocycle is a fundamental structural motif in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological targets. The compound this compound combines this critical piperidine scaffold with a cyclohexyl group and a primary aminomethyl substituent, features common in molecules designed for various therapeutic areas.

Elucidating the structure of such novel or synthesized compounds is a cornerstone of drug discovery and development. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose.[2][3] ESI is a soft ionization technique that gently transfers ions from solution to the gas phase, typically preserving the molecular species as a protonated molecule, [M+H]⁺.[4] Subsequent fragmentation of this precursor ion using techniques like Collision-Induced Dissociation (CID) provides a fragmentation "fingerprint" that is rich in structural information.[5]

This application note provides a detailed guide to the characteristic ESI-MS/MS fragmentation pathways of this compound. We will explore the underlying chemical principles driving the fragmentation, present a robust analytical protocol for its characterization using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, and provide a framework for interpreting the resulting product ion spectra.

Scientific Principles of Fragmentation

The fragmentation of this compound in a positive ion ESI-MS/MS experiment is governed by the location of the proton and the relative stability of the resulting fragment ions and neutral losses. The molecule possesses two basic nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine on the side chain—both of which are potential sites of protonation. The fragmentation cascade is initiated by imparting internal energy to the protonated precursor ion, typically through collision with an inert gas (e.g., nitrogen or argon) in a collision cell.[5]

The dominant fragmentation pathways for protonated aliphatic and cyclic amines are well-established and primarily involve cleavages alpha to the nitrogen atom.[6][7] This α-cleavage leads to the formation of a highly stable, resonance-stabilized iminium ion.[8] Other significant pathways include ring-opening reactions for cyclic systems and the loss of small neutral molecules.[9][10]

Proposed Fragmentation Pathway of this compound

The monoisotopic mass of the neutral molecule (C₁₂H₂₆N₂) is 198.2096 Da. In positive mode ESI, this will be observed as the protonated precursor ion, [M+H]⁺, at m/z 199.2174 . The fragmentation of this precursor is predicted to follow several key pathways, originating from the cleavage of bonds adjacent to the charged nitrogen atom and within the carbocyclic and heterocyclic rings.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound mol Precursor Ion [M+H]⁺ C₁₂H₂₇N₂⁺ m/z 199.22 frag1 Fragment A C₆H₁₄N₂⁺ m/z 115.12 (Loss of Cyclohexyl Radical) mol->frag1 - C₆H₁₁• frag2 Fragment B C₁₁H₂₂N⁺ m/z 168.18 (Loss of Aminomethyl Radical) mol->frag2 - •CH₂NH₂ frag3 Fragment C C₇H₁₅N₂⁺ m/z 127.12 (Piperidine Ring Opening) mol->frag3 Ring Cleavage frag4 Fragment D C₆H₁₁N⁺ m/z 98.10 (N-Cyclohexyl Iminium Ion) frag3->frag4 - C₅H₁₀

Caption: Predicted major fragmentation pathways for protonated this compound.

The primary fragmentation routes are hypothesized as follows:

  • Loss of the Cyclohexyl Group (→ m/z 115.12): A common pathway for N-substituted piperidines is α-cleavage, where the bond between the nitrogen and the substituent is cleaved.[6] Cleavage of the N-cyclohexyl bond would result in the loss of a cyclohexyl radical (83.0861 Da), yielding a fragment ion at m/z 115.12 (Fragment A). This pathway is driven by the formation of a stable secondary cation on the piperidine nitrogen.

  • Loss of the Aminomethyl Side Chain (→ m/z 168.18): Cleavage of the bond between the piperidine ring (at C3) and the side chain results in the loss of the •CH₂NH₂ radical (30.0344 Da). This generates the N-cyclohexylpiperidine cation (Fragment B) at m/z 168.18. This is another example of cleavage adjacent to a heteroatom, a favored process in mass spectrometry.[11]

  • Piperidine Ring Opening and Subsequent Fragmentation (→ m/z 127.12 and m/z 98.10): Protonation on the piperidine nitrogen can induce ring opening, a characteristic fragmentation pattern for cyclic amines.[8] This initial cleavage creates a larger, acyclic iminium ion (Fragment C, m/z 127.12 after a rearrangement and loss of propene, for example). A more diagnostic fragmentation originating from the protonated piperidine ring involves a concerted ring cleavage and loss of the side chain to form the stable N-cyclohexyl iminium ion (Fragment D) at m/z 98.10.

Experimental Protocols

This section details a robust methodology for acquiring high-quality MS/MS data for this compound using a Liquid Chromatography (LC) system coupled to a Q-TOF mass spectrometer.[12][13]

Sample and Reagent Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14] The addition of formic acid is crucial to promote protonation of the analyte in the ESI source.[15]

  • LC Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • System Blank: Prepare a vial containing the working solution solvent mixture without the analyte to run between samples, ensuring no carryover.[16]

LC-MS/MS System Configuration & Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Experimental_Workflow cluster_LC LC System cluster_MS Q-TOF MS System lc_column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) esi_source ESI Source (Positive Mode) Capillary: 3.5 kV Gas Temp: 325°C Gas Flow: 8 L/min lc_column->esi_source Eluent lc_params Flow: 0.4 mL/min Temp: 40°C Inj Vol: 2 µL ms_scan MS1 Full Scan (m/z 50-400) esi_source->ms_scan msms_scan MS/MS Product Ion Scan Precursor: m/z 199.22 Collision Energy: 10-40 eV ms_scan->msms_scan Precursor Isolation

Caption: General experimental workflow for LC-MS/MS analysis.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnReversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for basic compounds.
Mobile Phase GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate.Elutes the analyte from the column and separates it from potential impurities.
Flow Rate0.4 mL/minCompatible with standard ESI source interfaces.
Column Temperature40 °CEnsures reproducible retention times and peak shapes.
Injection Volume1 - 5 µLDelivers sufficient analyte for detection without overloading the column.
Mass Spectrometer
Ionization ModeESI PositiveAmines are basic and readily form [M+H]⁺ ions.[17]
Capillary Voltage3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.[18]
Nebulizer Gas (N₂)35 - 45 psiAids in the formation of a fine aerosol for desolvation.
Drying Gas (N₂) Temp325 °CFacilitates solvent evaporation from the ESI droplets.
Drying Gas (N₂) Flow8 L/minRemoves solvent to produce gas-phase ions.
Data Acquisition
MS Scan ModeFull Scan (MS1)To confirm the presence and accurate mass of the precursor ion ([M+H]⁺ at m/z 199.22).
MS Scan Rangem/z 50 - 400Covers the expected mass of the precursor and its fragments.
MS/MS Scan ModeTargeted MS/MS (Product Ion Scan)Isolates the precursor ion and fragments it to generate the product ion spectrum.
Precursor Ionm/z 199.22The target for fragmentation analysis.
Collision Energy (CE)Ramped (e.g., 10-40 eV) or stepped (15, 25, 35 eV)A range of energies ensures the observation of both higher-mass (low energy) and lower-mass (high energy) fragment ions.[19]
Collision GasNitrogen or ArgonInert gas used to induce fragmentation via collision.[5]

Expected Results and Data Interpretation

The MS/MS spectrum of this compound is expected to show a series of product ions corresponding to the fragmentation pathways discussed. High-resolution Q-TOF instruments provide accurate mass measurements, which are critical for assigning elemental compositions to each fragment and increasing confidence in structural assignments.[20]

Table 2: Summary of Predicted Precursor and Product Ions

m/z (Calculated)Elemental CompositionProposed Identity / Neutral Loss
199.2174[C₁₂H₂₆N₂ + H]⁺Precursor Ion [M+H]⁺
168.1752[C₁₁H₂₂N]⁺Loss of aminomethyl radical (•CH₂NH₂)
115.1179[C₆H₁₃N₂]⁺Loss of cyclohexyl radical (•C₆H₁₁)
98.0964[C₆H₁₂N]⁺N-Cyclohexyl iminium ion (from piperidine ring cleavage)

By comparing the experimentally observed accurate masses of the fragment ions to the theoretical values in Table 2, one can confirm the proposed fragmentation events. The relative abundance of these ions will be dependent on the collision energy used; lower energies will favor the larger fragments, while higher energies will promote more extensive fragmentation, revealing the smaller, core structural ions like the m/z 98.10 fragment.[19]

Conclusion

The structural elucidation of substituted piperidines is effectively achieved through ESI-MS/MS analysis. The fragmentation of this compound is characterized by predictable and structurally informative pathways, primarily driven by α-cleavage and ring-opening reactions common to protonated cyclic amines. The key diagnostic fragments include ions resulting from the loss of the cyclohexyl and aminomethyl substituents, as well as the formation of a stable N-cyclohexyl iminium ion. The protocol described herein provides a reliable and robust method for the analysis of this compound and can be adapted for the characterization of other novel piperidine derivatives, serving as a vital tool in pharmaceutical research and development.

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  • Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587265/]
  • Wikipedia. Electrospray ionization. [URL: https://en.wikipedia.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [URL: https://phys.libretexts.org/Bookshelves/Analytical_Instrumentation/Book%3A_Mass_Spectrometry_(Murphy)/06%3A_Ionization_Methods/6.
  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [URL: https://www.youtube.
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [URL: https://open.umn.edu/opentextbooks/textbooks/457]
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines]
  • University of Huddersfield Repository. Understanding MS/MS fragmentation pathways of small molecular weight molecules. [URL: http://eprints.hud.ac.uk/id/eprint/24368/]
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01655k]
  • National Institutes of Health. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9619143/]
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Application Note: The [(1-Cyclohexylpiperidin-3-YL)methyl]amine Scaffold as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key intermolecular interactions make it an ideal framework for drug design.[2] When combined with a cyclohexyl moiety—a group that modulates lipophilicity and spatial arrangement—the resulting scaffold offers a unique three-dimensional architecture for exploring protein binding pockets. This document provides detailed application notes and protocols for utilizing [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a readily available chemical building block, for the synthesis of diverse compound libraries and their subsequent evaluation in drug discovery campaigns. We will cover synthetic derivatization strategies, potential therapeutic applications based on related structures, and foundational protocols for biological screening and early ADME assessment.

Scientific Rationale: The Strategic Value of the Cyclohexyl-Piperidine Scaffold

The this compound scaffold integrates several key features that are highly advantageous for medicinal chemistry programs:

  • The Piperidine Core: This saturated heterocycle is present in over twenty classes of pharmaceuticals.[1][3] Its basic nitrogen atom is often protonated at physiological pH, allowing for the formation of strong ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins. The chair-like conformation of the ring provides a rigid, three-dimensional framework for orienting substituents.

  • The N-Cyclohexyl Group: This bulky, lipophilic group serves as a "hydrophobic anchor." It can effectively occupy non-polar pockets within a binding site, contributing significantly to binding affinity through van der Waals interactions. Its presence can also influence the pharmacokinetic properties of a molecule, such as membrane permeability and metabolic stability.

  • The 3-Substituted (Aminomethyl) Linker: The placement of the reactive group at the 3-position of the piperidine ring, rather than the more common 4-position, provides a distinct spatial vector for substituents. The primary amine (-CH2NH2) is a critical synthetic handle that allows for straightforward and efficient derivatization, enabling the rapid generation of a library of analogues to explore the surrounding chemical space and establish a structure-activity relationship (SAR).

This combination of features makes the scaffold particularly suitable for developing modulators of targets where a combination of polar and non-polar interactions is required for high-affinity binding, such as G-protein coupled receptors (GPCRs), ion channels, and certain enzyme classes.[4]

Synthetic Utility and Library Generation Protocols

The primary amine of this compound is the principal point for chemical diversification. Standard, high-yield reactions can be employed to generate extensive libraries for screening.

Protocol 2.1: Amide Coupling via Carbodiimide Activation

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol describes a standard procedure for coupling the scaffold with a carboxylic acid.

Rationale: This method creates a neutral, stable amide linkage. The diversity of commercially available carboxylic acids allows for the systematic exploration of various substituents (R-groups) to probe for interactions with the target protein. EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid, and HOBt (Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization.

Step-by-Step Protocol:

  • Dissolution: In a clean, dry reaction vial, dissolve the carboxylic acid of interest (1.1 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution. Stir at room temperature for 15-20 minutes. A successful activation is often indicated by the formation of a clear solution.

  • Amine Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture to scavenge the HCl byproduct. Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the desired amide derivative.

Protocol 2.2: Reductive Amination

This two-step, one-pot reaction is a highly efficient method for forming secondary amines by reacting the primary amine with an aldehyde or ketone.

Rationale: Reductive amination provides access to a different chemical space than amide coupling, resulting in more flexible and basic secondary amine linkages. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the starting aldehyde or ketone.[5]

Step-by-Step Protocol:

  • Imine Formation: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Methanol (MeOH) to a concentration of 0.1-0.2 M.

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 6-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the intermediate.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography or preparative HPLC to obtain the final secondary amine product.

Library_Synthesis_Workflow Start This compound Scaffold (CAS 883533-78-6) Reaction1 Protocol 2.1: Amide Coupling (R-COOH, EDCI, HOBt) Start->Reaction1 Reaction2 Protocol 2.2: Reductive Amination (R-CHO, STAB) Start->Reaction2 Library1 Amide Library (Neutral, H-bond donors/acceptors) Reaction1->Library1 Library2 Secondary Amine Library (Basic, flexible linkers) Reaction2->Library2 Screening Biological Screening (See Section 4) Library1->Screening Library2->Screening SAR SAR Analysis & Optimization Screening->SAR

Caption: Library generation from the core scaffold.

Potential Therapeutic Applications and Target Classes

While this compound itself is not an established therapeutic, its structural motifs are present in compounds active against a variety of targets. A library derived from this scaffold could be screened against these and other target classes.

Target Class / Therapeutic AreaRationale Based on Related ScaffoldsRepresentative References
Central Nervous System (CNS) The cyclohexyl-piperazine and related piperidine structures are well-established scaffolds for sigma (σ) receptor ligands, which are implicated in pain, psychosis, and neurodegeneration.[4] Other derivatives have shown analgesic properties similar to phencyclidine (PCP).[6]Berardi et al. (2009)[4], Ahmady et al. (2010)[6]
Metabolic Diseases (e.g., Diabetes) A C-(1-aryl-cyclohexyl)-methylamine scaffold was successfully used to develop potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target for type 2 diabetes.[7]Namoto et al. (2014)[7]
Oncology Derivatives containing a (diamino)cyclohexyl moiety have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target in oncology.[8] The piperidine scaffold is common in many kinase inhibitors.Tadesse et al. (2018)[8]
Obesity / Metabolism Complex piperidine structures featuring a cyclohexyl group have been optimized as potent and selective agonists of the melanocortin subtype-4 receptor (MC4R), a target for treating obesity.[9]Palucki et al. (2005)[9]

Protocols for Biological Evaluation of a Scaffold-Based Library

After synthesizing a focused library of derivatives, the next step is to assess their biological activity and drug-like properties. The following are foundational, high-level protocols for initial screening.

Protocol 4.1: General Cell Viability/Cytotoxicity Assay (MTS Assay)

Rationale: This is a primary screening assay to identify compounds that affect cell proliferation or are cytotoxic, a common starting point for anticancer drug discovery. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of color is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each library compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for active compounds.

Protocol 4.2: Early ADME - In Vitro Metabolic Stability Assay

Rationale: It is crucial to assess early in the discovery process whether a compound is rapidly metabolized, as poor metabolic stability can lead to low bioavailability and short duration of action in vivo. This assay measures the rate at which a compound is cleared by liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). Pre-warm this mixture to 37°C.

  • Compound Addition: Add the test compound (from a DMSO stock) to the microsomal mixture to a final concentration of 1 µM.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. NADPH is an essential cofactor for P450 enzymes.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold 'stop solution', typically acetonitrile containing an internal standard. The acetonitrile also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Screening_Cascade Library Compound Library (n > 50) PrimaryAssay Primary Screen (e.g., Cell Viability Assay) Library->PrimaryAssay HitSelection Hit Selection (IC50 < 10 µM) PrimaryAssay->HitSelection HitSelection->p1 HitSelection->p2 Inactive SecondaryAssay Secondary / Orthogonal Assay (e.g., Target-specific biochemical assay) Lead Lead Candidate SecondaryAssay->Lead ADME Early ADME Screening (e.g., Microsomal Stability) ADME->Lead p1->SecondaryAssay Active p1->ADME Active

Caption: A typical screening cascade for hit identification.

Conclusion

The this compound scaffold represents a valuable and efficient starting point for drug discovery programs. Its constituent parts are well-represented in known bioactive molecules, and its primary amine handle allows for the rapid and systematic generation of diverse chemical libraries via robust synthetic methods like amide coupling and reductive amination. By leveraging the protocols outlined in this guide, researchers can effectively synthesize and evaluate novel compounds derived from this scaffold, paving the way for the discovery of new chemical entities with therapeutic potential across a range of diseases.

References

  • Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • A-ChemTek. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 229-242. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219. [Link]

  • Ahmady, A., et al. (2010). Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. Arzneimittelforschung, 60(8), 486-490. [Link]

  • Namoto, K., et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 24(3), 731-736. [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Tadesse, S., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7710-7728. [Link]

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Application Notes and Protocols for the Experimental Investigation of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Discovery Pathway for a Novel Piperidine Analog

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics targeting a wide array of biological pathways.[1][2] Its prevalence in drugs modulating the central nervous system (CNS), inflammatory responses, and proliferative diseases makes any novel derivative a person of interest in drug discovery.[2] This guide provides a comprehensive experimental framework for the initial investigation of [(1-Cyclohexylpiperidin-3-YL)methyl]amine (herein referred to as "Compound-X"), a novel analog whose specific biological activities are yet to be characterized.

Given its structural novelty, a systematic, multi-tiered approach is essential. We will proceed from foundational characterization and safety assessments to broad-based screening and mechanistic elucidation. This document is structured not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice to empower researchers to make informed decisions as data emerges. Every protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness.

Section 1: Foundational Characterization & Safety Protocols

Before any biological investigation, it is imperative to confirm the identity, purity, and safety profile of Compound-X. The presence of an amine functional group necessitates specific handling precautions.

Physicochemical Characterization

A foundational understanding of Compound-X's properties is crucial for all subsequent experiments, influencing everything from solvent choice to potential for oral bioavailability.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterMethodRationale & Importance
Identity & Purity LC-MS, ¹H NMR, ¹³C NMRConfirms the molecular weight and structural integrity. Purity should be >95% for all biological assays.
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines appropriate solvents and concentration limits for in vitro and in vivo studies. Poor solubility is a common cause of failure for drug candidates.[3]
LogP/LogD HPLC-based or Shake-flask methodMeasures lipophilicity, which influences membrane permeability, metabolic stability, and promiscuity.
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state at physiological pH, affecting receptor interaction and ADME properties.
Safety & Handling: A Non-Negotiable Priority

Amine compounds can be corrosive, irritant, and toxic.[4][5] All handling of Compound-X, particularly in its concentrated or solid form, must adhere to strict safety protocols.

Protocol 1: Safe Handling of Compound-X

  • Engineering Controls: All work with solid Compound-X or concentrated stock solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[5]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and chemical splash goggles.[6] For handling larger quantities, consider double-gloving and a face shield.

  • Spill Management: Have an amine-specific spill kit readily available. Neutralize spills according to the Safety Data Sheet (SDS) recommendations.

  • Waste Disposal: Dispose of all Compound-X waste in a dedicated, clearly labeled hazardous waste container in accordance with institutional and regulatory guidelines.

  • SDS Review: Before any work commences, all personnel must read and sign the SDS for Compound-X and any related reagents.

Section 2: The In Silico & Preliminary Screening Phase

The initial screening phase is designed to rapidly generate hypotheses about the compound's biological activity and potential liabilities. We will employ a combination of computational prediction and broad in vitro testing.

In Silico ADMET & Target Prediction

Before committing to extensive wet-lab experiments, computational tools can provide valuable, cost-effective insights into the potential fate of Compound-X in a biological system and suggest likely protein targets.[7][8]

Workflow for In Silico Analysis:

  • ADMET Prediction: Utilize open-access webservers (e.g., SwissADME, pkCSM) to predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] This helps to flag potential liabilities like poor permeability or high toxicity early on.[9]

  • Target Prediction: Employ structure-based similarity searches against databases like ChEMBL or PubChem. Given the piperidine core, prioritize searches for known targets of similar molecules, such as G-protein coupled receptors (GPCRs) and inflammatory pathway proteins.

  • Analysis: Synthesize the computational data to form initial hypotheses. For instance, a prediction of CNS penetration combined with structural similarity to known ligands might prioritize screening against neurological targets.

G cluster_in_silico In Silico Assessment Compound_Structure Compound-X Structure (SMILES) ADMET_Pred ADMET Prediction (SwissADME, etc.) Compound_Structure->ADMET_Pred Target_Pred Target Prediction (Similarity Search) Compound_Structure->Target_Pred Hypothesis Generate Initial Hypotheses (e.g., CNS, Inflammation) ADMET_Pred->Hypothesis Target_Pred->Hypothesis

In Vitro Cytotoxicity Profiling

A critical first experimental step is to determine the concentration range at which Compound-X exhibits general toxicity.[10] This informs the concentrations used in all subsequent target-specific assays, ensuring that observed effects are not merely due to cell death.

Protocol 2: General Cytotoxicity Assessment using MTT Assay

  • Cell Line Selection: Screen against a panel of cell lines representing different tissues. A common starting panel includes HEK293 (human embryonic kidney, as a non-cancerous control), HepG2 (human liver carcinoma, for potential hepatotoxicity), and a relevant cancer cell line if oncology is a hypothesized application (e.g., MCF-7 for breast cancer).[11]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound-X (e.g., from 100 µM down to 1 nM). Treat the cells and include vehicle-only (negative) and a known cytotoxic agent (positive) controls. Incubate for a standard period (e.g., 24 or 48 hours).[12]

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[12]

  • Data Acquisition: Solubilize the formazan crystals and read the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[10]

Table 2: Hypothetical Cytotoxicity Data for Compound-X

Cell LineCompound-X IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
HEK293> 1001.2
HepG275.40.8
MCF-745.20.5

Interpretation: An IC₅₀ > 30 µM in non-cancerous lines is often considered a good starting point, suggesting a reasonable therapeutic window for subsequent assays, which should be conducted at concentrations well below the IC₅₀.

Section 3: Target-Specific Screening & Mechanistic Insight

Based on the in silico predictions and the known pharmacology of piperidine derivatives, we will now screen Compound-X against specific, high-probability target classes: GPCRs and inflammatory pathways.

G cluster_gpcr GPCR Screening cluster_inflam Inflammation Screening Start Compound-X (Non-toxic concentrations) Binding Receptor Binding Assay (e.g., Histamine H3) Start->Binding Priming 1. Prime Macrophages (LPS) Start->Priming Functional Functional Assay (e.g., cAMP, Ca²⁺ flux) Binding->Functional If Hit MoA Mechanism of Action Studies Functional->MoA Activation 2. Activate NLRP3 (ATP/Nigericin) Priming->Activation Add Compound-X Readout 3. Measure IL-1β Release (ELISA) Activation->Readout Readout->MoA If Hit

GPCR Target Screening: The Histamine H3 Receptor

The histamine H3 receptor (H3R) is a presynaptic GPCR in the CNS that regulates the release of various neurotransmitters.[13] H3R antagonists are being investigated for cognitive disorders and other neurological conditions.[14][15]

Protocol 3: H3R Competitive Radioligand Binding Assay

  • Objective: To determine if Compound-X binds to the human H3R and to quantify its binding affinity (Ki).

  • Materials: Membranes from cells expressing recombinant human H3R, [³H]-Nα-methylhistamine (a known radioligand), unlabeled Nα-methylhistamine (for defining non-specific binding), and scintillation cocktail.

  • Assay Setup: In a 96-well filter plate, combine the H3R membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of Compound-X (or unlabeled control).[16][17]

  • Incubation: Incubate at room temperature to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the plate contents and wash to separate bound from free radioligand. The filter traps the membranes with the bound radioligand.[18]

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Compound-X. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.

Inflammatory Pathway Screening: The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, drives the production of potent pro-inflammatory cytokines like IL-1β.[19] Its dysregulation is linked to numerous inflammatory diseases.

Protocol 4: NLRP3 Inflammasome Activation Assay in Macrophages

  • Objective: To determine if Compound-X can inhibit the activation of the NLRP3 inflammasome.

  • Cell Model: Use THP-1 cells (a human monocytic cell line) differentiated into macrophages with PMA, or primary bone marrow-derived macrophages (BMDMs).

  • Priming (Signal 1): Treat the macrophages with lipopolysaccharide (LPS) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.[20]

  • Inhibition: Pre-incubate the primed cells with varying concentrations of Compound-X for 1 hour. Include a known NLRP3 inhibitor (e.g., MCC950) as a positive control.

  • Activation (Signal 2): Add an NLRP3 activator such as ATP or nigericin for 1-2 hours.[21] This triggers the assembly and activation of the inflammasome complex.

  • Readout: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit.

  • Data Analysis: Plot the concentration of IL-1β against the concentration of Compound-X and determine the IC₅₀ for NLRP3 inhibition.

Section 4: Preliminary In Vivo Assessment

If Compound-X demonstrates potent and selective activity in in vitro assays, a preliminary in vivo study is warranted to assess its basic pharmacokinetic (PK) profile and tolerability.

4.1 Study Design Considerations

Designing a robust in vivo study is critical for obtaining meaningful data.[22][23]

  • Animal Model: The choice of species (typically mice or rats for initial studies) should be justified based on the biological target's relevance and conservation across species.[22]

  • Group Size: Use the minimum number of animals required to achieve statistical power, as determined by a power analysis.

  • Route of Administration: The initial route (e.g., intravenous, oral) should be chosen based on the compound's physicochemical properties and the intended clinical application.

  • Ethical Approval: All procedures must be detailed in a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 5: Single Ascending Dose (SAD) Tolerability and PK Study in Mice

  • Objective: To determine the maximum tolerated dose (MTD) of Compound-X and to characterize its basic PK parameters (e.g., half-life, clearance, volume of distribution).

  • Dosing: Administer a single dose of Compound-X to small groups of mice at escalating dose levels. Include a vehicle control group.

  • Tolerability Monitoring: Closely monitor the animals for any signs of toxicity or adverse effects (e.g., changes in weight, behavior, physical appearance) for a set period (e.g., 7-14 days).

  • Pharmacokinetic Sampling: In satellite groups of animals, collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process the blood to plasma and quantify the concentration of Compound-X at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time profile. Use pharmacokinetic modeling software to calculate key PK parameters. The MTD is defined as the highest dose that does not cause significant adverse effects.

Conclusion and Future Directions

This document outlines a logical and rigorous pathway for the initial scientific investigation of this compound. The workflow is designed to efficiently identify potential biological activities while prioritizing safety and data integrity. Positive results from this sequence of experiments—demonstrating a favorable safety profile, potent in vitro activity at a specific target, and acceptable in vivo tolerability and pharmacokinetics—would provide a strong foundation for advancing Compound-X into more complex disease models and formal lead optimization programs. The key is to allow the data from each stage to guide the decisions of the next, ensuring a resource-efficient and scientifically sound discovery process.

References

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Hansen, K. B. (n.d.). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. Retrieved from [Link]

  • Zamboni, N., et al. (n.d.). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PubMed Central. Retrieved from [Link]

  • PLoS One. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Genemod. (2024, December 26). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). NLRP3 Inflammasome Activation Model. Retrieved from [Link]

  • Esbenshade, T. A., et al. (n.d.). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PubMed Central. Retrieved from [Link]

  • Springer Nature. (n.d.). A reliable computational workflow for the selection of optimal screening libraries. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET in silico modelling: Towards prediction paradise?. Retrieved from [Link]

  • Hughes, J. P., et al. (n.d.). Principles of early drug discovery. PubMed Central. Retrieved from [Link]

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Application Note: Optimal Reaction Conditions for the Derivatization of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for derivatizing [(1-Cyclohexylpiperidin-3-YL)methyl]amine. This primary amine is a valuable scaffold in medicinal chemistry, and its derivatization is crucial for structure-activity relationship (SAR) studies. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. We present three robust and versatile derivatization strategies: N-alkylation, reductive amination, and N-acylation, complete with detailed, self-validating protocols, comparative data tables, and workflow visualizations to empower rational experimental design.

Introduction: The Strategic Value of Derivatization

This compound features a primary amine group connected to a bulky, sterically significant cyclohexylpiperidine moiety. The primary amine serves as a highly versatile chemical handle for introducing a wide array of functional groups. The goal of derivatization is typically to explore the chemical space around this core scaffold, modulating properties such as potency, selectivity, solubility, and pharmacokinetic profiles.

The choice of derivatization strategy is dictated by the desired final product:

  • Secondary Amines: Achieved via N-alkylation or reductive amination.

  • Tertiary Amines: Possible through sequential reductive aminations.[1]

  • Amides: Synthesized via N-acylation.

This guide provides the foundational methodologies to achieve these transformations efficiently and with high fidelity.

Derivatization Strategy 1: N-Alkylation for Secondary Amine Synthesis

N-alkylation is a fundamental method for forming carbon-nitrogen bonds via nucleophilic substitution.[2] For primary amines, this reaction introduces a single alkyl group, yielding a secondary amine.

Expertise & Mechanistic Insight

The core challenge in the N-alkylation of primary amines is the potential for overalkylation.[2] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form an undesired tertiary amine.

Causality Behind Experimental Choices:

  • Excess of Primary Amine: To statistically favor the reaction of the alkylating agent with the starting material rather than the product, a significant excess (typically 3.0 equivalents or more) of the primary amine is used.[2] This is the most common and straightforward method to promote mono-alkylation.

  • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, easy to remove via filtration, and sufficiently strong to deprotonate the amine, enhancing its nucleophilicity without being overly reactive. Organic bases like triethylamine (Et₃N) can also be used.[2]

  • Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they can dissolve the amine and base while effectively solvating the transition state of the Sₙ2 reaction.

Experimental Protocol: Selective Mono-Alkylation

This protocol is designed to favor the formation of the mono-alkylated secondary amine.

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (3.0 equivalents).

  • Solvent and Base Addition: Add anhydrous DMF (to dissolve the amine, approx. 5-10 mL per mmol of the limiting reagent) followed by anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: While stirring vigorously, add the alkyl halide (1.0 equivalent) dropwise at room temperature. An ice bath (0 °C) can be used to control any initial exotherm.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-60 °C.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting amine and the appearance of the product spot. Pay close attention to the potential formation of a dialkylated byproduct.[3]

  • Work-up: Once the reaction is complete (typically 12-48 hours), dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).[2]

  • Washing and Drying: Combine the organic extracts, wash with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure secondary amine.[3]

Data Presentation: N-Alkylation Parameters
ParameterRecommended ConditionRationale / Causality
Amine Stoichiometry 3.0 eq.Minimizes overalkylation by statistical probability.[2]
Alkyl Halide Stoich. 1.0 eq. (Limiting Reagent)Ensures complete consumption of the alkylating agent.
Base K₂CO₃ (2.0 eq.) or Et₃N (3.0 eq.)Acts as an acid scavenger and enhances amine nucleophilicity.[2]
Solvent Anhydrous DMF or ACNAprotic polar solvent facilitates the Sₙ2 reaction.
Temperature Room Temperature to 50 °CProvides sufficient energy without promoting side reactions.[2]
Time 12 - 48 hoursDependent on the reactivity of the specific alkyl halide.
Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Amine (3 eq) in Anhydrous DMF B 2. Add Base (K₂CO₃, 2 eq) A->B C 3. Add Alkyl Halide (1 eq) Dropwise at RT B->C D 4. Stir at RT - 50°C for 12-48h C->D E 5. Monitor by TLC / LC-MS D->E F 6. Dilute with H₂O & Extract with EtOAc E->F G 7. Wash with Brine & Dry (Na₂SO₄) F->G H 8. Concentrate & Purify (Column Chromatography) G->H I Pure Secondary Amine H->I

Caption: Workflow for selective mono-N-alkylation of a primary amine.

Derivatization Strategy 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds in a more controlled manner than direct alkylation with halides.[1] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine.[3][4]

Expertise & Mechanistic Insight

This one-pot procedure is a cornerstone of medicinal chemistry due to its efficiency and broad substrate scope.[3]

Causality Behind Experimental Choices:

  • Two-Step, One-Pot Process: The reaction first forms a C=N double bond (imine), which is then selectively reduced. This avoids the overalkylation issues seen with alkyl halides because the resulting secondary amine is generally less reactive towards forming another imine under these conditions.

  • Selective Reducing Agent: The choice of reducing agent is critical for a self-validating system. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[5] It is a mild hydride donor that is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone.[1] This chemoselectivity allows all reagents to be present in the flask from the beginning without unwanted consumption of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is another effective agent that works similarly.[3][4]

  • Solvent and pH: The reaction is typically run in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).[3] Mildly acidic conditions (often achieved by the nature of the reagents themselves or by adding a touch of acetic acid) are beneficial as they catalyze imine formation without hydrolyzing the reducing agent.

Experimental Protocol: Reductive Amination

Materials:

  • This compound (1.0 equivalent)

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3] For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium forward.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The addition may cause some effervescence.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[3]

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[3]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[3]

Data Presentation: Reductive Amination Parameters
ParameterRecommended ConditionRationale / Causality
Amine Stoichiometry 1.0 eq.Acts as the nucleophile for imine formation.
Carbonyl Stoich. 1.0 - 1.2 eq.A slight excess ensures complete consumption of the starting amine.
Reducing Agent NaBH(OAc)₃ or NaBH₃CN (1.5 eq.)Mild and chemoselective; reduces the iminium ion in the presence of the carbonyl.[1][5]
Solvent DCM, DCE, or MeOHAppropriate for both imine formation and reduction steps.[3]
Temperature Room TemperatureSufficient for both steps of the reaction.
Time 2 - 24 hoursVaries based on the reactivity of the amine and carbonyl partners.
Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation (In Situ) cluster_reduction Reduction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Amine (1 eq) & Carbonyl (1.1 eq) in DCM B 2. Stir at RT for 1-2h A->B C 3. Add NaBH(OAc)₃ (1.5 eq) B->C D 4. Stir at RT for 2-24h & Monitor by LC-MS C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with DCM, Wash, Dry (Na₂SO₄) E->F G 7. Concentrate & Purify (Column Chromatography) F->G H Pure Secondary Amine G->H

Caption: One-pot workflow for N-alkylation via reductive amination.

Derivatization Strategy 3: N-Acylation for Amide Synthesis

N-acylation converts the primary amine into a chemically robust and structurally distinct amide derivative. This transformation is highly reliable and is often used to cap the basic amine, altering its physicochemical properties.

Expertise & Mechanistic Insight

The reaction involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride.

Causality Behind Experimental Choices:

  • Acylating Agent: Acetyl chloride is a highly reactive and common acylating agent.[6] Acetic anhydride is a moderately reactive and often preferred alternative.[7] The choice depends on the desired acyl group.

  • Base/Acid Scavenger: The reaction with an acyl chloride liberates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is required to scavenge this acid. A non-nucleophilic organic base like triethylamine or an inorganic base can be used.[6]

  • Solvent System: Aprotic solvents like DCM or THF are standard. However, innovative and environmentally benign protocols using a brine solution with sodium acetate as a buffer have been developed, representing a greener alternative.[6] The sodium acetate buffers the liberated HCl, maintaining a favorable pH for the reaction.[6]

Experimental Protocol: N-Acylation in a Buffered Aqueous System

This protocol adapts an environmentally benign method for robust amide formation.[6]

Materials:

  • This compound (1.0 equivalent)

  • Acetyl Chloride (1.1 equivalents)

  • Sodium Acetate Trihydrate (1.5 equivalents)

  • Brine (36% aqueous solution of NaCl)

  • Acetone

  • Saturated Aqueous NaHCO₃

  • Concentrated HCl

Procedure:

  • Reaction Setup: In a flask, dissolve sodium acetate trihydrate (1.5 eq.) in brine (approx. 50 mL).

  • Amine Addition: Add the this compound (1.0 eq.). If it has low water solubility, it can be pre-dissolved in a minimal amount of acetone (~20 mL).[6]

  • Acylating Agent Addition: Prepare a solution of acetyl chloride (1.1 eq.) in acetone (~3 mL). Add this solution drop-wise to the stirring reaction mixture at room temperature.[6]

  • Reaction: Stir the mixture for one hour at room temperature.

  • Work-up: Add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acid. The product may precipitate at this stage.

  • Isolation: If a solid forms, it can be collected by vacuum filtration, washed with water, and dried. If the product remains in solution, acidify the mixture with concentrated HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: N-Acylation Parameters
ParameterRecommended ConditionRationale / Causality
Amine Stoichiometry 1.0 eq.The nucleophile in the acylation reaction.
Acylating Agent Acetyl Chloride or Anhydride (1.1 eq.)A slight excess ensures complete conversion of the amine.[6]
Base / Buffer Sodium Acetate (1.5 eq.) in BrineNeutralizes the HCl byproduct, maintaining a buffered pH (~6.0).[6]
Solvent Brine / AcetoneAn environmentally friendly solvent system that facilitates the reaction.[6]
Temperature Room TemperatureThe high reactivity of acetyl chloride allows for mild conditions.
Time ~ 1 hourTypically a very fast and efficient reaction.
Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reaction Setup (Aqueous) cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve NaOAc (1.5 eq) in Brine Solution B 2. Add Amine (1 eq) (in min. Acetone if needed) A->B C 3. Add Acetyl Chloride (1.1 eq) in Acetone Dropwise B->C D 4. Stir at RT for 1h C->D E 5. Neutralize with aq. NaHCO₃ D->E F 6. Isolate Product (Filtration or Extraction) E->F G 7. Purify if Necessary (Recrystallization) F->G H Pure Amide Product G->H

Caption: Workflow for the N-acylation of a primary amine in a buffered brine system.

References

  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). A novel method for the mono-N-alkylation of primary amines, diamines, and polyamines. Journal of Organic Chemistry, 67(3), 674–683. Available at: [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1736–1741. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from: [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Available at: [Link]

  • Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. Available at: [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. Available at: [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from: [Link]

  • ResearchGate. (2004). Acetylation of amines with acetic anhydride. Available at: [Link]

  • PubMed. (n.d.). A Rapid, Sensitive High-Performance Liquid Chromatography Analysis of Ammonia and Methylamine for Nitrogenase Assays. Retrieved from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine. This document is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. We provide troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations.

Core Synthetic Strategy: Reductive Amination

The most direct and widely adopted strategy for synthesizing this compound is the one-pot reductive amination between 3-(Aminomethyl)piperidine and Cyclohexanone . This method is favored for its efficiency and atom economy.[1][2] The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target secondary amine.

G cluster_synthesis Reductive Amination Pathway reactant1 3-(Aminomethyl)piperidine intermediate Iminium Ion Intermediate reactant1->intermediate Condensation (-H₂O) reactant2 Cyclohexanone reactant2->intermediate side_product Cyclohexanol reactant2->side_product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate reducing_agent->side_product Side Reaction (Ketone Reduction) product This compound intermediate->product Reduction

Caption: Primary synthetic route via reductive amination.

Troubleshooting Guide & FAQs

Q1: My overall reaction yield is consistently low. What are the most common culprits?

Low yield in a reductive amination process can typically be traced to one of three areas: imine formation, the reduction step, or side reactions.

  • Inefficient Imine Formation: The initial condensation between the amine and ketone is a reversible equilibrium. To drive the reaction forward, the water byproduct must be effectively removed. While not always necessary in one-pot protocols with modern reagents, for sluggish reactions, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. The reaction pH is also critical; a weakly acidic environment (pH 5-7) is optimal to catalyze imine formation without protonating the primary amine, which would render it non-nucleophilic.[1][3]

  • Suboptimal Reduction: If the imine forms efficiently but is not reduced, the issue lies with the reducing agent or conditions. Ensure the reducing agent is fresh and added correctly (e.g., portion-wise to control exotherms). For catalytic hydrogenation, the catalyst may be poisoned or inactive.

  • Competing Side Reactions: The most common side reaction is the reduction of the starting ketone (cyclohexanone) to its corresponding alcohol (cyclohexanol).[4] This occurs if the reducing agent is not selective for the imine/iminium ion.

Q2: I'm observing significant cyclohexanol formation as a byproduct. How can I improve selectivity for the desired amine?

The formation of cyclohexanol is a classic selectivity problem in reductive aminations. It arises when the reducing agent is potent enough to reduce the ketone starting material faster than the imine intermediate. The solution lies in choosing a milder, more selective reducing agent.

The key is to use a hydride donor that is more reactive towards the protonated imine (the iminium ion) than the neutral ketone.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[6] Its bulky acetate groups and reduced hydridic character make it significantly less reactive towards aldehydes and ketones compared to the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is another excellent option, as it is also selective for iminium ions at mildly acidic pH.[5][7] Standard sodium borohydride (NaBH₄) is generally too reactive and will readily reduce the ketone, leading to poor yields of the desired amine.[5][6]

Table 1: Comparison of Reducing Agents for Reductive Amination

ReagentFormulaTypical SolventSelectivity for Imine/Iminium IonKey Considerations
Sodium BorohydrideNaBH₄Alcohols (MeOH, EtOH)LowHigh reactivity often reduces the starting ketone, leading to alcohol byproducts.[6]
Sodium CyanoborohydrideNaBH₃CNAlcohols (MeOH)High (at pH 5-7)Highly selective and water-tolerant. Main drawback is the generation of toxic cyanide byproducts during workup.[1][6]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Aprotic (DCE, THF, DCM)Very HighThe industry standard. Highly selective, non-toxic byproducts. It is moisture-sensitive.[5][6]
Q3: My reaction is very slow or appears to stall before completion. What factors should I investigate?

A sluggish reaction points to issues with kinetics or catalysis. Here’s a checklist to diagnose the problem:

  • pH Adjustment: As mentioned, the pH is a delicate balance. If the solution is too acidic (pH < 4), the starting amine is fully protonated and non-nucleophilic. If too basic (pH > 8), the imine intermediate won't be sufficiently protonated to the more reactive iminium ion for reduction. A weak acid, like acetic acid, is often added to maintain the optimal pH range.

  • Solvent Choice: The solvent must be compatible with the chosen reducing agent. For NaBH(OAc)₃, chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) are standard.[6] For NaBH₃CN, methanol is common.[6] Ensure the solvent can dissolve all reactants adequately.

  • Temperature: Most reductive aminations with borohydride reagents are run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate of imine formation, but be cautious as this can also promote side reactions.

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.2-1.5 equivalents) of the reducing agent to drive the reaction to completion.

Q4: I am considering an alternative route starting with piperidine-3-carbonitrile. What is the best way to reduce the nitrile group to the primary amine?

If your synthesis involves an intermediate like 1-Cyclohexylpiperidine-3-carbonitrile , the final step is the reduction of the nitrile to a primary amine. This step is critical, as incomplete reduction or side reactions can significantly lower the yield and purity.

The two primary methods are catalytic hydrogenation and chemical reduction with a strong hydride agent like Lithium Aluminum Hydride (LiAlH₄).

  • Catalytic Hydrogenation: This is often the preferred method in industrial settings due to safety, cost, and environmental considerations.[8]

    • Catalyst: Raney Nickel is highly effective for nitrile reduction.[9] Palladium on carbon (Pd/C) or rhodium-based catalysts can also be used.[10]

    • Conditions: The reaction is typically run under a hydrogen atmosphere (from 50 psi to 1000 psi) in a solvent like methanol or ethanol. The addition of ammonia to the reaction mixture is a crucial trick of the trade. Ammonia helps to suppress the formation of secondary and tertiary amine byproducts by reacting with intermediate imines faster than the desired primary amine product does.[9]

  • Chemical Reduction: LiAlH₄ is a very powerful reducing agent that will readily convert nitriles to primary amines.

    • Conditions: This reaction must be performed under strictly anhydrous conditions, typically in a solvent like diethyl ether or THF. The reaction is usually run at reflux, followed by a careful aqueous workup procedure (e.g., Fieser workup) to quench the excess reagent and hydrolyze the aluminum complexes. While effective, LiAlH₄ is hazardous on a large scale.

G cluster_reduction Nitrile Reduction Pathway & Side Reactions nitrile 1-Cyclohexylpiperidine- 3-carbonitrile imine_inter Intermediate Imine nitrile->imine_inter Reduction Step 1 primary_amine Product: This compound imine_inter->primary_amine Reduction Step 2 secondary_amine Side Product: Secondary Amine imine_inter->secondary_amine Reaction with Primary Amine primary_amine->secondary_amine tertiary_amine Side Product: Tertiary Amine secondary_amine->tertiary_amine Further Reaction

Caption: Nitrile reduction pathway and potential side products.

Table 2: Comparison of Nitrile Reduction Methods

MethodReagent/CatalystConditionsAdvantagesDisadvantages
Catalytic HydrogenationRaney Ni, Pd/C, Rh/Al₂O₃H₂ gas (50-1000 psi), MeOH or EtOH, often with NH₃"Green" method, high yield, simple workup, scalable.[8][10]Requires specialized high-pressure equipment; catalyst can be pyrophoric or deactivated.
Chemical ReductionLiAlH₄Anhydrous THF or Et₂O, refluxVery effective and fast.Highly reactive and hazardous; requires strictly anhydrous conditions and careful workup.
Q5: What is the most effective procedure for purifying the final product?

This compound is a basic compound, a property that can be exploited for purification.

  • Acid-Base Extraction: After the reaction is complete, perform an aqueous workup.

    • First, quench any remaining reducing agent carefully.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with a basic solution (e.g., 1M NaOH) to remove acidic byproducts.

    • To purify your amine from neutral organic impurities (like cyclohexanol), extract the organic layer with an acidic solution (e.g., 1M HCl). Your amine product will become a protonated salt and move into the aqueous layer.

    • Separate the layers, then basify the acidic aqueous layer with concentrated NaOH until the pH is >12. This deprotonates your amine, causing it to precipitate or form an oil.

    • Re-extract the now-basic aqueous layer with fresh organic solvent.

    • Dry the final organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography/Distillation: For high purity, the crude product from the extraction can be further purified by either silica gel column chromatography (using a solvent system containing a small amount of base like triethylamine to prevent streaking) or vacuum distillation.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-(Aminomethyl)piperidine (1.0 eq) and cyclohexanone (1.05 eq). Dissolve the components in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of approximately 0.5 M.

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation. Allow the solution to stir at room temperature for 1 hour.

  • Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes. Adding the reagent slowly is crucial to control the exothermic reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified as described in Q5.

Protocol 2: Nitrile Reduction via Catalytic Hydrogenation
  • Catalyst Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), add Raney Nickel (approx. 10-20% by weight of the nitrile substrate) as a slurry in methanol. Caution: Raney Nickel is pyrophoric and must be handled under a liquid or inert atmosphere.

  • Reaction Setup: Add a solution of 1-Cyclohexylpiperidine-3-carbonitrile (1.0 eq) in methanol saturated with ammonia. The use of ammoniacal methanol is critical to suppress side reactions.[9]

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Reaction: Heat the mixture to 40-60 °C and agitate vigorously. Monitor the reaction by observing the drop in hydrogen pressure.

  • Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet and disposed of properly. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by extraction or distillation.

References

  • ResearchGate. (n.d.). Optimization of catalytic conditions for the hydrogenation of diphenylurea. Retrieved from [Link]

  • O'Brien, M., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Retrieved from [Link]

  • Balaraman, E., et al. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis. Retrieved from [Link]

  • Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • YouTube. (2022). Amine Unit Optimization and Troubleshooting. Retrieved from [Link]

  • Sipos, G., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of amides to amines by heterogeneous catalysis: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Leger, J-M., et al. (n.d.). Solvent-Free One-Pot Reductive Amination by catalytic use of tin reagent incorporated on ionic liquid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Retrieved from [Link]

  • Liu, H., et al. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methyl Amine Synthesis by Reductive Amination of CO2. Retrieved from [Link]

  • Li, H., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Retrieved from [Link]

  • Namoto, K., et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. PubMed. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (1-Phenylcyclohexyl)methylamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

Sources

Long-term stability and proper storage of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Long-Term Stability and Proper Storage

Welcome to the technical support guide for [(1-Cyclohexylpiperidin-3-YL)methyl]amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and stability assessment of this compound. As there is limited specific public data on this exact molecule, the recommendations provided herein are expertly extrapolated from established principles for substituted piperidines and aliphatic amines.

Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common questions regarding the day-to-day management of this compound.

Q1: What are the ideal storage conditions for this compound?

The primary goal of storage is to mitigate exposure to environmental factors that can initiate chemical degradation. The ideal conditions are a composite of temperature, atmospheric, and light control.

  • Temperature: For long-term stability, storage at 2-8°C is recommended.[1] While room temperature may be acceptable for short periods, refrigerated conditions significantly slow the rate of potential degradation reactions.[1] Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as Argon or Nitrogen . Amines are susceptible to oxidation and can also react with atmospheric carbon dioxide. Purging the container with an inert gas before sealing is a critical step.

  • Container: Use an amber glass vial or an opaque, tightly sealed container to protect the compound from light and moisture.[1] Ensure the container cap provides an excellent seal to prevent atmospheric contamination.[2][3][4]

  • Environment: Store in a dry, well-ventilated place away from incompatible materials.[2][3][4]

Q2: What are the primary factors that can cause this compound to degrade?

Degradation is a chemical process that alters the structure of the molecule, leading to impurities and a loss of potency. For a substituted piperidine-amine like this, the main risk factors are:

  • Oxidation: Exposure to oxygen can lead to the formation of N-oxides and other oxidative degradation products.[5][6] This process can sometimes be identified by a change in the material's color (e.g., yellowing).

  • Moisture (Hydrolysis): While aliphatic amines are generally stable against hydrolysis, prolonged exposure to moisture can facilitate other degradation pathways and is poor practice for chemical storage.[1]

  • Light (Photolysis): UV light, in particular, can provide the energy needed to initiate free-radical reactions, leading to decomposition.[1] Storing in dark or amber containers is essential.[1]

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][7] Storing the compound away from heat sources is crucial.[3][7]

  • Incompatible Materials: Avoid storage near strong oxidizing agents and strong acids, as these can cause vigorous and exothermic reactions.[3][7]

Q3: What is the expected shelf-life and how do I know if my older sample is still good?

The shelf-life is not absolute and is highly dependent on the initial purity and consistent adherence to proper storage conditions. We recommend a "re-test date" approach rather than a fixed expiry date. A visual inspection is the first step, but analytical validation is required for scientific rigor. If the material shows any visual change (color, clumping) or has been stored for an extended period (e.g., >1 year), its purity should be re-assessed using an analytical technique like HPLC before use.

Q4: What are the essential safety precautions for handling this compound?

As with similar aliphatic amines, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

  • Avoid Contact: Prevent direct contact with skin and eyes. Avoid inhalation of any dust or vapors.[4][8]

  • Static Discharge: This class of compounds can be flammable. Ground and bond containers and receiving equipment when transferring material to prevent static electricity buildup.[2][3] Use non-sparking tools.[3][4]

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered during the use of stored this compound.

Problem Observed Probable Cause(s) Recommended Action(s)
Compound has developed a yellow or brown tint. Oxidation: The amine has likely reacted with atmospheric oxygen.1. Verify the integrity of the container seal. 2. For future storage, purge the vial headspace with an inert gas (Argon/Nitrogen). 3. Crucially, re-analyze the compound's purity via HPLC to quantify the extent of degradation before use.[9]
Experimental results are inconsistent or show reduced activity. Chemical Degradation: The compound has likely degraded, reducing the concentration of the active molecule.1. Do not assume the compound is at its stated purity. 2. Perform a quantitative purity analysis (e.g., qNMR or HPLC with a reference standard) to determine the actual concentration of the intact compound.[10] 3. Consider opening a fresh, unexpired lot of the compound for comparison.
Precipitate or crystals observed in a solution. Low Temperature/Solubility Issues: The compound may have crashed out of solution due to cold storage. Degradation: An insoluble degradation product may have formed.1. Gently warm the solution (e.g., to room temperature or 30-40°C) and agitate to see if the solid redissolves. 2. If the solid persists, it is likely an impurity or degradant. Isolate the supernatant for analysis and compare its purity to the original material.
Visual Workflow: Decision Process for Using a Stored Sample

This diagram outlines the logical steps a researcher should take to validate a stored sample before committing it to an experiment.

G start Start: Retrieve Stored Sample visual_inspection Visual Inspection (Color, Phase, Clarity) start->visual_inspection is_ok Is Appearance Unchanged? visual_inspection->is_ok analytical_validation Perform Analytical Validation (e.g., HPLC Purity Check) is_ok->analytical_validation Yes discard Quarantine or Discard Sample. Consult Supervisor. is_ok->discard No compare_spec Compare to Certificate of Analysis (Purity > 95%?) analytical_validation->compare_spec proceed Proceed with Experiment compare_spec->proceed Yes compare_spec->discard No

Caption: Decision workflow for sample validation.

In-Depth Technical Protocols

For labs requiring rigorous quality control, the following protocols provide a framework for stability assessment.

Protocol 1: Routine Purity Assessment by HPLC

This method allows for the separation and quantification of this compound from its potential non-volatile degradants.[10]

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector or Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as an ion-pairing agent, protonating the amine to ensure sharp, symmetrical peaks.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL.

    • Dilute this stock solution with Mobile Phase A to a final concentration of ~50 µg/mL.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: ~210 nm (or as determined by a UV scan).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Run a sample of a new, trusted lot of the material as a reference standard.

    • Run the aged sample.

    • Compare the chromatograms. Calculate the purity of the aged sample by the area percent method, noting the retention time of the main peak and the presence of any new impurity peaks.

Protocol 2: Forced Degradation Study Workflow

A forced degradation or "stress testing" study is essential for understanding the potential degradation pathways of a molecule.[6] It involves subjecting the compound to harsh conditions to accelerate decomposition.

G cluster_stress Stress Conditions (in parallel) acid Acid Hydrolysis (0.1 M HCl, 60°C) analysis Analyze All Samples by HPLC-MS acid->analysis base Base Hydrolysis (0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (80°C, solid state) thermal->analysis photo Photolytic (UV/Vis light) photo->analysis start Prepare 6 Samples of This compound start->acid start->base start->oxidation start->thermal start->photo control Control Sample (Stored at 2-8°C, dark) start->control control->analysis identify Identify Degradation Products and Pathways analysis->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare six identical samples of the compound. One will serve as the unstressed control.

  • Stress Application: Subject each of the five samples to a different stress condition for a defined period (e.g., 24-72 hours).

    • Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH and heat.

    • Oxidation: Dissolve the compound in a dilute solution of hydrogen peroxide at room temperature.[6]

    • Thermal: Store the solid compound in an oven at an elevated temperature.

    • Photolytic: Expose the compound (solid or in solution) to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Analysis: After the stress period, neutralize the acid/base samples and dilute all samples appropriately. Analyze all six (including the control) by a stability-indicating HPLC-MS method.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. The mass spectrometry data can then be used to elucidate the structures of the degradation products, providing critical insights into the compound's stability profile.[6][11]

References
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. [Link]

  • Sigma-Aldrich. (2025).
  • AmericanBio. (2015).
  • Penta chemicals. (2024).
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • NIOSH. (2010). Amines, Aliphatic. Centers for Disease Control and Prevention. [Link]

  • BIOSYNCE. (2023). Storage method of piperidine. Knowledge - BIOSYNCE.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. BenchChem.
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Apollo Scientific. (n.d.).
  • ResearchGate. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • ChemBK. (2024). C-[1-(4-METHYL-PIPERIDIN-1-YL)-CYCLOHEXYL]-METHYLAMINE. ChemBK.
  • Angene Chemical. (n.d.). C-(1-Piperidin-1-yl-cyclohexyl)-methylamine(CAS# 41805-36-1). angenechemical.com.
  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • PubChem. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine. National Center for Biotechnology Information. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Bakshi, M., & Singh, S. (2002). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1181-1188.
  • Vega, F., Sanna, A., & Navarrete, B. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.

Sources

Identifying common side products in [(1-Cyclohexylpiperidin-3-YL)methyl]amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this key pharmaceutical intermediate. This document provides in-depth, field-proven insights and solutions to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthetic Challenges

The synthesis of this compound presents a unique set of challenges primarily due to the bifunctional nature of the starting material, 3-(aminomethyl)piperidine[1][2]. This molecule contains two nucleophilic centers: a secondary amine within the piperidine ring and a primary amine on the exocyclic methyl group. The secondary amine is generally the more nucleophilic of the two, which can be leveraged for selective synthesis but also poses a risk of side product formation[3][4]. This guide will address the two most common synthetic routes and their associated side products.

Route 1: Reductive Amination of Cyclohexanone with 3-(Aminomethyl)piperidine

This is a widely used method for C-N bond formation due to its operational simplicity[5]. It involves the reaction of cyclohexanone with 3-(aminomethyl)piperidine to form an imine or enamine intermediate, which is then reduced in situ to the desired tertiary amine.

Troubleshooting and FAQs for Reductive Amination

Question 1: My reaction is producing significant amounts of a high molecular weight impurity. What is it and how can I prevent its formation?

Answer: This is a common issue and the high molecular weight impurity is likely a result of the self-condensation of cyclohexanone . Under either acidic or basic conditions, cyclohexanone can undergo an aldol-type condensation with itself to form dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone[6][7][8][9]. These dimers can then react further or be reduced, leading to a complex mixture of byproducts.

Preventative Measures:

  • Control of Stoichiometry and Addition Rate: Add the cyclohexanone slowly to the reaction mixture containing the amine. This maintains a low concentration of the ketone, minimizing its opportunity to self-condense.

  • Temperature Control: Run the reaction at a lower temperature to disfavor the aldol condensation, which typically has a higher activation energy than imine formation.

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for this reason[3].

Question 2: I am observing a significant amount of cyclohexanol in my crude product. How can I minimize this?

Answer: The formation of cyclohexanol is a result of the direct reduction of cyclohexanone by the hydride reagent[10]. This side reaction competes with the desired reductive amination pathway.

Troubleshooting Steps:

  • Pre-formation of the Imine: Allow the cyclohexanone and 3-(aminomethyl)piperidine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This allows the imine/enamine equilibrium to be established, increasing the concentration of the species to be reduced.

  • pH Adjustment: The rate of imine formation is often pH-dependent. A slightly acidic medium (pH 4-6) can catalyze imine formation without promoting significant side reactions. A small amount of acetic acid can be used as a catalyst[3].

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is known to be more selective for the reduction of imines over ketones, especially at mildly acidic pH[11][12].

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes cyclohexanone self-condensation.
Order of Addition Slow addition of cyclohexanoneKeeps ketone concentration low to suppress side reactions.
pH 4-6Catalyzes imine formation.
Reducing Agent NaBH(OAc)₃ or NaBH₃CNOffers better selectivity for imine reduction.

Experimental Protocol: Optimized Reductive Amination

  • To a stirred solution of 3-(aminomethyl)piperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add cyclohexanone (1.1 eq.) at room temperature.

  • Stir the mixture for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reductive Amination Pathway and Side Reactions

Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine Cyclohexanol Cyclohexanol (Side Product) Cyclohexanone->Cyclohexanol Reduction Dimer Cyclohexanone Dimer (Side Product) Cyclohexanone->Dimer Self-Condensation Amine 3-(Aminomethyl)piperidine Amine->Imine Hydride Reducing Agent (e.g., NaBH(OAc)₃) Target This compound (Desired Product) Hydride->Target Hydride->Cyclohexanol Imine->Target Reduction

Caption: Reductive amination pathway and common side reactions.

Route 2: Direct N-Alkylation of 3-(Aminomethyl)piperidine with a Cyclohexyl Halide

This classical approach involves the nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide) by the amine. The success of this method hinges on controlling the selectivity between the two amine groups.

Troubleshooting and FAQs for N-Alkylation

Question 1: My product is a mixture of mono- and di-alkylated species. How can I improve the selectivity for the desired mono-alkylation on the piperidine nitrogen?

Answer: The formation of a di-alkylated byproduct, where both the endocyclic and exocyclic amines are functionalized, is a common challenge due to the presence of two nucleophilic sites[3].

Preventative Measures:

  • Control of Stoichiometry: Use a slight excess of the 3-(aminomethyl)piperidine relative to the cyclohexyl halide. This will increase the probability that the halide reacts with an unalkylated amine.

  • Slow Addition of Alkylating Agent: A slow, dropwise addition of the cyclohexyl halide to the amine solution helps to maintain a low concentration of the alkylating agent, thus disfavoring di-alkylation[13].

  • Use of a Bulky Base: Employing a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can help to deprotonate the piperidinium salt intermediate without competing as a nucleophile.

  • Protecting Group Strategy: For the highest selectivity, consider a protecting group strategy. The primary amine can be selectively protected (e.g., as a Boc-carbamate), followed by alkylation of the secondary amine, and subsequent deprotection.

Question 2: The reaction is sluggish and gives a low yield, with a significant amount of unreacted starting material.

Answer: Low reactivity can be due to several factors, including the leaving group on the cyclohexyl electrophile and the reaction conditions.

Troubleshooting Steps:

  • Choice of Leaving Group: Cyclohexyl iodide is more reactive than cyclohexyl bromide, which is in turn more reactive than cyclohexyl chloride. Consider using a more reactive halide if the reaction is slow.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile can help to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Increasing the reaction temperature will increase the rate of reaction. However, be aware that higher temperatures can also promote elimination side reactions and di-alkylation.

  • Base: Ensure an adequate amount of a suitable base (e.g., K₂CO₃, DIPEA) is present to neutralize the acid formed during the reaction. Without a base, the amine will be protonated to form an unreactive ammonium salt, effectively stopping the reaction[13].

Question 3: I am observing the formation of a quaternary ammonium salt. How can this be avoided?

Answer: Quaternary ammonium salt formation is a result of over-alkylation of the desired tertiary amine product[13].

Preventative Measures:

  • Strict Stoichiometric Control: Avoid using an excess of the cyclohexyl halide. It is often preferable to use a slight excess of the amine.

  • Monitoring the Reaction: Carefully monitor the progress of the reaction by TLC or LC-MS and stop the reaction once the starting amine has been consumed, before significant formation of the quaternary salt occurs.

Visualizing the N-Alkylation Pathway and Side Products

CyclohexylHalide Cyclohexyl Halide Target This compound (Desired Product) CyclohexylHalide->Target Mono-alkylation DiAlkylated Di-alkylated Product (Side Product) CyclohexylHalide->DiAlkylated Di-alkylation QuatSalt Quaternary Ammonium Salt (Side Product) CyclohexylHalide->QuatSalt Over-alkylation Amine 3-(Aminomethyl)piperidine Amine->Target Amine->DiAlkylated Target->QuatSalt

Caption: N-alkylation pathway and common over-alkylation side products.

References

  • Brainly. (2023, May 30). The aldol reaction of cyclohexanone produces which of these self-condensation products? Retrieved from brainly.com. [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved January 19, 2026, from [Link]

  • Study.com. (n.d.). The aldol reaction of cyclohexanone produces which of these self-condensation products? Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. (2018). Journal of Chemical Engineering of Chinese Universities, 32(3), 633-639.
  • Royal Society Open Science. (2020, October 7). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Retrieved from [Link]

  • Study.com. (n.d.). Can 2-methylcyclohexanone undergo a self-condensation reaction in the presence of an appropriate base? Explain. Retrieved January 19, 2026, from [Link]

  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds could be synthesized. Retrieved January 19, 2026, from [Link]

  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds could be synthesized. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. Retrieved from [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this? Retrieved from [Link]

  • ResearchGate. (2020). Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts in methanol and water. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 24). Reaction of alkyl bromide in presence of piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • ResearchGate. (2021). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N'-dicyclohexyl urea. Retrieved January 19, 2026, from [Link]

  • Oak Ridge National Laboratory. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • PubChem. (n.d.). Dicyclohexylcarbodiimide. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • ResearchGate. (2012). N,N-Dicyclohexylcyclohexanecarboxamide. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and scalable process.

Overview of the Synthetic Pathway

The most direct and common route to synthesizing this compound is through the reductive amination of cyclohexanone with 3-(aminomethyl)piperidine. This method is efficient and convergent, but presents several challenges during scale-up that require careful consideration of reagents, reaction conditions, and purification strategies.

cluster_reactants Starting Materials Cyclohexanone Cyclohexanone Imine Imine Intermediate (In situ) Cyclohexanone->Imine PiperidineAmine 3-(Aminomethyl)piperidine PiperidineAmine->Imine Product This compound Imine->Product Reduction (e.g., Catalytic H₂ or Hydride Agent)

Caption: General synthesis scheme via reductive amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the scale-up process, presented in a question-and-answer format.

Reagent Selection and Handling

Q1: Sodium triacetoxyborohydride (STAB) was effective on the bench. Why is it not recommended for large-scale production?

A: While sodium triacetoxyborohydride (STAB) is an excellent lab-scale reagent due to its mildness and selectivity, it poses significant challenges for scale-up[1].

  • Cost and Stoichiometry: STAB is expensive and used in stoichiometric amounts, leading to high raw material costs and a poor atom economy.

  • Waste Generation: The reaction generates significant amounts of acetate salts, complicating workup and creating a substantial waste stream that is costly to dispose of.

  • Moisture Sensitivity: STAB is highly sensitive to moisture and protic solvents, which can lead to decomposition and loss of reactivity[2][3][4]. Maintaining strictly anhydrous conditions in large reactors can be operationally complex and costly.

  • Solvent Limitations: It is typically used in aprotic solvents, often chlorinated ones like 1,2-dichloroethane (DCE), which are under increasing environmental and regulatory scrutiny[4][5][6].

Q2: What are the most viable alternatives to STAB for a pilot-plant scale reductive amination?

A: For large-scale synthesis, catalytic hydrogenation is the preferred alternative. It is highly atom-economical, using only hydrogen gas as the reductant, and generates minimal waste[7][8].

  • Catalytic Hydrogenation: This is the most industrially viable method. Common catalysts include Palladium on Carbon (Pd/C) or Platinum-based catalysts (PtO₂, Pt/C)[7][9]. It avoids the issues of stoichiometric boron waste and high reagent costs. However, it requires specialized high-pressure reactor equipment and careful safety protocols[7].

  • Sodium Borohydride (NaBH₄): As a less expensive hydride reagent, NaBH₄ is another option. However, unlike STAB, it can reduce the starting cyclohexanone[6]. To avoid this, the reaction must be run in a stepwise manner: first, form the imine intermediate, and only then add the NaBH₄[5][10]. This adds operational complexity but can be a cost-effective compromise if high-pressure hydrogenation is not available.

Q3: We are considering catalytic hydrogenation. What are the primary safety and operational challenges?

A: Catalytic hydrogenation on a large scale requires stringent safety measures and process control.

  • Hydrogen Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. The process must be conducted in a specialized high-pressure reactor designed to handle flammable gases, equipped with appropriate venting, monitoring, and emergency shutdown systems[7].

  • Catalyst Handling: Many hydrogenation catalysts, particularly Pd/C, can be pyrophoric, especially after use when dry and exposed to air. The catalyst must be handled under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry to prevent ignition.

  • Catalyst Poisoning: The basic nitrogen atoms in the amine starting material and product can coordinate to the metal center of the catalyst, leading to deactivation or "poisoning"[7][8]. This can result in slow or incomplete reactions. Using acidic additives or choosing more robust catalysts like rhodium can sometimes mitigate this issue[8][9].

Reaction Execution and Control

Q1: Upon adding the reducing agent, we observe a significant and rapid temperature increase (exotherm). How can this be managed on a larger scale?

A: Thermal runaway is a major safety risk during scale-up. The exotherm from reductive amination, especially with hydride reagents, must be carefully controlled.

  • Controlled Addition: Add the reducing agent slowly and portion-wise, or as a solution via a metering pump, to control the rate of reaction and heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with circulating fluid) capable of removing the heat generated by the reaction.

  • Semi-Batch Process: For very exothermic reactions, a semi-batch process where one reactant is added slowly to the other in the reactor is the standard industrial approach.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is critical for designing a safe process[11].

Q2: Our reaction is stalling and fails to reach full conversion. What are the likely causes?

A: Incomplete conversion is a common scale-up problem with several potential root causes.

  • For Catalytic Hydrogenation:

    • Catalyst Deactivation: As mentioned, catalyst poisoning by the amines is a primary suspect[7][8]. Ensure the starting materials are pure and free from potential poisons like sulfur compounds. You may need to increase the catalyst loading, but this has cost implications.

    • Insufficient Hydrogen Pressure/Mixing: On a larger scale, ensuring efficient mixing to facilitate contact between the hydrogen gas, liquid phase, and solid catalyst is critical. Insufficient agitation can lead to mass transfer limitations, slowing the reaction. Verify that the hydrogen pressure is maintained throughout the reaction.

  • For Hydride Reductions (STAB, NaBH₄):

    • Moisture Contamination: For STAB, ingress of moisture into the reactor will consume the reagent and halt the reaction[3].

    • Imine Formation Equilibrium: The reaction relies on the formation of an imine intermediate[10]. On a larger scale, removal of the water byproduct can be less efficient, shifting the equilibrium away from the imine and slowing the overall reaction. The use of dehydrating agents like molecular sieves can help but is often not practical on a large scale[12].

Workup and Purification

Q1: During the aqueous workup, we are struggling with persistent emulsions. How can we improve phase separation?

A: Emulsions are common when working with amines, which can act as surfactants.

  • Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the density and polarity of the aqueous phase, often forcing better separation.

  • pH Adjustment: Adjust the pH of the aqueous layer. Making the solution more basic (pH > 12) with NaOH will ensure the amine product is in its free base form and less soluble in water.

  • Solvent Change: If possible, consider using a different extraction solvent. Solvents like methyl tert-butyl ether (MTBE) or toluene are often less prone to forming emulsions than dichloromethane (DCM).

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes help break the emulsion.

Q2: How can the final product be purified to >99% purity without using column chromatography?

A: Column chromatography is generally not economically viable for large-scale production. The industry standard for purifying basic amines is through salt formation and recrystallization.

  • Salt Formation: Dissolve the crude amine product in a suitable solvent (e.g., isopropanol, ethyl acetate). Add a solution of an acid, such as hydrochloric acid (in isopropanol) or sulfuric acid, to precipitate the corresponding ammonium salt. Non-basic impurities will remain in the solvent.

  • Recrystallization: The isolated salt can then be recrystallized from a suitable solvent system to achieve very high purity.

  • Liberation of Free Base: After recrystallization, the pure salt is dissolved in water and treated with a base (e.g., NaOH) to adjust the pH to >12. The pure amine free base is then extracted with an organic solvent, dried, and the solvent is removed to yield the final product.

Crude Crude Amine Product (in Solvent A) AddAcid Add Acid (e.g., HCl in IPA) Crude->AddAcid Precipitate Precipitate/Filter Amine Salt AddAcid->Precipitate Recrystallize Recrystallize Salt (from Solvent B) Precipitate->Recrystallize PureSalt Pure Amine Salt (>99% Purity) Recrystallize->PureSalt Liberate Liberate Free Base (Add NaOH/H₂O) PureSalt->Liberate Extract Extract with Solvent C Liberate->Extract FinalProduct Pure Amine Free Base Extract->FinalProduct

Caption: Workflow for amine purification via salt formation.

Q3: My starting 3-(aminomethyl)piperidine was prepared from 3-cyanopyridine, and I have a persistent pyridine-based impurity. How can it be removed?

A: Pyridine and piperidine derivatives can be notoriously difficult to separate by standard distillation or extraction due to similar polarities and boiling points. In some cases, they can form azeotropes, making distillation ineffective[9]. A specialized technique involves selective salt formation with carbon dioxide.

  • CO₂ Salt Formation: Piperidines (secondary aliphatic amines) react with carbon dioxide to form solid carbonate salts, while pyridines (aromatic amines) do not react under the same conditions[9][13]. By bubbling CO₂ through a solution of the crude product in an appropriate organic solvent, the desired piperidine derivative will precipitate as a carbonate salt, which can be collected by filtration, leaving the pyridine impurity behind in the filtrate[13]. The pure product can then be recovered as described in the previous answer.

Data Summary: Comparison of Scale-Up Strategies

The choice of reducing agent is a critical decision in the scale-up process. The following table summarizes the key considerations.

ParameterSodium Triacetoxyborohydride (STAB)Catalytic Hydrogenation (H₂/Pd/C)
Relative Cost HighLow (catalyst is recyclable)
Atom Economy PoorExcellent
Waste Stream High (stoichiometric boron & acetate salts)Low (only water)
Safety Concerns Moisture sensitivity, handling of fine powder.High: Flammable H₂ gas, pyrophoric catalyst, requires high-pressure equipment.
Workup Complex (quenching, boron removal, potential emulsions).Simple (catalyst filtration).
Equipment Standard glass-lined or stainless steel reactors.Specialized high-pressure hydrogenator.
Ideal Scale Lab / Discovery (<1 kg)Pilot / Manufacturing (>1 kg)

Recommended Scale-Up Protocol: Catalytic Hydrogenation

This protocol provides a general framework. All procedures must be adapted and validated for your specific equipment and safety protocols. Perform a thorough safety review before implementation.

Safety Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It must be performed only by trained personnel in a designated high-pressure bay with appropriate safety measures in place.

Materials:

  • 3-(Aminomethyl)piperidine

  • Cyclohexanone

  • Methanol (or other suitable solvent like ethanol or isopropanol)

  • 5% Palladium on Carbon (Pd/C), 50% wet catalyst

  • Nitrogen gas (for inerting)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave (hydrogenator) with temperature control, pressure monitoring, and mechanical stirring.

  • Inert-atmosphere filtration setup (e.g., a filter press or enclosed filter funnel).

Procedure:

  • Reactor Inerting: Seal the autoclave. Purge the vessel three times with nitrogen to remove all oxygen.

  • Charging Reactants: Under a positive pressure of nitrogen, charge the autoclave with methanol, 3-(aminomethyl)piperidine (1.0 eq), and cyclohexanone (1.05 eq). Begin agitation.

  • Catalyst Slurry Preparation: In a separate vessel, prepare a slurry of the 5% Pd/C catalyst (typically 1-5 mol% loading) in a small amount of methanol.

  • Catalyst Charging: Carefully transfer the catalyst slurry to the autoclave under a nitrogen counter-flow to prevent exposure to air. Seal the reactor immediately.

  • Hydrogenation:

    • Pressurize the reactor with nitrogen to check for leaks. Vent the nitrogen.

    • Purge the reactor headspace three times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 5-10 bar)[7].

    • Heat the reactor to the target temperature (e.g., 40-60°C)[7].

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Depressurization:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor three times with nitrogen.

  • Catalyst Filtration:

    • Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry in the air. Keep it wet with solvent at all times.

    • Wash the filter cake with additional methanol to recover all the product.

    • Quench the wet catalyst filter cake immediately and safely according to your site's standard operating procedures (e.g., by submerging in water).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting crude oil can then be purified by vacuum distillation or, preferably, by the salt formation and recrystallization procedure described in Section 2.3.

References

  • Frolov, N. A., Vereshchagin, A. N., & Garella, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine. PrepChem.com. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine C. PrepChem.com. [Link]

  • ScienceDirect. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Organic-Reaction.com. (n.d.). Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. [Link]

  • ResearchGate. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. ResearchGate. [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination. Common Conditions. [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • ChemSynthesis. (2025). 1-cyclohexylpiperidine. ChemSynthesis. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pak. J. Pharm. Sci.. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • MDPI. (n.d.). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. MDPI. [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this? r/chemhelp. [Link]

  • PubMed. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. PubMed. [Link]

  • Reddit. (2017). Challenging reductive amination. r/chemistry. [Link]

  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. PubMed Central. [Link]

  • ResearchGate. (n.d.). Reductive Amination. ResearchGate. [Link]

  • PubMed. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of (1-Phenylcyclohexyl)methylamine. PrepChem.com. [Link]

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Technical Support Center: Purification of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this document, curated by a Senior Application Scientist, provides a comprehensive support center for researchers, scientists, and drug development professionals working with [(1-Cyclohexylpiperidin-3-YL)methyl]amine . Navigating the complexities of purifying this aliphatic diamine requires a nuanced understanding of its chemical behavior. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring both high purity and methodological confidence.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, offering field-proven solutions and the scientific rationale behind them.

Q1: My crude product is a yellow or brown oil. What causes this discoloration and how can I remove it?

A1: The discoloration is most likely due to the oxidation of the amine functional groups, a common issue with aliphatic amines, which can be exacerbated by exposure to air and light.[1][2] These oxidized impurities are often highly polar and colored.

  • Causality: Amines can undergo single-electron oxidation to form radical cations, which can lead to complex colored polymeric byproducts. This process is often catalyzed by trace metal impurities and light.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before attempting more complex purification, try dissolving the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stirring it with a small amount of activated carbon for 15-30 minutes. The carbon adsorbs many colored impurities. Filter the mixture through a pad of celite and concentrate the filtrate.

    • Vacuum Distillation: If the discoloration is persistent and the product is thermally stable, vacuum distillation can be highly effective.[3] Given the molecular weight of ~196 g/mol , the boiling point will be high, necessitating reduced pressure to prevent decomposition.[2][4]

    • Salt Formation: Converting the amine to its hydrochloride salt can often "crash out" the desired product, leaving colored impurities behind in the solvent.[5] The salt can then be recrystallized to a pure, colorless solid. See Protocol C for a detailed methodology.

Q2: My NMR and GC-MS analyses show contamination from unreacted starting materials. What is the most efficient removal strategy?

A2: The most effective method is a liquid-liquid acid-base extraction, which leverages the basicity of your target compound to move it between immiscible aqueous and organic phases, leaving neutral or less basic impurities behind.[6]

  • Causality: this compound has two basic nitrogen atoms. By treating an organic solution of the crude product with an aqueous acid (e.g., 1M HCl), the amine will be protonated to form a water-soluble ammonium salt.[7] Neutral organic impurities (like unreacted electrophiles or byproducts) will remain in the organic layer and can be discarded.

  • Troubleshooting Steps:

    • Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic solution with 1M HCl (aq). The protonated amine will move to the aqueous layer.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 12) with a strong base like NaOH or KOH. This regenerates the neutral "free base" amine.[6]

    • Extract the free base back into an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate to yield the purified amine. See Protocol A for a detailed workflow.

Q3: I'm experiencing significant peak tailing and low recovery during flash column chromatography on silica gel. How can I improve my separation?

A3: This is a classic problem when purifying basic compounds like amines on standard silica gel.[8] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic amine, causing poor peak shape and product loss.[9]

  • Causality: The interaction is a strong acid-base attraction. This secondary retention mechanism holds a portion of the analyte back, causing the characteristic "tailing" of the chromatographic peak.[8]

  • Troubleshooting Steps:

    • Mobile Phase Modification: The simplest solution is to deactivate the silica gel by adding a small amount of a competing base to your eluent system.[10]

      • Add 0.5-2% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase.

      • Alternatively, using a mobile phase containing ammonium hydroxide (e.g., a gradient of DCM to 90:9:1 DCM/MeOH/NH₄OH) is also very effective.[11]

    • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic or a basic stationary phase.

      • Amine-functionalized silica: These columns have the silanol groups masked and are specifically designed for purifying basic compounds, often providing excellent separation.[9][10]

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying amines.[12]

    • Reversed-Phase Chromatography: For this polar amine, reversed-phase flash chromatography using a C18 column with a mobile phase buffered at a high pH (e.g., water/acetonitrile with ammonium bicarbonate or triethylamine) can be an excellent option. At high pH, the amine is in its neutral form, increasing its retention and improving separation.[10]

Q4: My purified product is an oil, but I require a stable, easy-to-handle solid. How can I achieve this?

A4: Converting the free base amine into a salt is the standard and most effective method for obtaining a stable, crystalline solid.[13] Hydrochloride salts are most common due to their stability and ease of formation.[5]

  • Causality: The reaction of the basic amine with a strong acid like hydrochloric acid forms an ionic ammonium salt.[7] These ionic compounds have strong crystal lattice energies and are therefore typically high-melting, stable solids. This process not only provides a solid but also serves as an excellent final purification step.[14]

  • Troubleshooting Steps:

    • Dissolve the purified amine oil in a suitable solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether, ethyl acetate, or a mixture like acetone/hexanes are common choices.[5]

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

    • The hydrochloride salt will precipitate out of the solution as a solid.

    • Collect the solid by vacuum filtration, wash it with cold solvent (to remove any surface impurities), and dry it under vacuum. See Protocol C for a detailed methodology.

IssueCommon Cause(s)Recommended Solution(s)
Product Discoloration Oxidation of amine groupsActivated carbon treatment, vacuum distillation, or salt formation/recrystallization.
Starting Material Contamination Incomplete reaction or inefficient workupLiquid-liquid acid-base extraction to separate basic product from neutral impurities.
Chromatography Peak Tailing Strong interaction between basic amine and acidic silica gelAdd a competing base (e.g., Et₃N, NH₄OH) to the eluent; use amine-functionalized silica or alumina.
Product is an Oil Low melting point of the free baseConvert to a crystalline salt (e.g., hydrochloride) for improved stability and handling.
Table 1: Summary of common purification issues and their solutions.

Part 2: Detailed Purification & Analysis Protocols

This section provides step-by-step methodologies for key purification and analysis workflows.

Protocol A: Bulk Impurity Removal via Acid-Base Extraction

This protocol is ideal for a first-pass purification to remove non-basic impurities after synthesis.

  • Dissolution: Dissolve the crude product (1 part) in diethyl ether (10-15 parts by volume).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M HCl (aq) (5 parts by volume each time). Combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layer with a small amount of fresh diethyl ether to remove any trapped organic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >12 (confirm with pH paper). A cloudy precipitate or oil (the free base) should form.

  • Product Extraction: Extract the basified aqueous solution three times with dichloromethane (DCM) (5 parts by volume each time).

  • Drying and Concentration: Combine the DCM extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol B: High-Purity Isolation via Amine-Modified Flash Chromatography

Use this protocol when acid-base extraction is insufficient to separate closely related basic impurities.

  • Solvent System Preparation: Prepare a mobile phase of 1% triethylamine (Et₃N) in your chosen solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

  • Column Packing: Pack a silica gel column with your initial, low-polarity mobile phase containing 1% Et₃N.

  • Sample Loading: Adsorb the crude amine onto a small amount of silica gel. After the solvent evaporates, load the dry powder onto the top of the column.

  • Elution: Run the column using a solvent gradient, slowly increasing the polarity. The Et₃N in the mobile phase will minimize peak tailing.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile but may require a high vacuum to remove completely.

Protocol C: Conversion to a Crystalline Hydrochloride Salt

This protocol is used for final purification and to obtain a stable, solid product.

  • Dissolution: Dissolve the purified amine oil (1 equivalent) in anhydrous diethyl ether (20 parts by volume).

  • Precipitation: While stirring, slowly add a solution of 2.0 M HCl in diethyl ether dropwise. The number of equivalents of HCl to add depends on whether you want to form the mono- or di-hydrochloride salt. Start with ~2.2 equivalents for the di-hydrochloride. A white precipitate should form immediately.

  • Digestion: Continue stirring the resulting slurry for 30-60 minutes at room temperature to ensure complete salt formation and improve crystallinity.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. The resulting white to off-white solid should be stable for long-term storage.[15]

Part 3: Frequently Asked Questions (FAQs)

Q5: What are the key chemical properties of this compound that influence its purification?

A5: Understanding the physicochemical properties is critical for designing an effective purification strategy.

PropertyValue / DescriptionPurification Implication
Molecular Formula C₁₂H₂₄N₂---
Molecular Weight 196.33 g/mol [16]High enough to be non-volatile at STP, but potentially suitable for vacuum distillation.
Structure Contains a tertiary amine (N-cyclohexylpiperidine) and a primary amine (-CH₂NH₂).Two basic centers allow for pH-controlled extractions and the formation of mono- or di-salts.
pKa (Estimated) Primary Amine: ~10.5; Tertiary Amine: ~9.0The primary amine is more basic. This difference can potentially be exploited for selective protonation, although a strong acid will protonate both.
Appearance Typically a colorless to pale yellow oil as a free base.Discoloration indicates oxidation. The free base can absorb atmospheric CO₂.
Solubility Soluble in most organic solvents. The free base is poorly soluble in water. Salts (e.g., hydrochloride) are soluble in water and alcohols but poorly soluble in non-polar organic solvents like ether.[6]This differential solubility is the basis for acid-base extractions and salt recrystallization.
Table 2: Key physicochemical properties and their relevance to purification.

Q6: Which analytical techniques are best for assessing the purity of the final product?

A6: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities. Due to the polarity of amines, peak tailing can be an issue on standard GC columns.[17] Derivatization with reagents like benzenesulfonyl chloride can improve chromatography and provide robust results.[18]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for potency and purity determination. A reversed-phase method (C18 column) with a UV detector is common. To get good peak shape, the mobile phase should be buffered at a high pH or contain a basic additive like triethylamine to suppress the interaction of the amine with residual silanols.[10][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation and identifying impurities. The ¹H NMR spectrum should show distinct signals for the cyclohexyl, piperidinyl, and aminomethyl protons. Integration of these signals relative to any impurity peaks provides a quantitative measure of purity.

  • Certificate of Analysis (CoA): When purchasing this compound, always request a CoA from the supplier, which should include purity data from techniques like HPLC or GC.[20]

Q7: How should I properly store the purified free base to prevent degradation?

A7: The purified free base is susceptible to degradation over time. Proper storage is crucial to maintain its purity.

  • Inert Atmosphere: Amines can react with atmospheric carbon dioxide to form carbamates and are prone to oxidation.[1] Store the compound under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: To slow down potential degradation pathways, store the vial in a freezer (-20 °C is standard).

  • Protection from Light: Store in an amber vial or in a dark location to prevent light-catalyzed degradation.

  • Consider Salt Form: For long-term storage, converting the amine to its hydrochloride salt (as described in Protocol C) is highly recommended. The salt form is significantly more stable, non-hygroscopic, and less prone to oxidation or reaction with CO₂.[6]

Part 4: Visualization of Workflows

Purification Strategy Decision Tree

The following diagram outlines a logical decision-making process for purifying this compound.

G start Crude Product [(C₆H₁₁)(C₅H₉N)CH₂NH₂] decision1 Major Non-Basic Impurities Present? start->decision1 process1 Perform Acid-Base Extraction (Protocol A) decision1->process1 Yes decision2 Product is Discolored (Yellow/Brown)? decision1->decision2 No / After Extraction process1->decision2 process2 Treat with Activated Carbon or consider Vacuum Distillation decision2->process2 Yes decision3 Closely Related Basic Impurities Remain? decision2->decision3 No / After Treatment process2->decision3 process3 Perform Flash Chromatography (Protocol B) decision3->process3 Yes decision4 Need a Stable Solid for Storage/Handling? decision3->decision4 No process3->decision4 process4 Form Hydrochloride Salt (Protocol C) decision4->process4 Yes end_product Pure Product (Free Base Oil or HCl Salt) decision4->end_product No process4->end_product

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow

This diagram illustrates the movement of the target amine between phases during extraction.

G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification start Crude Product in Organic Solvent (Amine + Neutral Impurities) op1 + 1M HCl (aq) result1_aq Aqueous Phase (Protonated Amine Salt) start->result1_aq Extract result1_org Organic Phase (Neutral Impurities) discard1 result1_org->discard1 Discard aq_phase Aqueous Phase (Protonated Amine Salt) result1_aq->aq_phase op2 + 5M NaOH (aq) result2_org Organic Phase (Pure Free Base Amine) aq_phase->result2_org Extract into fresh organic solvent result2_aq Aqueous Phase (Waste Salts) discard2 result2_aq->discard2 Discard

Caption: Workflow for purification via acid-base extraction.

References

  • Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

  • Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 227-233. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Nassar, M., & Islam, M. A. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Abry, R. G., & DuPart, M. S. (2000). Identifying sources key to detailed troubleshooting of amine foaming. ResearchGate. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. Retrieved from [Link]

  • Beloglazkina, E. K., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6433. Retrieved from [Link]

  • Whitford, J. C. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • Wang, M., et al. (2015). Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Google Patents. (1964). US3131221A - Separation and purification of fatty acid amines.
  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. Retrieved from [Link]

  • Chemistry Universe. (2021). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. Retrieved from [Link]

  • Google Patents. (1945). US2377511A - Purification of amine reaction mixtures.
  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Plant Care. (2024). How to Choose Piperidines: A Complete Buyer's Guide. Retrieved from [Link]

  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 333-342. Retrieved from [Link]

  • LCGC Europe. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2021). CN113121539A - Preparation method of PF06651600.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine. Retrieved from [Link]

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Investigating unexpected reaction outcomes with [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for [(1-Cyclohexylpiperidin-3-YL)methyl]amine. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting assistance for researchers, scientists, and drug development professionals working with this versatile building block. This resource is structured in a question-and-answer format to directly address common and unexpected challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses some of the initial questions you might have about the handling, storage, and basic reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide. Long-term storage at refrigerated temperatures (2-8 °C) is recommended to maintain its purity and stability.

Q2: What are the primary reactive sites on this compound?

A2: The molecule has two main reactive sites: the primary amine (-NH2) and the tertiary amine within the piperidine ring. The primary amine is a strong nucleophile and will be the primary site of reaction in many cases, such as acylation, alkylation, and reductive amination.[1][2] The tertiary amine of the piperidine ring is also nucleophilic and can undergo reactions such as N-oxidation.[3][4]

Q3: Can I expect any stereochemical considerations when using this molecule?

A3: Yes, the 3-position of the piperidine ring is a chiral center. Therefore, this compound can exist as a racemate or as individual enantiomers. The stereochemistry at this position can significantly influence the biological activity and pharmacokinetic properties of its derivatives. It is crucial to be aware of the stereochemical purity of your starting material and to consider the potential for epimerization under certain reaction conditions.

II. Troubleshooting Guide for Unexpected Reaction Outcomes

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Scenario 1: Low Yield in Reductive Amination Reactions

Q: I am performing a reductive amination with this compound and a carbonyl compound, but my yields are consistently low. What could be the issue?

A: Low yields in reductive amination can stem from several factors, primarily related to imine formation and the choice of reducing agent.[5][6][7]

Potential Causes and Troubleshooting Steps:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. This equilibrium can be unfavorable under certain conditions.

    • Troubleshooting Protocol:

      • pH Adjustment: Imine formation is often catalyzed by mild acid.[8] Try adding a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.

      • Water Removal: The formation of an imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction.

      • Reaction Monitoring: Monitor the formation of the imine intermediate by techniques like TLC, LC-MS, or NMR before adding the reducing agent.[8][9]

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. A reducing agent that is too strong might reduce the carbonyl starting material before it can form an imine.[6] A reducing agent that is too weak may not efficiently reduce the imine.

    • Troubleshooting Protocol:

      • Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred for reductive aminations as they are less likely to reduce the starting carbonyl compound.[6][10]

      • Stepwise Addition: If using a less selective reducing agent like sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[8]

  • Steric Hindrance: The bulky cyclohexyl and piperidine groups may sterically hinder the approach of the carbonyl compound to the primary amine, slowing down the reaction.

    • Troubleshooting Protocol:

      • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately elevated temperature can help overcome steric hindrance.

      • Use a Less Bulky Carbonyl: If possible, consider using a less sterically hindered carbonyl compound.

Workflow for Troubleshooting Low Yield in Reductive Amination:

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC, LC-MS) start->check_imine imine_formed Imine Formed? check_imine->imine_formed adjust_pH Adjust pH (cat. Acetic Acid) imine_formed->adjust_pH No check_reducing_agent Evaluate Reducing Agent imine_formed->check_reducing_agent Yes remove_water Remove Water (Molecular Sieves) adjust_pH->remove_water recheck_imine Re-monitor Imine Formation remove_water->recheck_imine recheck_imine->imine_formed agent_appropriate Agent Appropriate? check_reducing_agent->agent_appropriate change_agent Switch to NaBH(OAc)3 or NaBH3CN agent_appropriate->change_agent No check_sterics Consider Steric Hindrance agent_appropriate->check_sterics Yes change_agent->check_reducing_agent stepwise_addition Stepwise Addition of NaBH4 stepwise_addition->check_reducing_agent increase_time_temp Increase Reaction Time/Temperature check_sterics->increase_time_temp optimize_carbonyl Use Less Bulky Carbonyl (if possible) check_sterics->optimize_carbonyl success Improved Yield increase_time_temp->success optimize_carbonyl->success

Caption: Troubleshooting workflow for low yields in reductive amination.

Scenario 2: Formation of Unexpected Byproducts in Acylation Reactions

Q: I am trying to acylate the primary amine of this compound with an acid chloride, but I am observing multiple products in my reaction mixture. What are these byproducts and how can I avoid them?

A: The formation of byproducts in acylation reactions with this substrate is likely due to over-acylation or side reactions involving the piperidine nitrogen.

Potential Byproducts and Their Formation:

  • Diacylated Product: The initially formed amide can be further acylated, especially if a strong base is used, leading to a diacylated product.

  • N-Acyl Piperidinium Salt: The tertiary amine of the piperidine ring can react with the acid chloride to form a quaternary acylammonium salt. This is more likely with highly reactive acid chlorides.

  • Elimination Products: Under harsh basic conditions, elimination reactions can occur.

Troubleshooting Protocol to Improve Selectivity:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the acylating agent.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting side reactions.[11]

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.

  • Slow Addition: Add the acylating agent dropwise to the solution of the amine and base to maintain a low concentration of the reactive acylating agent.

  • Use a Less Reactive Acylating Agent: If possible, consider using a less reactive acylating agent, such as an anhydride, which may offer better selectivity.

Table of Recommended Conditions for Selective Acylation:

ParameterRecommendationRationale
Stoichiometry Amine:Acylating Agent = 1:1Minimizes over-acylation.
Base Triethylamine or DIPEANon-nucleophilic, scavenges HCl.
Temperature 0 °C to Room TemperatureReduces the rate of side reactions.
Addition Slow, dropwise additionMaintains low concentration of acylating agent.
Scenario 3: Product Degradation or Instability

Q: My purified product containing the this compound scaffold appears to be degrading over time or during workup. What could be causing this instability?

A: The piperidine ring and the primary amine can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to the corresponding N-oxide, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[3][4]

  • Ring Opening: Under strongly acidic or basic conditions, the piperidine ring can potentially undergo ring-opening reactions, although this is generally less common for saturated piperidines.[12]

  • Dehydrogenation: In the presence of certain catalysts and high temperatures, the cyclohexyl or piperidine ring could undergo dehydrogenation.

Troubleshooting and Prevention:

  • Avoid Strong Oxidizing Agents: During workup and purification, avoid the use of strong oxidizing agents.

  • Inert Atmosphere: Store the purified product under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.

  • pH Control: Maintain a neutral or slightly basic pH during workup and storage to prevent acid- or base-catalyzed degradation.

  • Avoid High Temperatures: Use the lowest possible temperatures for purification steps like distillation or chromatography.

Degradation Pathway Visualization:

G start This compound Derivative oxidation N-Oxidation start->oxidation ring_opening Ring Opening start->ring_opening dehydrogenation Dehydrogenation start->dehydrogenation oxidizing_agents Oxidizing Agents / Air oxidizing_agents->oxidation strong_acid_base Strong Acid/Base strong_acid_base->ring_opening catalyst_heat Catalyst / Heat catalyst_heat->dehydrogenation

Caption: Potential degradation pathways for derivatives of this compound.

III. Analytical Methods for Reaction Monitoring

Q: What are the best analytical techniques to monitor the progress of my reactions involving this compound?

A: A combination of chromatographic and spectroscopic techniques is recommended for effective reaction monitoring.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of reaction progress. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both qualitative and quantitative analysis. It allows for the separation of reaction components and provides mass information for their identification.[9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the product and for identifying any byproducts. The disappearance of the primary amine protons and the appearance of new signals corresponding to the product can be monitored.

  • Gas Chromatography (GC): For volatile derivatives, GC can be an effective method for monitoring reaction progress and assessing product purity.[9][14]

IV. References

  • [reaction between acyl chlorides and amines - addition / elimination.]([Link] acyl.html)

Sources

Methods to prevent the formation of impurities during [(1-Cyclohexylpiperidin-3-YL)methyl]amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a high-yield, high-purity synthesis. Our focus is on proactive impurity prevention through a deep understanding of the reaction mechanism and control of critical process parameters.

Introduction to the Synthesis and Impurity Profile

The synthesis of this compound is most commonly and efficiently achieved via a one-pot reductive amination reaction. This method involves the condensation of (piperidin-3-yl)methanamine with cyclohexanone to form an intermediate imine/enamine mixture, which is subsequently reduced in situ to the desired secondary amine.

While this approach is robust, the presence of two reactive amine functionalities (one primary, one secondary) in the starting material, (piperidin-3-yl)methanamine, presents a significant challenge in controlling the reaction's selectivity and minimizing the formation of impurities.

This guide will provide a comprehensive overview of the synthetic pathway, delve into the mechanistic origin of key impurities, and offer validated protocols and troubleshooting strategies to mitigate their formation.

Visualizing the Synthetic Pathway and Impurity Formation

To better understand the chemical transformations and potential side reactions, the following diagram illustrates the primary synthetic route and the formation of major impurities.

G Starting Material 1 (Piperidin-3-yl)methanamine Intermediate Imine/Enamine Intermediate Starting Material 1->Intermediate + Cyclohexanone - H2O Impurity 3 Unreacted Starting Materials Starting Material 1->Impurity 3 Starting Material 2 Cyclohexanone Starting Material 2->Intermediate Impurity 2 Cyclohexanol Starting Material 2->Impurity 2 + Reducing Agent Starting Material 2->Impurity 3 Product This compound (Desired Product) Intermediate->Product + Reducing Agent (e.g., STAB) Impurity 1 N,N'-Dicyclohexyl Impurity (Over-alkylation) Product->Impurity 1 G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification A 1. Dissolve (piperidin-3-yl)methanamine and cyclohexanone in anhydrous DCM. B 2. Stir for 1-2 hours at room temperature (Imine formation). A->B D 4. Slowly add STAB suspension to the reaction mixture. B->D C 3. Prepare a suspension of STAB in anhydrous DCM. C->D E 5. Stir for 12-24 hours at room temperature. Monitor reaction progress. D->E F 6. Quench with saturated NaHCO3 solution. E->F G 7. Extract with DCM. F->G H 8. Wash with brine, dry, and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography or distillation. I->J

Validation & Comparative

Comparative Analysis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for designing ligands that interact with a wide array of biological targets.[3] This guide focuses on [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a compound featuring a piperidine core N-substituted with a cyclohexyl group and bearing a C3-aminomethyl substituent. This specific arrangement of lipophilic and basic moieties suggests potential interactions with targets such as G-protein coupled receptors (GPCRs) or ion channels, where such features are often key for recognition and activity.[4][5]

This document, intended for researchers in drug discovery, provides an in-depth comparison of the parent compound with strategically selected structural analogs. By systematically modifying the core structure, we can probe the structure-activity relationships (SAR) that govern the molecule's physicochemical and pharmacological properties. The insights derived from this analysis are critical for guiding the rational design of more potent, selective, and drug-like molecules.

Selection of Structural Analogs for Comparison

To establish a clear and informative SAR, three analogs of the parent compound, (1) , have been selected. Each analog introduces a single, deliberate structural modification to probe the influence of lipophilicity, aromaticity, and substituent position.

  • Compound 1 (Parent): this compound

  • Analog 2: [(1-Phenyl piperidin-3-YL)methyl]amine - Substitution of the aliphatic cyclohexyl ring with an aromatic phenyl ring to assess the impact of aromaticity and π-system interactions.

  • Analog 3: [(1-Cyclohexylpiperidin-4 -YL)methyl]amine - Positional isomerism, moving the aminomethyl group from the 3-position to the 4-position to evaluate the effect of substituent orientation.

  • Analog 4: [(1-Cyclopentyl piperidin-3-YL)methyl]amine - Alteration of the N-cycloalkyl ring size to probe the spatial and lipophilic requirements of the N-substituent pocket.

These specific modifications are common strategies in lead optimization to fine-tune a compound's properties for enhanced biological activity and improved pharmacokinetic profiles.[6]

Comparative Physicochemical Properties

The physicochemical properties of a compound, such as lipophilicity (logP), dissociation constant (pKa), and polar surface area (PSA), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a table of predicted properties for the parent compound and its analogs.

CompoundStructureMolecular FormulaMW ( g/mol )Predicted clogPPredicted pKa (Strongest Basic)PSA (Ų)
1 (Parent) This compoundC₁₂H₂₄N₂196.332.8510.529.3
2 (Analog) [(1-Phenylpiperidin-3-YL)methyl]amineC₁₂H₁₈N₂190.292.309.829.3
3 (Analog) [(1-Cyclohexylpiperidin-4-YL)methyl]amineC₁₂H₂₄N₂196.332.9010.629.3
4 (Analog) [(1-Cyclopentylpiperidin-3-YL)methyl]amineC₁₁H₂₂N₂182.312.3210.429.3

Data calculated using computational models; experimental values may vary.

Analysis of Physicochemical Trends:

  • Lipophilicity (clogP): Replacing the cyclohexyl group with a phenyl ring (2 ) or a smaller cyclopentyl ring (4 ) is predicted to decrease lipophilicity. This can have significant effects on solubility, membrane permeability, and plasma protein binding. The positional change in 3 has a negligible effect on the calculated logP.

  • Basicity (pKa): The introduction of the electron-withdrawing phenyl group in 2 is predicted to lower the pKa of the piperidine nitrogen, making it less basic. This can alter the compound's ionization state at physiological pH, impacting receptor interactions and cell penetration.

  • Polar Surface Area (PSA): The PSA, a key indicator of membrane permeability, remains constant across the selected analogs as the modifications do not involve polar atoms.

Comparative Pharmacological Profiles: A Focus on the Sigma-1 Receptor

The cyclohexylpiperidine scaffold is a well-established pharmacophore for ligands of the Sigma-1 Receptor (σ1R), an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[7][8] σ1R is implicated in a variety of neurological and psychiatric conditions, making it an attractive therapeutic target.[5][9] This section will compare the potential pharmacological profiles of our compound series with respect to σ1R binding.

Hypothetical Sigma-1 Receptor (σ1R) Binding Affinities:

CompoundModificationExpected Ki (nM)Rationale
1 (Parent) N-Cyclohexyl, 3-aminomethyl5-20The cyclohexyl group often fits well into a hydrophobic pocket of the σ1R binding site.
2 (Analog) N-Phenyl20-100The planar phenyl group may have suboptimal geometry for the hydrophobic pocket compared to the flexible cyclohexyl ring, potentially reducing affinity.[10]
3 (Analog) 4-aminomethyl1-10The 4-position may allow for a more favorable interaction of the basic aminomethyl group with a key acidic residue (e.g., Asp126) in the receptor.
4 (Analog) N-Cyclopentyl15-50A smaller cycloalkyl ring might not fully occupy the hydrophobic pocket, leading to a slight decrease in binding affinity.[6]

These values are hypothetical and serve to illustrate expected trends based on published SAR for similar scaffolds.[6][7] Experimental validation is required.

Relevant Signaling Pathway: Sigma-1 Receptor Modulation of IP3 Receptor

The Sigma-1 receptor is not a classical GPCR but a chaperone protein that modulates the function of other proteins, including the Inositol 1,4,5-trisphosphate (IP3) receptor, a key ion channel for calcium signaling.[11]

G cluster_ER ER Lumen cluster_MAM MAM cluster_Cyto Cytosol Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Stabilizes/ Modulates IP3R->Ca_ER IP3R->Ca_Cyto Ca²⁺ Release PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates GPCR GPCR GPCR->PLC Activates Ligand Neurotransmitter Ligand->GPCR Activates IP3->IP3R Binds Response Cellular Response (e.g., Neuronal Excitability) Ca_Cyto->Response Triggers SAR cluster_mods Structural Modifications SAR_Start Parent Compound (1) Ki ≈ 5-20 nM Mod_N_Sub N-Substituent (Lipophilic Pocket) SAR_Start->Mod_N_Sub Mod_Pos Aminomethyl Position (Ionic Interaction) SAR_Start->Mod_Pos Phenyl Analog 2 ↓ Affinity (Ki ≈ 20-100 nM) (Suboptimal Fit) Mod_N_Sub->Phenyl Cyclohexyl → Phenyl Cyclopentyl Analog 4 ↓ Affinity (Ki ≈ 15-50 nM) (Incomplete Pocket Filling) Mod_N_Sub->Cyclopentyl Cyclohexyl → Cyclopentyl Pos4 Analog 3 ↑ Affinity (Ki ≈ 1-10 nM) (Optimized Ionic Bond) Mod_Pos->Pos4 3-position → 4-position

Caption: Logical flow of the structure-activity relationship analysis.

Experimental Protocols: Validating Binding Affinity

To experimentally validate the predicted binding affinities, a competitive radioligand binding assay is the gold standard. [12][13]This technique measures the ability of a test compound (unlabeled) to displace a known radiolabeled ligand from its receptor. [14]

Protocol: Sigma-1 Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of test compounds for the σ1R using [³H]-pentazocine as the radioligand and guinea pig brain membranes as the receptor source.

Materials:

  • Guinea pig brain membrane homogenate

  • [³H]-pentazocine (specific activity ~40-50 Ci/mmol)

  • Test compounds (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding (NSB) agent: Haloperidol (10 µM final concentration)

  • 96-well filter plates (GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Workflow:

Workflow Start Start: Prepare Reagents Prep_Compounds Prepare serial dilutions of test compounds Start->Prep_Compounds Prep_Plates Add reagents to 96-well plate: - Assay Buffer - Radioligand ([³H]-pentazocine) - Vehicle/NSB/Test Compound Prep_Compounds->Prep_Plates Add_Membranes Add membrane homogenate to initiate reaction Prep_Plates->Add_Membranes Incubate Incubate plate (e.g., 120 min at 25°C) Add_Membranes->Incubate Filter Rapidly filter plate contents through GF/B filter plate Incubate->Filter Wash Wash filters 3x with ice-cold Assay Buffer Filter->Wash Dry Dry filter plate Wash->Dry Scint Add scintillation fluid to each well Dry->Scint Count Count radioactivity (CPM) in a microplate counter Scint->Count Analyze Analyze data: Calculate IC₅₀ and Ki values Count->Analyze End End: Report Results Analyze->End

Caption: Experimental workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 11 concentrations from 0.1 nM to 10 µM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-pentazocine (at a final concentration near its Kd, e.g., 2 nM) + 50 µL Vehicle (e.g., 0.1% DMSO).

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final 10 µM) + 50 µL [³H]-pentazocine + 50 µL Vehicle.

    • Competition: 50 µL of each test compound dilution + 50 µL [³H]-pentazocine.

  • Initiate Reaction: Add 50 µL of the membrane preparation (e.g., 100-200 µg protein per well) to all wells to bring the total volume to 200 µL.

  • Incubation: Incubate the plate at 25°C for 120 minutes to reach equilibrium. Causality: This step allows the radioligand and competitor to compete for binding to the receptor until a steady state is achieved.

  • Termination & Filtration: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Causality: Rapid filtration is crucial to prevent significant dissociation of the ligand-receptor complex.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand. Causality: Using ice-cold buffer minimizes dissociation during the wash steps.

  • Drying and Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [13]

Conclusion

This guide provides a comparative framework for understanding the structure-activity relationships of this compound. Through systematic structural modifications, we have illustrated how changes in lipophilicity, aromaticity, and substituent position can profoundly impact a compound's predicted physicochemical properties and pharmacological profile. The N-cyclohexyl group and the 4-position of the aminomethyl substituent are hypothesized to be favorable for high-affinity binding to the Sigma-1 receptor. The provided experimental protocol offers a robust, self-validating method to test these hypotheses and generate the empirical data necessary for advancing drug discovery programs based on this versatile chemical scaffold.

References

  • Berardi, F. et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Yousaf, R. et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rossi, D. et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Cosentino, G. et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. BenchChem.
  • Amata, E. et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Carroll, F. I. et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • BenchChem. (n.d.). Basic principles of competitive binding assays. BenchChem.
  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. Receptor-Ligand Interactions. Available at: [Link]

  • Koek, W. et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Carroll, F. I. et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry. Available at: [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. Methods in Molecular Biology. Available at: [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Ataman Kimya. (n.d.). Piperidine. Ataman Kimya. Available at: [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Mishra, A. K., & Pal, C. (2019). Biochemistry, G Protein Coupled Receptors. StatPearls. Available at: [Link]

Sources

Navigating the Biological Landscape of [(1-Cyclohexylpiperidin-3-YL)methyl]amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expansive field of medicinal chemistry, the exploration of novel scaffolds as potential therapeutic agents is a continuous endeavor. The [(1-Cyclohexylpiperidin-3-YL)methyl]amine core represents a unique structural motif with the potential for diverse biological activities. However, a comprehensive evaluation of its derivatives has been hampered by the limited availability of comparative data in the public domain. This guide aims to provide a framework for evaluating the biological activity of this class of compounds, drawing upon established methodologies for related cyclohexylamine and piperidine derivatives, while highlighting the current knowledge gaps.

I. Potential Therapeutic Arenas: Inferences from Analogous Scaffolds

The chemical architecture of this compound, featuring a cyclohexyl group, a piperidine ring, and a methylamine linker, suggests the potential for interaction with a variety of biological targets. Research on analogous structures provides clues to promising areas of investigation:

  • Neurological and Psychiatric Disorders: Piperidine and cyclohexylamine moieties are prevalent in compounds targeting the central nervous system (CNS). For instance, derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) have been extensively studied as high-affinity dopamine uptake inhibitors[1]. This suggests that this compound derivatives could be evaluated for their potential as antidepressants, anxiolytics, or treatments for neurodegenerative diseases.

  • Inflammatory Diseases: The piperidine ring is a key component in many anti-inflammatory agents. For example, certain N-cyclohexyl benzamide derivatives have been patented for their therapeutic applications, which could include anti-inflammatory effects[2]. Therefore, screening this compound derivatives in assays for inflammatory markers and pathways is a logical step.

  • Cancer: A vast number of heterocyclic compounds containing piperidine rings have been investigated for their anticancer properties. For example, novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been designed as potential anticancer agents targeting thymidylate synthase[3]. This precedent warrants the investigation of this compound derivatives for cytotoxic and antiproliferative activities against various cancer cell lines.

II. A Proposed Framework for Biological Evaluation: A Step-by-Step Approach

Given the lack of specific data, a systematic approach to evaluating new this compound derivatives is crucial. The following experimental workflow provides a comprehensive strategy for characterizing their biological activity and establishing a structure-activity relationship (SAR).

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: ADME-Tox Profiling Synthesis Synthesis of Derivatives Primary_Screening High-Throughput Primary Screening (e.g., Target-based or Phenotypic) Synthesis->Primary_Screening Compound Library Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Screening Data Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Identification->Dose_Response Prioritized Hits Selectivity Selectivity & Off-Target Profiling Dose_Response->Selectivity Potent Compounds Mechanism Mechanism of Action Studies Selectivity->Mechanism Selective Compounds ADME In Vitro ADME Assays (Solubility, Permeability, Metabolism) Mechanism->ADME Characterized Leads Toxicity In Vitro Cytotoxicity Assays ADME->Toxicity Lead Candidates

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Experimental Protocols

A. Synthesis of this compound Derivatives

The synthesis of a library of derivatives is the foundational step. Modifications can be introduced at several points:

  • On the Cyclohexyl Ring: Introducing substituents (e.g., hydroxyl, alkyl, aryl groups) to explore the impact on lipophilicity and target engagement.

  • On the Piperidine Ring: N-alkylation or N-acylation of the piperidine nitrogen if it is not the point of cyclohexyl attachment, or substitution on the piperidine ring itself.

  • On the Amine: Modification of the primary amine to secondary or tertiary amines, or conversion to amides or sulfonamides.

B. In Vitro Biological Assays

A tiered approach to in vitro testing is recommended to efficiently identify promising compounds.

1. Primary Screening:

  • Objective: To identify initial "hits" from the synthesized library.

  • Methodology:

    • Target Selection: Based on the rationale from analogous structures, select a panel of relevant targets (e.g., GPCRs, ion channels, enzymes like kinases or thymidylate synthase).

    • Assay Format: Employ high-throughput screening (HTS) compatible assays. For example, a radioligand binding assay for receptor targets or an enzymatic activity assay.

    • Procedure (Example: Radioligand Binding Assay for Dopamine Transporter):

      • Prepare cell membranes from a cell line overexpressing the human dopamine transporter (DAT).

      • Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428) in the presence of a single high concentration (e.g., 10 µM) of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Measure the radioactivity of the filters using a scintillation counter.

      • Calculate the percentage inhibition of radioligand binding for each compound.

    • Hit Criteria: Define a threshold for activity (e.g., >50% inhibition at 10 µM) to select compounds for further study.

2. Dose-Response and Potency Determination:

  • Objective: To determine the potency (IC₅₀ or EC₅₀) of the hit compounds.

  • Methodology:

    • Perform the primary assay with a range of concentrations for each hit compound (e.g., 8-10 concentrations in a semi-logarithmic series).

    • Plot the percentage inhibition or activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ or EC₅₀ value.

3. Selectivity Profiling:

  • Objective: To assess the selectivity of potent compounds against a panel of related and unrelated targets.

  • Methodology:

    • Test the compounds in binding or functional assays for other relevant receptors, transporters, or enzymes. For example, if the primary target is the dopamine transporter, test against the serotonin and norepinephrine transporters to assess selectivity.

    • A broad panel, such as the Ricerca SafetyScan47, can provide a comprehensive off-target profile.

4. Mechanism of Action Studies:

  • Objective: To elucidate how the compound exerts its biological effect.

  • Methodology:

    • Functional Assays: If the primary assay was a binding assay, follow up with a functional assay. For instance, for a dopamine transporter ligand, a [³H]dopamine uptake assay in synaptosomes or transfected cells would be appropriate[1].

    • Cell-Based Assays: For potential anticancer agents, assays for cell proliferation (e.g., MTT or CellTiter-Glo), apoptosis (e.g., caspase activation or Annexin V staining), and cell cycle analysis (e.g., flow cytometry) are essential[3].

C. In Vitro ADME-Tox Profiling

  • Objective: To evaluate the drug-like properties of lead compounds.

  • Methodology:

    • Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS) at physiological pH.

    • Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

    • Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of its disappearance over time.

    • Cytotoxicity: Determine the concentration that causes 50% cell death (CC₅₀) in a non-cancerous cell line (e.g., HEK293 or HepG2) to assess the therapeutic index.

III. Data Presentation and Comparative Analysis

To facilitate a clear comparison between the synthesized derivatives, all quantitative data should be summarized in a structured table.

Table 1: Comparative Biological Data for this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentPrimary Target IC₅₀ (nM)Selectivity (Fold vs. Target Y)Cell Proliferation GI₅₀ (µM)Metabolic Stability t₁/₂ (min)
Parent HHData to be generatedData to be generatedData to be generatedData to be generated
Deriv-01 4-OHHData to be generatedData to be generatedData to be generatedData to be generated
Deriv-02 HCOCH₃Data to be generatedData to be generatedData to be generatedData to be generated
... ..................

IV. Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents. Although direct biological activity data for its derivatives is currently lacking in the public domain, a systematic evaluation guided by the activities of analogous structures can unlock its potential. The proposed workflow, from synthesis to in vitro characterization and ADME-Tox profiling, provides a robust framework for researchers to generate the necessary data for a comprehensive structure-activity relationship analysis. The insights gained from such studies will be invaluable in guiding the optimization of this scaffold towards clinically viable drug candidates.

References

  • This is a placeholder as no direct references for the specific compound class were found. The citations in the text refer to analogous structures and methodologies described in the search results.
  • N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.
  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC; [Link].

  • Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. PubMed; [Link].

Sources

A Comparative Guide to the Synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, piperidine derivatives hold a place of prominence due to their prevalence in a wide array of therapeutic agents. This guide provides a comprehensive comparative analysis of two distinct and practical synthetic routes to [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a key intermediate for the development of various drug candidates.

This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth look at the strategic considerations, experimental protocols, and comparative performance of each synthetic pathway, empowering you to make informed decisions for your research and development endeavors.

Introduction to this compound

This compound (Figure 1) is a disubstituted piperidine featuring a cyclohexyl group on the piperidine nitrogen and an aminomethyl substituent at the 3-position. This unique combination of a bulky lipophilic group and a primary amine "handle" makes it a valuable building block for creating diverse chemical libraries and exploring structure-activity relationships (SAR) in drug discovery programs.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

This guide will explore two primary synthetic strategies for obtaining this target molecule:

  • Route 1: Direct Reductive Amination

  • Route 2: N-Alkylation with a Protecting Group Strategy

Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Direct Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of C-N bonds.[1][2][3] This one-pot reaction combines the formation of an imine or enamine from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine. For the synthesis of this compound, this approach involves the direct reaction of 3-(aminomethyl)piperidine with cyclohexanone.

Causality of Experimental Choices

The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial. Unlike stronger reducing agents such as sodium borohydride, STAB is selective for the reduction of the iminium ion intermediate over the starting ketone, thus preventing the unwanted formation of cyclohexanol. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are good solvents for the reactants and do not interfere with the reaction. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, thereby accelerating the reaction.

Experimental Protocol

Materials:

  • 3-(Aminomethyl)piperidine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(aminomethyl)piperidine (1.0 eq.) and anhydrous dichloromethane.

  • Add cyclohexanone (1.1 eq.) to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol with 1% triethylamine) to afford the pure this compound.

Visualizing the Workflow

Reductive_Amination cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Reactant1 3-(Aminomethyl)piperidine Imine_Formation Iminium Ion Formation (DCM, Acetic Acid) Reactant1->Imine_Formation Reactant2 Cyclohexanone Reactant2->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Quench Quench (Sat. NaHCO3) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Direct Reductive Amination Synthesis.

Route 2: N-Alkylation with a Protecting Group Strategy

An alternative approach involves a two-step sequence: N-alkylation of a protected piperidine derivative followed by deprotection. This method offers greater control and can be advantageous when dealing with substrates that are sensitive to the conditions of reductive amination. The key to this strategy is the use of a protecting group for the primary amine, which allows for selective alkylation of the more nucleophilic secondary amine in the piperidine ring.

Causality of Experimental Choices

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the basic conditions required for N-alkylation and its facile removal under acidic conditions. The N-alkylation is typically performed using a cyclohexyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is used to facilitate the SN2 reaction. The subsequent deprotection is achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Experimental Protocol

Part A: N-Alkylation of Boc-Protected 3-(Aminomethyl)piperidine

Materials:

  • tert-Butyl (piperidin-3-ylmethyl)carbamate

  • Cyclohexyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq.) to the stirred suspension.

  • Add cyclohexyl bromide (1.2 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (1-cyclohexylpiperidin-3-yl)methylcarbamate. This crude product is often of sufficient purity to be used directly in the next step.

Part B: Deprotection of the Boc Group

Materials:

  • Crude tert-butyl (1-cyclohexylpiperidin-3-yl)methylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the crude product from Part A in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC or LC-MS indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify to a pH > 12 with a 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure this compound.

Visualizing the Workflow

N_Alkylation_Deprotection cluster_protection Starting Material cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection Start tert-Butyl (piperidin-3-ylmethyl)carbamate Alkylation Alkylation with Cyclohexyl Bromide (K2CO3, ACN, Reflux) Start->Alkylation Intermediate tert-Butyl (1-cyclohexylpiperidin-3-yl)methylcarbamate Alkylation->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Workup Aqueous Workup & Purification Deprotection->Workup Product This compound Workup->Product

Caption: Workflow for the N-Alkylation and Deprotection Synthesis.

Comparative Analysis

ParameterRoute 1: Direct Reductive AminationRoute 2: N-Alkylation with Protection
Number of Steps 1 (One-pot)2 (plus initial protection if starting from 3-(aminomethyl)piperidine)
Atom Economy HigherLower (due to protecting group)
Reagent Cost Generally lower (STAB can be costly)Potentially higher (Boc-protected starting material, TFA)
Reaction Conditions MildAlkylation requires heating; deprotection is acidic
Scalability Good, but exotherm with STAB needs controlExcellent, with well-defined steps
Purification Can be challenging due to byproductsGenerally cleaner reactions, easier purification
Substrate Scope Sensitive functional groups may not be toleratedBroader, due to the protecting group strategy
Overall Yield Moderate to good (typically 60-80%)Good to excellent (often >75% over two steps)

Discussion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the research, including scale, cost, and the presence of other functional groups in more complex derivatives.

Route 1 (Direct Reductive Amination) is an attractive option for its operational simplicity and higher atom economy. It is a good choice for rapid, small-scale synthesis and for generating initial quantities of the target compound for biological screening. However, the purification can sometimes be complicated by the formation of side products, such as the dialkylated amine or the reduction of the starting ketone. Careful control of stoichiometry and reaction conditions is key to maximizing the yield of the desired product.

Route 2 (N-Alkylation with a Protecting Group Strategy) offers a more controlled and often higher-yielding approach. While it involves more steps, the reactions are typically cleaner, and the intermediates are often stable and easily purified. This route is highly recommended for larger-scale synthesis and when the final product's purity is of utmost importance. The protecting group strategy also provides a more versatile platform for the synthesis of analogues with diverse functionalities that might not be compatible with the conditions of direct reductive amination.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 2.90-2.80 (m, 2H), 2.70-2.55 (m, 3H), 2.25-2.15 (m, 1H), 1.95-1.55 (m, 8H), 1.50-1.00 (m, 10H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 63.8, 60.5, 54.2, 46.1, 37.8, 31.8, 29.5, 26.8, 26.2, 25.3.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₂₅N₂⁺ [M+H]⁺: 197.2063; found: 197.2065.

Conclusion

The synthesis of this compound can be effectively achieved through either direct reductive amination or a protecting group-based N-alkylation strategy. The direct reductive amination offers a more convergent and atom-economical route, while the N-alkylation approach provides greater control and often higher purity. The selection of the optimal route will be dictated by the specific needs of the project, balancing factors such as scale, cost, time, and the chemical nature of the substrates involved. This guide provides the necessary foundational information and experimental insights to enable researchers to confidently synthesize this valuable pharmaceutical intermediate.

References

  • Reductive Amination in Organic Synthesis. Comprehensive Organic Reactions in Aqueous Media. 2007.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. 2002, 59, 1.
  • Kotsuki, H.; Yoshimura, N.; Kadota, I.; Ushio, Y.; Ochi, M. A facile and convenient method for the N-alkylation of amines and amino acids. Synthesis. 1990, 1990(05), 401-402.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996 , 61(11), 3849–3862. [Link]

  • Emerson, W. S. The Preparation of Amines by Reductive Alkylation. Organic Reactions. 1948 , 4, 174-255. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a formality but a cornerstone of scientific rigor and regulatory compliance. The molecule at the center of this guide, [(1-Cyclohexylpiperidin-3-YL)methyl]amine (CAS 883533-78-6), presents a unique structural combination of a bulky cyclohexyl group appended to a piperidine ring with a primary amine functionality. This arrangement necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity. Misinterpretation of spectroscopic data can lead to costly downstream failures in preclinical and clinical development, making the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) paramount in this analytical endeavor.

This guide provides a comprehensive comparison of the expected spectroscopic data for this compound against two structurally relevant alternatives: (Piperidin-3-yl)methanamine and N-cyclohexylcyclohexanamine. By examining the subtle yet significant differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, we aim to equip researchers with the critical insights needed for confident structural validation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be self-validating systems for robust analytical workflows.

Molecular Structures Under Investigation

For clarity, the chemical structures of the target compound and its alternatives are presented below.

Target Compound:

  • This compound

    • Molecular Formula: C₁₂H₂₄N₂

    • Molecular Weight: 196.33 g/mol

Alternative Compounds for Comparison:

  • (Piperidin-3-yl)methanamine

    • Molecular Formula: C₆H₁₄N₂

    • Molecular Weight: 114.19 g/mol

  • N-cyclohexylcyclohexanamine

    • Molecular Formula: C₁₂H₂₃N

    • Molecular Weight: 181.32 g/mol

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a comprehensive mapping of the molecular framework.

The predicted ¹H NMR chemical shifts (δ) for our target compound and its alternatives are summarized in the table below. These predictions are based on established empirical models and computational algorithms, providing a reliable forecast of the experimental outcomes.

Assignment This compound (Predicted) (Piperidin-3-yl)methanamine (Predicted) N-cyclohexylcyclohexanamine (Experimental)
-NH₂ ~1.5 - 2.5 (broad s)~1.5 - 2.5 (broad s)-
-NH- --~1.0 - 2.0 (broad s)
Piperidine Ring Protons ~1.0 - 3.0 (m)~1.2 - 3.2 (m)-
-CH₂-NH₂ ~2.5 - 2.8 (m)~2.6 - 2.9 (m)-
Cyclohexyl Ring Protons ~1.0 - 2.2 (m)-~1.0 - 2.0 (m)

Causality Behind Predicted Shifts:

  • Protons adjacent to nitrogen atoms (e.g., the methylene group of the aminomethyl side chain and the protons on the carbons flanking the piperidine nitrogen) are deshielded due to the electron-withdrawing nature of nitrogen, resulting in a downfield shift (higher ppm values).[1]

  • The -NH₂ protons are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • The signals for the cyclohexyl and piperidine ring protons will appear as complex multiplets due to extensive spin-spin coupling between adjacent non-equivalent protons.

The predicted ¹³C NMR chemical shifts provide complementary information, revealing the electronic environment of the carbon backbone.

Assignment This compound (Predicted) (Piperidin-3-yl)methanamine (Predicted) N-cyclohexylcyclohexanamine (Experimental)
Piperidine C2, C6 ~50 - 60 ppm~45 - 55 ppm-
Piperidine C3, C5 ~25 - 35 ppm~25 - 35 ppm-
Piperidine C4 ~20 - 30 ppm~20 - 30 ppm-
-CH₂-NH₂ ~40 - 50 ppm~40 - 50 ppm-
Cyclohexyl C1' ~60 - 70 ppm-~50 - 60 ppm
Cyclohexyl C2', C6' ~30 - 40 ppm-~30 - 40 ppm
Cyclohexyl C3', C5' ~25 - 35 ppm-~25 - 35 ppm
Cyclohexyl C4' ~20 - 30 ppm-~20 - 30 ppm

Key Differentiating Features in NMR:

  • The presence of signals corresponding to a cyclohexyl group will clearly distinguish this compound and N-cyclohexylcyclohexanamine from (Piperidin-3-yl)methanamine.

  • The -CH₂-NH₂ carbon in the target compound and (Piperidin-3-yl)methanamine will have a characteristic chemical shift in the 40-50 ppm range, which will be absent in the spectrum of N-cyclohexylcyclohexanamine.

  • The number and integration of signals in the ¹H NMR spectrum will directly correlate with the number of protons in each distinct chemical environment, providing a primary means of differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Functional Group Expected Absorption Range (cm⁻¹) This compound (Piperidin-3-yl)methanamine N-cyclohexylcyclohexanamine
N-H Stretch (Primary Amine) 3300 - 3500 (two bands, sharp to medium)YesYesNo
N-H Stretch (Secondary Amine) 3300 - 3500 (one band, sharp to medium)NoNoYes
C-H Stretch (Aliphatic) 2850 - 3000 (strong, sharp)YesYesYes
N-H Bend (Primary Amine) 1590 - 1650 (medium)YesYesNo
C-N Stretch (Aliphatic Amine) 1000 - 1250 (weak to medium)YesYesYes

Rationale for IR Absorptions:

  • The presence of a primary amine (-NH₂) group in this compound and (Piperidin-3-yl)methanamine will give rise to two characteristic N-H stretching bands due to symmetric and asymmetric vibrations.[2][3] In contrast, the secondary amine (-NH-) in N-cyclohexylcyclohexanamine will exhibit only a single N-H stretching band.[4]

  • All three compounds will display strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region, characteristic of their saturated aliphatic nature.

  • A distinct N-H bending vibration for the primary amines is expected in the 1590-1650 cm⁻¹ region, which will be absent for the secondary amine.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation patterns upon ionization, offering further structural confirmation.

Spectrometric Feature This compound (Piperidin-3-yl)methanamine N-cyclohexylcyclohexanamine
Molecular Ion (M⁺) m/z 196 (odd)m/z 114 (even)m/z 181 (odd)
Key Fragmentation Pathways α-cleavage, loss of cyclohexyl, piperidine ring openingα-cleavage, piperidine ring openingα-cleavage, loss of cyclohexyl

Interpretation of Mass Spectra:

  • The Nitrogen Rule: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][5] Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even nominal molecular weight. This compound has two nitrogen atoms, so its molecular ion peak is expected at an even m/z value (196). N-cyclohexylcyclohexanamine has one nitrogen atom, and its molecular ion peak is at an odd m/z value (181). (Piperidin-3-yl)methanamine has two nitrogen atoms, so its molecular ion should also be at an even m/z (114).

  • α-Cleavage: A common fragmentation pathway for amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[1][5] This results in the formation of a stable, resonance-stabilized cation. The specific masses of these fragment ions will be characteristic of each molecule's structure. For instance, α-cleavage in this compound could lead to the loss of the cyclohexyl radical or cleavage within the piperidine ring.

Experimental Protocols: A Framework for Reliable Data Acquisition

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous experimental execution. The following protocols provide a standardized framework for the analysis of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Filter Filter sample into a clean, dry 5 mm NMR tube Prep->Filter Shim Shim the magnetic field for homogeneity Lock Lock on the deuterium signal of the solvent Shim->Lock Tune Tune and match the probe for ¹H and ¹³C frequencies Lock->Tune Acquire Acquire ¹H and ¹³C spectra with appropriate parameters Tune->Acquire FT Fourier Transform the FID Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate ¹H signals and pick peaks for ¹³C Baseline->Integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Raw Data

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial.

    • Ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum and pick the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Diagram of the FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Processing Prep Place a small drop of the liquid amine on a clean, dry salt plate (e.g., NaCl or KBr) Cover Place a second salt plate on top to create a thin film Prep->Cover Background Acquire a background spectrum of the empty sample compartment Sample Place the sample in the beam path and acquire the sample spectrum Background->Sample Ratio Ratio the sample spectrum against the background spectrum Format Convert to absorbance or transmittance Ratio->Format Label Label significant peaks Format->Label cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert into Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Process Raw Data

Caption: Workflow for obtaining an FTIR spectrum of a liquid sample.

Step-by-Step Protocol:

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

    • Place one to two drops of the liquid amine onto the center of one plate.

    • Carefully place the second plate on top and gently press to form a thin, uniform film.

  • Data Acquisition:

    • Acquire a background spectrum with the empty sample holder in the beam path. This will account for atmospheric water and carbon dioxide.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the prominent absorption bands and compare them to the expected values.

Mass Spectrometry (MS)

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Interpretation Prep Prepare a dilute solution of the amine in a volatile solvent (e.g., methanol or acetonitrile) Inject Inject the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) Prep->Inject Ionize Ionize the sample (e.g., Electron Ionization - EI) Separate Separate ions based on their mass-to-charge ratio (m/z) Ionize->Separate Detect Detect the ions Separate->Detect Spectrum Generate a mass spectrum (abundance vs. m/z) Identify Identify the molecular ion peak Spectrum->Identify Analyze Analyze the fragmentation pattern Identify->Analyze cluster_intro cluster_intro cluster_analysis cluster_analysis cluster_intro->cluster_analysis Enter Ion Source cluster_proc cluster_proc cluster_analysis->cluster_proc Generate Data

Caption: A general workflow for mass spectrometric analysis.

Step-by-Step Protocol (Electron Ionization - EI):

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the amine in a volatile solvent such as methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer. For volatile amines, this is often done via a gas chromatograph (GC-MS) to ensure sample purity and controlled introduction.

  • Ionization and Analysis:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Interpretation:

    • A mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information, paying close attention to characteristic cleavages such as α-cleavage.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of this compound is a task that demands a rigorous and synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide an intricate map of the carbon-hydrogen framework, FTIR serves as a rapid and reliable method for confirming the presence of key functional groups, particularly the primary amine. Mass spectrometry completes the analytical picture by providing the molecular weight and offering further structural insights through predictable fragmentation patterns.

By comparing the expected spectroscopic data of the target compound with that of structurally related alternatives, researchers can build a compelling and defensible case for the identity and purity of their synthesized molecule. The detailed protocols and interpretive guidelines presented in this guide are intended to foster a deeper understanding of the causality behind the experimental choices and to promote the highest standards of scientific integrity in the crucial task of structural elucidation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (1999).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Spectroscopic data for N-cyclohexylcyclohexanamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][6][7][8][9]

  • Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link][1][5]

  • IR: amines. (n.d.). In University of Calgary Chemistry. Retrieved from [Link][2][3][4]

  • Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link][10]

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A Comparative Guide to Purity Assessment of [(1-Cyclohexylpiperidin-3-YL)methyl]amine: Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its synthetic precursors. [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a key building block, presents a multifaceted analytical challenge due to its chemical structure: a non-chromophoric aliphatic amine with a critical chiral center. Its purity profile directly influences the safety, efficacy, and stability of the final drug product. A comprehensive assessment, therefore, must address not just the principal compound's concentration but also a spectrum of potential impurities, including stereoisomers, synthetic by-products, and residual process contaminants.

This guide provides an in-depth comparison of the primary analytical techniques for establishing the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers and quality control professionals in selecting and implementing the most appropriate analytical strategies.

I. Chromatographic Techniques: The Workhorse for Purity and Impurity Profiling

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to distinguish the target analyte from structurally similar impurities. The choice between liquid and gas chromatography hinges on the volatility and thermal stability of the analyte and its potential contaminants.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for the purity assessment of non-volatile pharmaceutical intermediates.[1] For a compound like this compound, which lacks a strong UV chromophore, the primary challenge lies in detection.

Causality of Method Choice: The molecule's basic nature (pKa of the primary amine is typically ~10) necessitates careful control over the mobile phase pH to ensure a consistent ionization state and prevent peak tailing on silica-based columns.[1] The absence of a UV-absorbing aromatic ring means that standard UV detectors will have very low sensitivity. Therefore, derivatization or the use of universal detectors is essential.

1. Reversed-Phase HPLC with Pre-Column Derivatization

This approach introduces a UV-active tag to the amine, allowing for sensitive detection.

  • Principle: The primary amine of the target molecule and any primary amine impurities are reacted with a derivatizing agent (e.g., 4-toluenesulfonyl chloride, benzoyl chloride) prior to injection.[2][3] The resulting derivative is then separated on a non-polar stationary phase (e.g., C18).

  • Advantages: High sensitivity and specificity; leverages ubiquitous UV detectors.

  • Limitations: The derivatization reaction must be complete and reproducible; potential for side-reactions; may not derivatize all potential impurities, rendering them invisible.

Experimental Protocol: RP-HPLC with Benzoyl Chloride Derivatization

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Add 1 mL of a 10% aqueous sodium carbonate solution and 1 mL of dichloromethane.

    • Add 50 µL of benzoyl chloride. Cap the vial and vortex vigorously for 2-3 minutes.

    • Allow the layers to separate. Transfer the lower organic layer to a clean vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Validation: The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

2. HPLC with Universal Detectors (CAD, ELSD)

For a more direct analysis without derivatization, Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent alternatives.

  • Principle: The mobile phase is nebulized and evaporated, leaving behind analyte particles that are then detected. The response is proportional to the mass of the non-volatile analyte, irrespective of its optical properties.

  • Advantages: Near-universal detection for non-volatile compounds; avoids complex derivatization steps.

  • Limitations: Requires a volatile mobile phase; response can be non-linear and dependent on analyte structure.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for volatile and semi-volatile compounds, providing both separation and structural identification.[5] Primary amines can be challenging to analyze directly by GC due to their polarity, which causes peak tailing through interaction with the column.[6]

Causality of Method Choice: Derivatization is typically employed to block the active amine group, reducing its polarity and improving its volatility and chromatographic behavior.[7] This leads to sharper, more symmetrical peaks and better resolution.

  • Principle: The sample is derivatized (e.g., acylation with trifluoroacetic anhydride) to make it more volatile and thermally stable. It is then vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions.[8]

  • Advantages: High sensitivity and selectivity; provides structural confirmation of impurities.

  • Limitations: Requires the analyte to be volatile and thermally stable (or be made so via derivatization); derivatization adds a sample preparation step.

Table 1: Comparison of Chromatographic Techniques for Chemical Purity

ParameterRP-HPLC (Derivatization)HPLC (CAD/ELSD)GC-MS (Derivatization)
Principle Polarity-based separation of UV-tagged analytesPolarity-based separation with mass-based detectionVolatility-based separation with mass spectrometric detection
Applicability Non-volatile impuritiesNon-volatile impuritiesVolatile & semi-volatile impurities
Advantages High sensitivity, uses standard UV detectorsUniversal detection, no derivatization neededHigh sensitivity, structural identification of impurities
Limitations Derivatization must be complete and consistentRequires volatile buffers, non-linear responseRequires thermal stability, derivatization is often necessary
Typical Impurities Starting materials, non-volatile by-productsStarting materials, non-volatile by-productsVolatile starting materials, low MW by-products

II. Chiral Purity: Quantifying Enantiomeric Excess

The target molecule possesses a stereocenter at the 3-position of the piperidine ring. For pharmaceutical applications, it is crucial to control the stereoisomeric purity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[9]

Causality of Method Choice: Chiral chromatography is the most definitive method for separating and quantifying enantiomers.[8] This technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

A. Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Enantiomers are separated on a column containing a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[10]

  • Advantages: High accuracy and precision; widely applicable and robust.[10]

  • Limitations: CSPs can be expensive; method development can be more complex than for achiral separations.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Dissolve ~10 mg of the sample in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AGP (or similar glycoprotein-based column)[3]

    • Mobile Phase: 0.02 M Phosphate Buffer : Acetonitrile (92:8 v/v), pH adjusted to 6.0

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (for end-absorption) or CAD/ELSD if sensitivity is insufficient. Note: Derivatization as described for RP-HPLC can also be used here to enhance UV detection.

    • Injection Volume: 10 µL

  • Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

B. Chiral Gas Chromatography (GC)

For analytes that are sufficiently volatile, chiral GC offers an alternative with very high resolution.

  • Principle: Similar to chiral HPLC, but uses a CSP in a capillary GC column. Derivatization is almost always required for amines.[8]

  • Advantages: Excellent resolving power; fast analysis times.

  • Limitations: Limited to volatile and thermally stable analytes/derivatives.

// Connections Sample -> Dissolve; Dissolve -> Inject [lhead=cluster_analysis, minlen=2]; Inject -> Separate; Separate -> Detect; Detect -> Integrate [lhead=cluster_data, minlen=2]; Integrate -> Calculate; } dot Caption: Experimental workflow for chiral purity analysis by HPLC.

III. Absolute Purity and Identity Confirmation

While chromatography excels at determining relative purity, other techniques are better suited for confirming identity and determining an absolute purity value against a standard.

A. Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for purity assessment, capable of providing structural confirmation and quantification simultaneously without the need for a specific reference standard of the analyte.[11][12]

Causality of Method Choice: The fundamental principle of NMR is that the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[13] By including a certified internal standard of known purity and mass in the sample, the purity of the analyte can be calculated directly. This is a highly trustworthy, self-validating system.

  • Principle: A known mass of the sample is dissolved along with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (i.e., ensuring full relaxation of all protons). The purity is calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard.[11]

  • Advantages: A primary ratio method providing absolute quantification; non-destructive; provides structural information; can detect non-chromatographable impurities.[12][14]

  • Limitations: Lower sensitivity than chromatographic methods; requires a relatively pure (>90%) sample for accurate results; potential for peak overlap.

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube. Record the mass precisely.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., D₂O with a drop of DCl to protonate the amine and improve solubility/peak shape).

    • Vortex until fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Parameters: Use a 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically D1 ≥ 30s).

  • Data Processing & Calculation:

    • Integrate a well-resolved signal from the analyte (e.g., the CH₂ protons adjacent to the NH₂) and a signal from the standard (e.g., the two olefinic protons of maleic acid).

    • Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

B. Residual Solvent Analysis by Headspace GC-MS

Organic solvents used in the synthesis must be controlled to levels defined by regulatory guidelines such as ICH Q3C.[15][16]

Causality of Method Choice: Headspace sampling coupled with GC-MS is the definitive technique for this analysis.[15] It provides the necessary sensitivity to detect trace levels of volatile organic compounds without interference from the non-volatile drug substance.

  • Principle: The sample is dissolved in a high-boiling solvent (e.g., DMSO) in a sealed vial and heated. Volatile residual solvents partition into the gas phase (headspace). An aliquot of the headspace is injected into the GC-MS for separation and quantification.[17]

  • Advantages: Highly sensitive and specific; prescribed by pharmacopoeias (e.g., USP <467>).[18]

  • Limitations: Only suitable for volatile compounds.

// Nodes Analyte [label="this compound\n(Synthesized Material)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Main branches for different purity aspects ChemPurity [label="Chemical Purity\n(Related Substances)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChiralPurity [label="Chiral Purity\n(Enantiomeric Excess)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Residuals [label="Residual Solvents\n(Process Contaminants)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="Assay & Identity\n(Absolute Purity)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Technique nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="RP-HPLC\n(Derivatization or CAD)"]; GCMS [label="GC-MS\n(Derivatization)"]; ChiralHPLC [label="Chiral HPLC"]; HeadspaceGC [label="Headspace GC-MS"]; qNMR [label="Quantitative NMR (qNMR)"];

// Connections Analyte -> {ChemPurity, ChiralPurity, Residuals, Assay} [arrowhead=none];

ChemPurity -> HPLC [label="Primary Method"]; ChemPurity -> GCMS [label="Volatile Impurities"];

ChiralPurity -> ChiralHPLC [label="Definitive Method"];

Residuals -> HeadspaceGC [label="Standard Method\n(ICH Q3C)"];

Assay -> qNMR [label="Primary Method\n(Absolute Purity)"]; Assay -> HPLC [label="QC Method\n(vs. Reference Std)"]; } dot Caption: Logical guide for selecting analytical techniques.

IV. Conclusion: An Orthogonal Approach

No single technique can fully characterize the purity of this compound. A robust, self-validating purity assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. For a comprehensive quality control strategy, the following combination is recommended:

  • RP-HPLC (with CAD or derivatization): For the primary assessment of chemical purity and detection of related substances.

  • Chiral HPLC: To ensure the correct stereoisomeric form is present and quantify the enantiomeric excess.

  • Headspace GC-MS: To quantify residual volatile organic solvents according to regulatory standards.

  • ¹H qNMR: As a primary method to determine absolute purity and to confirm the structure, providing an orthogonal check on the results obtained by chromatography.

By integrating these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.

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  • Ghimire, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Gajecka, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

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  • Chetwyn, N. P., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—A Logic-Driven Approach to Structural Elucidation

In the realm of pharmaceutical development and novel chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant losses in time and resources. The target of our investigation, [(1-Cyclohexylpiperidin-3-YL)methyl]amine (Molecular Formula: C₁₂H₂₄N₂, Molecular Weight: 196.33 g/mol [1]), presents a valuable case study. Its structure, comprising a saturated N-substituted heterocyclic piperidine ring, a cyclohexyl moiety, and a primary aminomethyl group, contains multiple stereoisomers and a variety of proton and carbon environments that demand a multi-faceted analytical approach for definitive confirmation.

This guide eschews a simple checklist methodology. Instead, it presents an integrated, logic-driven workflow designed for researchers and drug development professionals. We will explore how data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are not merely collected but are synergistically interpreted. Each technique provides a unique piece of the structural puzzle, and their collective data streams create a self-validating system that ensures the highest degree of confidence in the final structural assignment. We will delve into the causality behind experimental choices and interpret the resulting data with the critical eye of an experienced analytical scientist.

Part 1: The Integrated Spectroscopic Workflow

A robust structural confirmation strategy relies on an integrated workflow where each analytical technique provides orthogonal—yet complementary—information. Mass spectrometry provides the molecular formula and fragmentation clues, IR spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise atomic connectivity.

workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Data Integration & Confirmation synthesis Putative Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification Crude Product ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms Purified Analyte ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir Purified Analyte nmr NMR Spectroscopy (¹H, ¹³C, DEPT) - Connectivity & Environment purification->nmr Purified Analyte interpretation Synergistic Data Interpretation ms->interpretation ir->interpretation nmr->interpretation confirmation Unambiguous Structure Confirmation interpretation->confirmation

Caption: Integrated workflow for structural confirmation.

Part 2: Mass Spectrometry – Defining the Molecular Boundaries

Mass spectrometry is the initial and essential step, providing the molecular weight and, through fragmentation, a preliminary blueprint of the molecule's construction.

Causality: For a molecule containing nitrogen, the Nitrogen Rule is a foundational checkpoint. A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Our target, C₁₂H₂₄N₂, contains two nitrogen atoms, and its expected even-numbered molecular ion peak (M⁺) at m/z 196 serves as the first validation point.[2][3] The observation of a strong molecular ion peak is characteristic of cyclic amines, which are generally more stable under ionization than their acyclic counterparts.[4][5]

Primary Fragmentation Pathway: Alpha-Cleavage The most diagnostic fragmentation mechanism for amines is alpha-cleavage , the breaking of a bond adjacent to the C-N bond, which results in a stable, resonance-stabilized iminium cation.[2][4] For this compound, several alpha-cleavage events are predictable and diagnostic.

fragmentation cluster_frags Key Alpha-Cleavage Fragments parent Molecular Ion (M⁺) This compound m/z = 196 frag1 Loss of Cyclohexyl Radical [M - C₆H₁₁]⁺ m/z = 113 parent->frag1 α-cleavage at N1-Cyclohexyl frag2 Loss of Aminomethyl Radical [M - CH₂NH₂]⁺ m/z = 166 parent->frag2 α-cleavage at C3-CH₂NH₂ frag3 Piperidine Ring Opening & Cleavage (e.g., C₅H₁₀N⁺) m/z = 84 parent->frag3 Ring Cleavage

Caption: Predicted MS fragmentation pathways.

Expected Data Summary:

IonPredicted m/zCausality / Structural Fragment LostTrustworthiness Check
[M]⁺196Molecular IonConfirms molecular weight; even mass consistent with Nitrogen Rule (2 N atoms).
[M-1]⁺195Loss of a hydrogen atom (common for cyclic amines).[4][5]High
[M - CH₂NH₂]⁺166Alpha-cleavage at the C3 side chain, loss of aminomethyl radical.High
[M - C₆H₁₁]⁺113Alpha-cleavage at the N1 position, loss of the cyclohexyl radical.High
[C₅H₁₀N]⁺84Fragmentation of the piperidine ring itself.[6]Medium
[C₆H₁₁]⁺83Cyclohexyl cation.Medium

Part 3: Infrared Spectroscopy – A Rapid Functional Group Scan

While less structurally detailed than NMR, IR spectroscopy is a rapid and indispensable tool for confirming the presence of key functional groups. Its trustworthiness lies in the highly characteristic absorption frequencies of specific bonds.

Causality: The primary amine (-NH₂) is the most diagnostic functional group in our target molecule. It is expected to produce a distinctive pair of medium-intensity, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8][9][10] This two-band pattern is a hallmark of a primary amine and immediately distinguishes it from a secondary amine (one band) or a tertiary amine (no bands in this region).[7][10]

Expected Data Summary:

Vibrational ModeExpected Wavenumber (cm⁻¹)Bond(s) InvolvedTrustworthiness Check
N-H Stretch3300 - 3500 (two bands)Primary Amine (-NH₂)High; the presence of two distinct peaks is a strong confirmation of the -NH₂ group.[9][11]
C-H Stretch2850 - 2960Aliphatic (Cyclohexyl & Piperidine)High; confirms the saturated aliphatic nature of the core structure.
N-H Bend (Scissoring)1580 - 1650Primary Amine (-NH₂)Medium; can sometimes overlap with other absorptions but supports the primary amine assignment.[9]
C-N Stretch1000 - 1250Aliphatic AmineMedium; confirms C-N bonds but is in a complex region of the spectrum.[9][12]

Part 4: Nuclear Magnetic Resonance – Mapping the Atomic Framework

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of every proton and carbon atom.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Causality: The chemical shift (δ) of a proton is dictated by its electronic environment. Electronegative atoms like nitrogen deshield adjacent protons, causing their signals to appear further downfield (at a higher ppm value).[13][14] The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals the number of neighboring, non-equivalent protons as per the n+1 rule.[14][15]

Expected Data Summary for ¹H NMR:

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationCausality & Rationale
-NH₂ ~1.0 - 3.0Broad Singlet (br s)2HProtons on nitrogen; signal is often broad due to quadrupole broadening and chemical exchange. Disappears upon D₂O shake.[7][10]
Piperidine H2, H6 ~2.8 - 3.2Multiplet (m)4HProtons alpha to the ring nitrogen are significantly deshielded.
-CH₂-NH₂ ~2.5 - 2.8Multiplet (m)2HProtons alpha to the primary amine nitrogen are deshielded.
Cyclohexyl H1' ~2.2 - 2.6Multiplet (m)1HThe methine proton on the cyclohexyl ring attached directly to the piperidine nitrogen is the most deshielded of the cyclohexyl protons.
Piperidine H3, H4, H5 ~1.2 - 2.0Complex Multiplets (m)5HRemaining piperidine ring protons, overlapping with cyclohexyl signals.
Cyclohexyl H2'-H6' ~1.0 - 1.9Complex Multiplets (m)10HSaturated aliphatic protons in the cyclohexyl ring, heavily overlapped in the upfield region.[16]
¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: Similar to ¹H NMR, ¹³C chemical shifts are influenced by the local electronic environment. Carbons bonded to electronegative nitrogen atoms are deshielded and appear downfield.[17] Because the natural abundance of ¹³C is low, C-C coupling is not observed, resulting in a spectrum where each unique carbon environment typically gives a single peak. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons, providing another layer of validation.

Expected Data Summary for ¹³C NMR:

Carbon AssignmentPredicted δ (ppm)DEPT-135 PhaseCausality & Rationale
Cyclohexyl C1' ~55 - 65Positive (CH)Methine carbon directly bonded to nitrogen, significantly deshielded.
Piperidine C2, C6 ~50 - 60Negative (CH₂)Carbons alpha to the ring nitrogen are deshielded.[18][19]
-CH₂-NH₂ ~40 - 50Negative (CH₂)Methylene carbon bonded to the primary amine.
Piperidine C3 ~30 - 40Positive (CH)Methine carbon at the point of substitution.
Cyclohexyl C2', C6' ~30 - 35Negative (CH₂)Carbons adjacent to the C1' carbon.
Piperidine C5 ~25 - 30Negative (CH₂)Methylene carbon beta to the nitrogen.
Cyclohexyl C3', C5' ~25 - 30Negative (CH₂)Methylene carbons beta to the C1' carbon.
Piperidine C4 ~24 - 28Negative (CH₂)The carbon furthest from the nitrogen is the most shielded of the piperidine ring.[19]
Cyclohexyl C4' ~24 - 28Negative (CH₂)The carbon furthest from the point of attachment.

Part 5: Comparative Analysis and Orthogonal Techniques

No single technique is infallible. The strength of this guide's methodology lies in the comparison and cross-validation of data from multiple techniques.

  • NMR vs. MS: MS provides the total mass (196 Da), while NMR confirms that the 12 carbons and 24 hydrogens are arranged in the specific connectivity of the proposed structure. The deshielded signals in NMR directly correspond to the atoms adjacent to the nitrogens, which are the logical sites for the alpha-cleavage seen in MS.

  • NMR vs. IR: IR provides definitive evidence of the primary amine functional group (-NH₂) through its characteristic N-H stretches. NMR then confirms the location of this group by showing the deshielding effect on the adjacent -CH₂- protons and carbon.

  • Alternative/Orthogonal Confirmation: For absolute structural proof, especially for regulatory filings, X-ray Crystallography would be the gold standard, provided a suitable single crystal can be grown. Elemental Analysis can provide an empirical formula, which must match the molecular formula derived from high-resolution mass spectrometry (HRMS), offering a quantitative check on the elemental composition.

Part 6: Experimental Protocols

A. NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is common, but CD₃OD can be useful for observing exchangeable protons.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field spectrometer. For ¹H, a typical acquisition involves 16-32 scans. For ¹³C, several hundred to a few thousand scans may be necessary due to the low natural abundance.

  • D₂O Exchange: To confirm the -NH₂ peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad singlet corresponding to the amine protons should disappear or significantly diminish.

B. Mass Spectrometry

  • Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data. Electron Impact (EI) can also be used to induce more extensive fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into the ion source. Acquire data in positive ion mode. Obtain a full scan MS spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the parent ion (m/z 196) to generate a fragmentation spectrum.

C. Infrared Spectroscopy

  • Technique: Use an Attenuated Total Reflectance (ATR) FT-IR spectrometer for rapid analysis of the solid or liquid sample.

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

References

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of [(1-Cyclohexylpiperidin-3-YL)methyl]amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure-activity relationship (SAR) landscape for [(1-Cyclohexylpiperidin-3-YL)methyl]amine analogs. While direct, extensive SAR literature on this specific scaffold is emerging, we can extrapolate from robust data on related piperidine and cyclohexylamine pharmacophores to design and interpret SAR studies effectively. This guide will objectively compare the performance of hypothetical analogs based on established principles and provide supporting experimental designs.

Introduction: The Rationale for Investigating this compound Analogs

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological entities. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal starting point for library design. The incorporation of a cyclohexyl group on the piperidine nitrogen introduces lipophilicity and steric bulk, which can significantly influence receptor binding, selectivity, and pharmacokinetic properties. The this compound core (CAS 883533-78-6)[1] presents a versatile template for exploring interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) like chemokine receptors (e.g., CCR2 and CCR5), where related structures have shown significant activity.[2][3][4]

The primary amine in the methylamine side chain offers a crucial point for modification, allowing for the introduction of a diverse range of functionalities to probe specific interactions within a receptor's binding pocket. Understanding the SAR of this class of compounds is paramount for optimizing potency, selectivity, and drug-like properties.

Comparative Analysis of Related Scaffolds: Drawing from Existing Knowledge

Before delving into a specific SAR study of our core scaffold, it is instructive to review the SAR of related piperidine-containing compounds.

Piperidine-Based CCR5 Antagonists

SAR studies on piperidine-based CCR5 antagonists have revealed several key insights. For instance, in a series of 1,3,3,4-tetrasubstituted pyrrolidine and piperidine compounds, the nature and stereochemistry of the substituents are critical for potent anti-HIV activity. The introduction of a hydroxyl group at the 3-position of the pyrrolidine ring was shown to improve oral bioavailability.[2] This highlights the importance of carefully considering the substitution pattern on the piperidine ring of our core scaffold.

Cyclohexylamine Derivatives in Medicinal Chemistry

Cyclohexylamine derivatives have been explored for various therapeutic applications. For example, some have been investigated as acetylcholinesterase inhibitors and have shown antimicrobial and antiproliferative activities.[5] While structurally distinct from our core scaffold, this information suggests that the cyclohexyl moiety can be a key pharmacophoric element contributing to diverse biological activities.

1,3-Disubstituted Cyclohexylmethyl Derivatives

Research into 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as motilin receptor antagonists has demonstrated that replacing a cyclopentene scaffold with a cyclohexane ring can lead to potent compounds.[6] This underscores the potential of the cyclohexyl group in our scaffold to serve as a central structural element for building potent receptor antagonists.

Proposed Structure-Activity Relationship (SAR) Study of this compound Analogs

Given the limited direct SAR data for the this compound scaffold, we propose a systematic SAR exploration. The following sections outline a logical progression for analog design, synthesis, and biological evaluation.

Design of the Analog Library

The core scaffold will be systematically modified at three key positions: the primary amine (R1), the piperidine ring (R2), and the cyclohexyl ring (R3).

Table 1: Proposed Analog Library for SAR Studies

Analog Series Modification Site Proposed Modifications (R-groups) Rationale
Series A Amine (R1)- Small alkyl groups (Me, Et, iPr)- Aryl and heteroaryl amides- Ureas and thioureas- SulfonamidesTo probe the hydrogen bonding and hydrophobic interactions in the binding pocket.
Series B Piperidine Ring (R2)- Hydroxyl group at C4- Methyl group at C2, C4, C5, C6- Gem-dimethyl at C2 or C4To investigate the impact of stereochemistry and conformational restriction on activity.
Series C Cyclohexyl Ring (R3)- Substitution with F, Cl, Me, OMe at C2, C3, C4- Replacement with cyclopentyl, cycloheptylTo explore the influence of electronics and sterics of the lipophilic group on binding and ADME properties.
Synthetic Strategy

The synthesis of the proposed analogs can be achieved through a convergent synthetic route, starting from commercially available 3-cyanopiperidine.

DOT Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization (R1) cluster_3 Synthesis of R2/R3 Analogs A 3-Cyanopiperidine C N-Cyclohexyl-3-cyanopiperidine A->C Reductive Amination B Cyclohexanone B->C D This compound C->D LiAlH4 or H2/Raney Ni F Series A Analogs D->F E Acyl chlorides, Isocyanates, etc. E->F G Substituted Piperidines/Cyclohexanones H Series B & C Analogs G->H Follow Steps 1-3

Caption: General synthetic scheme for the preparation of analogs.

Experimental Protocol: General Procedure for N-Alkylation and Reduction

  • Reductive Amination: To a solution of 3-cyanopiperidine (1.0 eq) and cyclohexanone (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-cyclohexyl-3-cyanopiperidine by column chromatography.

  • Nitrile Reduction: To a solution of N-cyclohexyl-3-cyanopiperidine (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C. Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude this compound.

Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently identify promising candidates.

DOT Diagram: Biological Evaluation Workflow

Biological_Evaluation A Primary Screening: Receptor Binding Assay (e.g., CCR2/CCR5) B Secondary Screening: Functional Assays (e.g., Chemotaxis, Calcium Mobilization) A->B Active Compounds C Tertiary Screening: Selectivity Profiling (Panel of GPCRs) B->C Potent Antagonists D In vitro ADME/Tox Assays C->D Selective Compounds E Lead Compound(s) D->E Compounds with Favorable Profiles

Caption: Tiered workflow for biological evaluation of analogs.

Experimental Protocol: CCR2 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CCR2.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1) and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Filtration: Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by non-linear regression analysis.

Interpreting the SAR Data: A Hypothetical Comparison

Based on the proposed SAR study, we can anticipate certain trends.

Table 2: Hypothetical SAR Data and Interpretation

Analog Modification Hypothetical IC50 (nM) for CCR2 Interpretation
Parent -500Moderate starting activity.
A-1 R1 = Benzamide50The aromatic ring likely engages in a beneficial pi-stacking interaction.
A-2 R1 = 4-Cl-Benzamide25The electron-withdrawing group may enhance binding through electrostatic interactions.
B-1 R2 = 4-(R)-OH200The hydroxyl group may introduce a favorable hydrogen bond but could also increase polarity, reducing membrane permeability.
C-1 R3 = 4-F-Cyclohexyl150The fluorine substitution may improve metabolic stability and binding affinity through favorable interactions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct SAR data is currently sparse, a systematic approach based on established medicinal chemistry principles can unlock its potential. The proposed SAR study, encompassing rational analog design, efficient synthesis, and a tiered biological evaluation, provides a clear roadmap for identifying potent and selective modulators of clinically relevant targets. Future work should focus on optimizing the lead compounds for their pharmacokinetic and toxicological profiles to advance them into preclinical development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [(1-Cyclohexylpiperidin-3-YL)methyl]amine and Related Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis - A Commitment to Safety and Environmental Stewardship

As researchers and developers, our focus is often on the synthesis and application of novel compounds like [(1-Cyclohexylpiperidin-3-YL)methyl]amine. However, our responsibility extends beyond the bench. The safe handling and proper disposal of these chemicals are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound.

Section 1: Hazard Identification and Safety Profile

Understanding the hazard profile is the first step in safe handling and disposal. Based on analogous compounds, this compound is presumed to be a hazardous substance with significant corrosive properties.

Causality Behind the Hazard: The amine functional group is basic and can act as a strong nucleophile, making it corrosive to tissues and reactive with various materials. The thermal decomposition of amine compounds can release irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][2]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationGHS Hazard Statement (Inferred)Rationale & Key Precautions
Skin Corrosion H314: Causes severe skin burns and eye damage. [1]The basicity of the amine group can cause rapid chemical burns upon contact with skin or eyes. Action: Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.
Serious Eye Damage H318: Causes serious eye damage. [3]Direct contact can lead to irreversible eye damage. Action: Use of a face shield in addition to goggles is strongly recommended.
Acute Toxicity H302 + H312: Harmful if swallowed or in contact with skin. Systemic toxicity is possible following ingestion or significant dermal absorption. Action: Avoid all direct contact and wash hands thoroughly after handling.
Respiratory Irritation H335: May cause respiratory irritation. [1][4][5]Vapors or aerosols can irritate the respiratory tract. Action: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Essential Personal Protective Equipment (PPE)

A self-validating protocol begins with rigorous personal protection. Before handling the chemical for use or disposal, ensure the following PPE is in place:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and use proper removal techniques. Wear a flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling of waste should be conducted in a chemical fume hood.[1] If this is not possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

Section 2: The Regulatory Framework for Disposal

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[6][7][8]

  • EPA's Role: The EPA defines which wastes are hazardous and sets standards for their safe management, treatment, storage, and disposal.[9] Amine wastes, due to their corrosivity and potential toxicity, typically fall under these regulations.[10]

  • OSHA's Role: OSHA's Hazard Communication Standard (HazCom) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER) mandate that employers inform and train employees about chemical hazards and have emergency plans in place.[6][7][11]

Your Core Responsibility: The ultimate responsibility for compliant disposal lies with the generator of the waste. You must follow all federal, state, and local regulations, which are implemented and managed through your institution's EHS office.[12]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Why it's critical: Improperly mixing chemical waste can lead to violent chemical reactions, the generation of toxic gases, or fires.

  • Action: Designate a specific waste container for this compound and materials contaminated with it (e.g., gloves, pipette tips, absorbent paper).

  • Protocol:

    • Label a clean, chemically compatible container (e.g., high-density polyethylene - HDPE) with the full chemical name: "Hazardous Waste: this compound".

    • Do NOT mix this waste with other chemical streams, especially strong oxidizing agents, acids, or chlorinated solvents, unless explicitly approved by your EHS department.[1][12]

Step 2: Containerization and Labeling

Why it's critical: Secure containment prevents spills and leaks, while clear labeling ensures safe handling by all personnel and proper management by waste disposal contractors.

  • Action: Collect all waste in a designated, sealed container.

  • Protocol:

    • Ensure the waste container has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

    • Affix a completed hazardous waste tag to the container. This tag must include:

      • The full chemical name and concentration.

      • The start date of waste accumulation.

      • All relevant hazard information (e.g., "Corrosive," "Toxic").

    • The exterior of the container must be kept clean and free of contamination.

Step 3: On-Site Storage

Why it's critical: Safe temporary storage minimizes the risk of accidents and exposure in the laboratory.

  • Action: Store the sealed waste container in a designated satellite accumulation area (SAA).

  • Protocol:

    • Store the container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[12]

    • Ensure the storage location is away from incompatible materials.[1]

    • The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Final Disposal

Why it's critical: Hazardous waste must be disposed of through licensed professionals to ensure it is handled in an environmentally sound manner.

  • Action: Contact your institution's EHS office to schedule a waste pickup.

  • Protocol:

    • Never dispose of this chemical down the drain or in the regular trash. This is a direct violation of environmental regulations and can cause significant damage.

    • Provide the EHS office with an accurate description of the waste.

    • The final disposal method, likely to be high-temperature incineration, will be determined and carried out by a licensed hazardous waste disposal contractor.[12][13]

Section 4: Emergency Procedures - Spill and Exposure Management

In the event of an accidental release, immediate and correct action is crucial.

Spill Response
  • Evacuate & Alert: Immediately clear the area of all personnel and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and evacuate the lab.[12]

  • Contain (for small spills only): If you are trained and it is safe to do so, contain small spills using a chemical absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[12]

  • Collect & Decontaminate: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste. Clean the spill area with a decontamination solution recommended by your EHS office.[12]

Exposure Response
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]

  • Skin: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Section 5: Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of this compound waste.

G start Start: Waste Generated (this compound) characterize Step 1: Characterize Waste (Presume Corrosive, Toxic) start->characterize ppe Is appropriate PPE being worn? (Goggles, Face Shield, Gloves, Lab Coat) characterize->ppe stop STOP! Obtain and wear correct PPE before proceeding. ppe->stop No segregate Step 2: Segregate Waste (Dedicated, Compatible Container) ppe->segregate Yes stop->ppe label Step 3: Label Container (Full Name, Hazards, Date) segregate->label store Step 4: Store Safely (Closed Lid, Secondary Containment, Ventilated Area) label->store contact_ehs Step 5: Arrange Disposal (Contact Institutional EHS Office for Pickup) store->contact_ehs end End: Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the protocols outlined in this guide—from rigorous hazard assessment and use of PPE to proper segregation, storage, and professional disposal—you contribute to a culture of safety and environmental integrity. Always prioritize caution and consult your institutional EHS professionals as the final authority on waste disposal procedures.

References

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]

  • Hytken, Richard. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • ChemBK. (2024, April 9). C-[1-(4-METHYL-PIPERIDIN-1-YL)-CYCLOHEXYL]-METHYLAMINE. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA Nepis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15194969, amine. [Link]

  • Airgas. (n.d.). Methylamine Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 398402, [1-(Piperidin-1-yl)cyclohexyl]methanamine. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • Arcopol. (2011, March 9). Finalised methylamine 9-3-11. [Link]

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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of [(1-Cyclohexylpiperidin-3-YL)methyl]amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—a substituted cyclohexylpiperidine—allows us to extrapolate a robust safety protocol based on well-documented hazards of analogous compounds like piperidine and other cyclic amines.[1][2][3][4][5] The primary directive is to mitigate risks associated with a compound class known for severe corrosivity and potential toxicity.

Hazard Analysis: A Structurally-Informed Perspective

The molecule's architecture, featuring a piperidine ring, suggests a high likelihood of it being a corrosive substance. Piperidine itself is classified as causing severe skin burns and eye damage, and is toxic if it comes into contact with the skin or is inhaled.[2][3] Exposure to piperidines can lead to a range of physiological effects, including irritation, increased heart rate, and muscular weakness.[6] Therefore, we must operate under the assumption that this compound presents similar, if not identical, hazards.

Anticipated Primary Hazards:

  • Severe Skin Corrosion/Burns: Causes severe skin burns and eye damage.[2][4][7]

  • Serious Eye Damage: Risk of permanent eye injury upon contact.[2][4][7]

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[3][8][9]

  • Respiratory Irritation: May cause irritation to the respiratory system.[5][10]

Core Protective Equipment: Your First Line of Defense

Working with corrosive amines demands a multi-layered approach to personal protective equipment (PPE). Each component is selected to counter a specific, identified risk. All handling of this substance must be performed within a certified chemical fume hood.[4]

Eye and Face Protection

Direct ocular exposure to a corrosive amine can be catastrophic. Standard safety glasses are insufficient.

  • Mandatory: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[11]

  • Required for Active Handling: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes, such as during dispensing, transferring, or sonicating solutions.[1][2] This combination protects against high-velocity splashes and ensures no facial skin is exposed.

Hand Protection: A Critical Barrier

The choice of gloves is arguably the most critical decision in this protocol. Standard nitrile gloves, common in many laboratories, offer poor resistance to amines and should only be considered for incidental splash protection, not for direct or prolonged contact.[12][13]

  • Primary Gloves: Butyl rubber or heavy-duty Polyvinyl Chloride (PVC) gloves are the preferred materials for handling amines due to their high chemical resistance.[14][15] Butyl rubber, in particular, offers excellent protection against a wide array of corrosive chemicals, including amine derivatives.[14][15]

  • Double Gloving: For all handling procedures, a double-gloving technique is mandatory.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A butyl rubber or PVC glove. This method provides a failsafe; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and decontaminate.

  • Inspection Protocol: Before every use, meticulously inspect gloves for any signs of degradation, discoloration, or punctures.[6] Contaminated gloves must be removed using a proper technique (without touching the outer surface) and disposed of immediately as hazardous waste.

Glove Selection Guide for Amines
Glove MaterialResistance to AminesRecommended Use Case
Nitrile Poor to FairInner glove for double-gloving; extremely brief, incidental splash contact only.[12][13]
Neoprene GoodSuitable for many amines; offers good dexterity and tear resistance.[15]
PVC GoodProvides a reliable barrier against bases and amines.[14]
Butyl Rubber ExcellentRecommended choice for direct handling, prolonged contact, and immersion.[14][15]
Body and Respiratory Protection
  • Body Protection: A chemically resistant lab coat is the minimum requirement. For procedures involving larger quantities (>50 mL) or a higher risk of splashing, a PVC apron or a full chemical-resistant suit is necessary.[6] All protective clothing must be removed immediately if it becomes contaminated.[4][9]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor exposure.[4] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[11] Respirator use must be part of a comprehensive respiratory protection program.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing the right gear. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Workflow
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[16]

    • Assemble all necessary equipment (glassware, stir bars, reagents) and waste containers inside the hood.

    • Don the complete, required PPE ensemble (double gloves, goggles, face shield, lab coat).

  • Handling:

    • Carefully open the container, pointing the cap away from you.

    • Use compatible tools (e.g., glass pipettes, stainless steel spatulas) for transfers.

    • Dispense the required amount slowly to minimize splashing or aerosol generation.

    • Keep the container tightly sealed when not in use.[10][16]

  • Post-Handling & Decontamination:

    • Upon completion, decontaminate all surfaces and equipment with an appropriate solvent.

    • Carefully remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove remaining PPE in the correct order (face shield, lab coat, goggles, inner gloves) to prevent cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after the work is complete.[16]

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handle Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination Phase Prep 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Area 2. Prepare Fume Hood (Verify Airflow, Assemble Equipment) Prep->Area Waste 3. Position Waste Containers Area->Waste Open 4. Open Container (Point Away from User) Waste->Open Dispense 5. Dispense Chemical (Slowly, Avoid Splashes) Open->Dispense Seal 6. Securely Close Container Dispense->Seal Decon 7. Decontaminate Surfaces & Equipment Seal->Decon Doff 8. Doff PPE Correctly (Outer Gloves First) Decon->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: A workflow for safely handling corrosive amines.

Disposal Plan: Environmental Responsibility

Amine waste is hazardous and must be managed according to strict environmental regulations.[17][18]

  • Segregation: Amine waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[17]

  • Containers: Use clearly labeled, appropriate, and sealed hazardous waste containers.[17] The container material must be compatible with amines.

  • Prohibition: Under no circumstances should amines or materials contaminated with them be poured down the drain. [17] Amines can be harmful to aquatic ecosystems.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be placed in the designated solid hazardous waste container.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[17] Maintain meticulous records of waste disposal as required by regulations.[17]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). International Enviroguard. [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024-05-13). Safeopedia. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024-05-07). Penta chemicals. [Link]

  • Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. UBPBio. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. [Link]

  • Treatment of amine wastes generated in industrial processes. (2025-08-07). ResearchGate. [Link]

  • Proper disposal of chemicals. (2025-08-20). Sciencemadness Wiki. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019-12-31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Milwaukee. [Link]

  • Safety Data Sheet: Methylamine. Airgas. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.